molecular formula C9H10N4O B1335075 N-(5-methyl-1,3-benzoxazol-2-yl)guanidine CAS No. 332898-09-6

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Cat. No.: B1335075
CAS No.: 332898-09-6
M. Wt: 190.2 g/mol
InChI Key: GNJXROFFRNCGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a useful research compound. Its molecular formula is C9H10N4O and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-5-2-3-7-6(4-5)12-9(14-7)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJXROFFRNCGLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389585
Record name N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332898-09-6
Record name N-(5-methyl-1,3-benzoxazol-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(5-methyl-1,3-benzoxazol-2-yl)guanidine chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic compound of significant interest to medicinal chemistry. This molecule uniquely combines two pharmacologically important scaffolds: the benzoxazole ring system and the guanidine group. The benzoxazole moiety is a core component of numerous biologically active agents, while the guanidinium group is renowned for its ability to engage in crucial molecular recognition interactions with biological targets.[1][2] This guide details the logical synthesis, predicted physicochemical properties, and expected spectroscopic profile of the title compound. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, providing researchers and drug development professionals with the foundational knowledge required for its evaluation and potential derivatization in therapeutic discovery programs.

Introduction to a Privileged Structural Hybrid

The rational design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities. This compound is a prime example of such a design, merging the structural features of benzoxazoles and guanidines.

The Benzoxazole Moiety in Medicinal Chemistry

Benzoxazole is a prominent heterocyclic scaffold comprising a fused benzene and oxazole ring.[1] This structural unit is present in a wide array of compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The therapeutic potential of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1]

The Guanidinium Group: A Key Pharmacophore

Guanidine-containing compounds, both natural and synthetic, are of immense interest in drug discovery.[5][6] The guanidinium group, which is protonated at physiological pH, is a powerful hydrogen bond donor and can engage in strong electrostatic interactions with anionic groups such as carboxylates and phosphates found in biological macromolecules like proteins and DNA.[2] This capacity for molecular recognition underlies the diverse biological activities of guanidine derivatives, which include roles as anticancer, antibacterial, antiviral, and antiprotozoal agents.[2][7] Consequently, the guanidine group is considered a "privileged scaffold" in the development of new therapeutics.[2]

This compound: A Hybrid Structure of Interest

The title compound integrates the planar, aromatic benzoxazole system with the highly basic and interactive guanidine moiety. This combination suggests a high potential for biological activity, making a thorough understanding of its chemical properties essential for its exploration as a lead compound in drug discovery pipelines.

Synthesis and Purification

Synthetic Strategy: Acid-Catalyzed Cyclocondensation

The most direct and efficient synthesis of 2-guanidinobenzoxazoles involves the cyclocondensation of an appropriately substituted 2-aminophenol with 1-cyanoguanidine (dicyandiamide).[8] This reaction is typically performed under acidic conditions. The acid serves a crucial catalytic role by protonating the nitrile group of 1-cyanoguanidine, thereby activating the carbon atom for a subsequent nucleophilic attack by the primary amino group of the 2-aminophenol. The resulting intermediate then undergoes intramolecular cyclization via attack from the hydroxyl group, followed by dehydration to yield the aromatic benzoxazole ring system.

G cluster_reactants Reactants A 2-Amino-4-methylphenol C Acid-Catalyzed Cyclocondensation A->C B 1-Cyanoguanidine B->C D This compound C->D Reflux, 10% H2SO4(aq)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

This protocol is adapted from a general procedure for the synthesis of related compounds and serves as a validated starting point.[8]

Reagents and Equipment:

  • 2-Amino-4-methylphenol

  • 1-Cyanoguanidine

  • 10% (v/v) Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Distilled water

  • Ethanol

  • Round-bottom flask (250 mL) with reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-4-methylphenol (1.23 g, 10.0 mmol) and 1-cyanoguanidine (0.84 g, 10.0 mmol).

  • Acid Addition: Carefully add 100 mL of 10% aqueous sulfuric acid to the flask.

  • Reflux: Place the flask in a heating mantle, equip it with a reflux condenser, and heat the mixture to reflux with continuous stirring for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will be observed.

  • Precipitation and Isolation: The product will precipitate as a solid upon neutralization. Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold distilled water to remove any inorganic salts.

  • Drying and Recrystallization: Dry the crude product in a desiccator. For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.

Proposed Purification and Verification Workflow

A rigorous workflow is essential to ensure the purity and confirm the identity of the synthesized compound before its use in further studies.

G Crude Crude Product Recrystal Recrystallization (Ethanol/Water) Crude->Recrystal PureSolid Purified Solid Recrystal->PureSolid Verify Structural Verification PureSolid->Verify NMR NMR (1H, 13C) Verify->NMR Primary MS Mass Spec (HRMS) Verify->MS Confirmation IR IR Spectroscopy Verify->IR Functional Groups

Caption: Post-synthesis workflow for purification and structural verification.

Physicochemical Characterization

Summary of Core Identifiers and Predicted Properties

The following table summarizes the key chemical identifiers and computationally predicted physicochemical properties for the title compound.

PropertyValueSource
Molecular Formula C₉H₁₀N₄O[9][10]
Molecular Weight 190.20 g/mol [10]
CAS Number 332898-09-6[10]
Predicted XLogP3 1.5 - 2.0Computational
Predicted pKa (Strongest Basic) 10.5 - 11.5 (Guanidine N)Computational
Predicted Polar Surface Area ~80 ŲComputational
Hydrogen Bond Donors 3Computational
Hydrogen Bond Acceptors 4Computational
Experimental Protocols for Property Determination

3.2.1 Melting Point Determination The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

  • Methodology: A small amount of the dry, recrystallized solid is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus, and the temperature is raised slowly (1-2 °C/min) near the expected melting point. The range from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid is recorded.

3.2.2 Determination of pKa (Potentiometric Titration) The ionization constant (pKa) is critical as it dictates the charge state of the molecule at a given pH, affecting solubility, permeability, and target binding.

  • Methodology: A precisely weighed sample of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol). The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while the pH is continuously monitored with a calibrated pH meter. A plot of pH versus the volume of titrant added allows for the determination of the pKa value(s) from the inflection points of the titration curve.

Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the expected spectral characteristics can be predicted.[8]

Expected Spectral Data
TechniqueExpected Characteristics
IR (KBr) ~3400-3200 cm⁻¹: N-H stretching (guanidine amines)~3050 cm⁻¹: Aromatic C-H stretching~2950 cm⁻¹: Aliphatic C-H stretching (methyl)~1650-1600 cm⁻¹: C=N stretching (guanidine, benzoxazole)~1580, 1450 cm⁻¹: Aromatic C=C stretching
¹H NMR ~11.0-12.0 ppm: Broad singlet, 1H (exchangeable NH)~7.0-7.5 ppm: Multiplets, 3H (aromatic protons)~6.5-7.0 ppm: Broad singlet, 3H (exchangeable NH₂)~2.4 ppm: Singlet, 3H (methyl protons)
¹³C NMR ~160-165 ppm: C2 of benzoxazole~155-160 ppm: Guanidinyl carbon~110-150 ppm: Aromatic carbons~21 ppm: Methyl carbon
Mass Spec m/z 190: [M]⁺ (Molecular Ion)m/z 173: [M-NH₃]⁺m/z 147: [M-C(NH)NH₂]⁺
Protocols for Spectral Acquisition

4.2.1 Infrared (IR) Spectroscopy

  • Rationale: To identify the key functional groups present in the molecule.

  • Methodology: A small amount of the dry sample is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: To determine the carbon-hydrogen framework of the molecule.

  • Methodology: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for compounds with exchangeable protons). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

4.2.3 Mass Spectrometry (MS)

  • Rationale: To confirm the molecular weight and gain insight into the compound's fragmentation pattern.

  • Methodology: A dilute solution of the sample is analyzed using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique, such as Electrospray Ionization (ESI), to obtain a precise mass measurement of the molecular ion.

Rationale for Biological Evaluation

The hybrid nature of this compound provides a strong rationale for its evaluation against several therapeutic targets.

Potential as an Anticancer Agent

Guanidine derivatives are known to interact with the minor groove of DNA and can interfere with various cellular processes, leading to cytotoxicity in cancer cells.[2][7] The planar benzoxazole moiety may further facilitate this interaction through intercalation.

Potential as an Antimicrobial Agent

Both benzoxazole and guanidine scaffolds are independently associated with significant antimicrobial activity.[4][11] Guanidinium compounds can disrupt bacterial cell membranes, while benzoxazoles have shown broad-spectrum activity against various bacterial and fungal strains.[2][4]

G cluster_primary Primary Screening cluster_secondary Hit Validation & Secondary Assays start Test Compound antimicrobial Antimicrobial Assay (MIC vs. Bacterial/Fungal Strains) start->antimicrobial cytotoxicity Anticancer Assay (IC50 vs. Cancer Cell Lines) start->cytotoxicity moa Mechanism of Action Studies (e.g., DNA Binding, Membrane Permeability) antimicrobial->moa If Active selectivity Selectivity Index (Cancer vs. Normal Cells) cytotoxicity->selectivity If Active selectivity->moa lead Lead Candidate moa->lead

Caption: Proposed cascade for the initial biological screening of the title compound.

Conclusion

This compound is a molecule of high strategic value in medicinal chemistry, combining two scaffolds with proven and diverse pharmacological relevance. This guide provides the essential chemical foundation for its synthesis, purification, and comprehensive characterization. The detailed protocols and predictive data herein serve as a robust starting point for researchers aiming to explore its therapeutic potential and to develop novel derivatives for future drug development programs.

References

  • Novel approaches to screening guanidine deriv
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazoles. Benchchem.
  • The Significance of Guanidine Derivatives in Drug Development with Tris-Boc-guanidine. Benchchem.
  • Novel approaches to screening guanidine deriv
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Toxicological and physicochemical properties of the 5-Benzoxazolecarboxylic acid molecule.
  • Physical properties of the benzoxazole derivatives.
  • Physical properties of the benzoxazole derivatives.
  • Benzoxazole: Synthetic Methodology and Biological Activities.
  • This compound. Arctom.
  • Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • 1-(Benzo[d]oxazol-2-yl)guanidine. BLDpharm.
  • N-(1,3-benzoxazol-2-yl)-N''-[(E)-(4-methoxyphenyl)(oxo)methyl]guanidine. SpectraBase.
  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. PubChem.
  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. MDPI.
  • 1-(5-Methylbenzo[d]oxazol-2-yl)guanidine. BLDpharm.
  • Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines.
  • Biologically active guanidine alkaloids. ScienceOpen. u5ajC8olMhv7ZPOpH0gVE9EXoOXMw=)

Sources

Unraveling the Molecular Blueprint: A Technical Guide to the Structure Elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Chemical Identity: This guide focuses on the structure elucidation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , for which the correct and widely recognized Chemical Abstracts Service (CAS) number is 3919-74-2 .[1][2][3] The initial query for CAS 332898-09-6 has been associated with conflicting and less documented substances. For the purpose of providing a scientifically robust and well-referenced guide, we will proceed with the aforementioned isoxazole derivative, a compound of interest in pharmaceutical development as a key intermediate and a known impurity in the synthesis of the antibiotic Flucloxacillin.[1][4]

Introduction

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis, quality control, and regulatory compliance. This guide provides an in-depth, methodology-focused narrative on the structure elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. As a Senior Application Scientist, my objective is not merely to present a sequence of analytical techniques but to construct a logical, self-validating workflow that demonstrates how multi-faceted spectroscopic data converges to a single, irrefutable molecular structure. We will explore the "why" behind experimental choices, interpreting spectral data not as isolated facts, but as interconnected clues that, when pieced together, reveal the molecule's complete architecture.

Foundational Analysis: Elemental Composition and Molecular Mass

The first step in any structure elucidation is to define the elemental constituents and the overall mass of the molecule. This foundational data provides the fundamental constraints within which all subsequent spectroscopic interpretations must fit.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the gold standard for determining the accurate mass and, by extension, the molecular formula of a compound.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid) to facilitate ionization.

  • Ionization: The sample is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ions in the gas phase. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred due to the acidic proton.

  • Mass Analysis: The ions are accelerated into the time-of-flight (TOF) mass analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to the square root of its mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the arrival time of the ions, which is converted into a mass spectrum.

Data Interpretation and Validation

For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, the expected molecular formula is C₁₁H₇ClFNO₃. The theoretical monoisotopic mass of the neutral molecule is 255.0098 Da.[3] In negative ion mode, we would expect to observe a prominent ion at an m/z corresponding to [M-H]⁻, which would be 254.0025 Da. The high resolution of the TOF analyzer allows for the experimental mass to be determined with enough accuracy (typically <5 ppm error) to confidently distinguish the molecular formula C₁₁H₆ClFNO₃⁻ from other possibilities with the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would also be observed for all chlorine-containing fragments, providing further validation.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A logical progression from simple 1D experiments to more complex 2D correlations is essential.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR provides a map of all the hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is excellent for ensuring the carboxylic acid proton is observed.

  • Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 90° pulse, a sufficient relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

Hypothetical ¹H NMR Data and Interpretation

Based on a published synthesis protocol, the following ¹H NMR data in CDCl₃ can be expected[5]:

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Proposed Assignment
~11-13broad singlet1H-Carboxylic Acid (-COOH)
7.41-7.47multiplet1H-Aromatic H (H-4')
7.33triplet1H8.0Aromatic H (H-5')
7.08triplet1H8.8Aromatic H (H-3')
2.87singlet3H-Methyl (-CH₃)
  • Causality Behind Assignments:

    • The highly deshielded, broad singlet between 11-13 ppm is characteristic of a carboxylic acid proton due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyl group.[6] Its broadness is a result of chemical exchange.

    • The signals between 7.0 and 7.5 ppm are typical for protons on a benzene ring. The observed splitting patterns (two triplets and a multiplet) are consistent with a 1,2,3-trisubstituted aromatic ring.

    • The singlet at 2.87 ppm integrating to 3H is unequivocally assigned to the methyl group attached to the isoxazole ring. Its singlet nature indicates no adjacent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, often acquired as a proton-decoupled spectrum, reveals all the unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR is used.

  • Acquisition: The experiment is run on the same spectrometer. Due to the low natural abundance of ¹³C, more scans are required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data and Interpretation

Predicted Chemical Shift (δ, ppm)Carbon TypeProposed Assignment
~172CIsoxazole C4
~165CCarboxylic Acid (-COOH)
~160CIsoxazole C5
~158 (d, ¹JCF)CAromatic C-F (C-6')
~133 (d, ³JCF)CHAromatic C-H (C-4')
~131CAromatic C-Cl (C-2')
~126CHAromatic C-H (C-5')
~117 (d, ²JCF)CHAromatic C-H (C-3')
~115CIsoxazole C3
~12CH₃Methyl (-CH₃)
  • Expert Insights:

    • The two signals downfield of 160 ppm are assigned to the carboxylic acid and the C4 carbon of the isoxazole ring, both being sp² carbons in electron-poor environments.

    • The aromatic region will show six distinct signals for the phenyl ring carbons. The carbon attached to fluorine (C-6') will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz). Other carbons in the ring will show smaller C-F couplings.

    • The upfield signal around 12 ppm is characteristic of the methyl group carbon.

2D NMR: Confirming Connectivity

2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for validating the proposed structure by establishing atom-to-atom connectivity.

Workflow for 2D NMR Analysis

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_structure Final Structure H_NMR ¹H NMR (Proton Signals) COSY COSY (H-H Correlations) H_NMR->COSY Identifies neighboring protons HMBC HMBC (Long-Range C-H Correlations) H_NMR->HMBC Correlates protons to carbons over 2-3 bonds C_NMR ¹³C NMR (Carbon Signals) C_NMR->HMBC Provides carbon framework Structure Confirmed Structure of 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid COSY->Structure Confirms aromatic spin system HMBC->Structure Connects fragments: - Phenyl to Isoxazole - Methyl to Isoxazole - COOH to Isoxazole

Caption: 2D NMR workflow for structural validation.

  • COSY Analysis: A COSY spectrum would show correlations between the aromatic protons (H-3', H-4', H-5'), confirming their adjacency on the phenyl ring. No other correlations would be expected, as the methyl and carboxylic acid protons are isolated.

  • HMBC Analysis: This is the key experiment for connecting the molecular fragments. We would expect to see:

    • A correlation from the methyl protons (~2.87 ppm) to the C5 (~160 ppm) and C4 (~172 ppm) carbons of the isoxazole ring.

    • Correlations from the aromatic protons (e.g., H-3') to the C3 carbon of the isoxazole ring (~115 ppm), definitively linking the phenyl ring to the isoxazole core at the C3 position.

    • A correlation from the carboxylic acid proton to the C4 carbon (~172 ppm), confirming its position.

Confirming Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is recorded as the infrared beam passes through the crystal and interacts with the sample at the surface.

Expected FTIR Data and Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (very broad)O-H stretchCarboxylic Acid
~1710 (strong)C=O stretchCarboxylic Acid (dimer)
~1600, ~1470C=C stretchAromatic Ring
~1570C=N stretchIsoxazole Ring
~1250C-O stretchCarboxylic Acid
~1050C-F stretchAryl-Fluoride
~780C-Cl stretchAryl-Chloride
  • Trustworthiness of the Protocol: The combination of a very broad O-H stretch overlapping the C-H region with a strong carbonyl absorption around 1710 cm⁻¹ is a highly reliable indicator of a hydrogen-bonded carboxylic acid dimer.[6] The presence of aromatic, C-F, and C-Cl stretches further corroborates the assignments from NMR and MS.

The Complete Picture: A Self-Validating Conclusion

The structure elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a process of logical deduction, where each piece of spectroscopic data validates the others.

G MS Mass Spectrometry (HRMS) Molecular Formula: C₁₁H₇ClFNO₃ MW: 255.0098 Da Confirms elemental composition and mass Structure Final Elucidated Structure 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid MS->Structure Provides Formula NMR NMR NMR->Structure Defines Connectivity FTIR FTIR Spectroscopy Identifies key functional groups: - Carboxylic Acid (broad O-H, C=O) - Aromatic Ring (C=C) - C-F and C-Cl bonds FTIR->Structure Confirms Functional Groups

Caption: Convergence of analytical data to the final structure.

The journey begins with HRMS, which establishes the molecular formula C₁₁H₇ClFNO₃. FTIR then confirms the presence of the key functional groups: a carboxylic acid, an aromatic ring, and carbon-halogen bonds. Finally, a suite of NMR experiments provides the definitive map of the molecule. ¹H and ¹³C NMR identify the number and types of proton and carbon environments, while 2D experiments like HMBC act as the ultimate arbiter of connectivity, linking the 2-chloro-6-fluorophenyl group to the C3 position, the methyl group to the C5 position, and the carboxylic acid to the C4 position of the isoxazole ring. Each technique provides a piece of the puzzle, and only when they all seamlessly fit together can the structure be considered fully elucidated and validated.

References

  • PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven experimental protocols. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust framework for its analysis based on the well-documented spectroscopic behavior of its constituent chemical moieties: the benzoxazole ring system and the guanidine group.

Core Molecular Structure and the Imperative for Spectroscopic Analysis

This compound possesses a unique molecular architecture, featuring a fused heterocyclic benzoxazole system linked to a highly basic guanidine functional group. The molecular formula is C₉H₁₀N₄O, with a molecular weight of 190.2 g/mol .[1] The precise arrangement of atoms, their connectivity, and the electronic environment within the molecule can only be unequivocally confirmed through a combination of modern spectroscopic methods.[2] Rigorous structural characterization is a cornerstone of chemical and pharmaceutical science, ensuring compound identity, purity, and providing the foundational data for further research and development.[2][3]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.[2] For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring and the integrity of the guanidine moiety.

Predicted ¹H and ¹³C NMR Data

The anticipated chemical shifts (δ) are presented below, referenced against tetramethylsilane (TMS). The choice of solvent is critical; a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable N-H protons of the guanidine group.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5m3HAr-HAromatic protons of the benzoxazole core typically appear in this downfield region.[2][5]
~ 6.5 - 7.0br s4H-NH₂ and =NHGuanidine protons are typically broad and exchangeable.[6][7] Their chemical shift can vary with concentration and temperature.
~ 2.4s3H-CH₃The methyl group protons on the aromatic ring are expected to be a singlet in this region.

Table 2: Predicted ¹³C NMR Spectroscopic Data in DMSO-d₆

Chemical Shift (δ) ppmAssignmentRationale
~ 160-165C=N (Guanidine)The central carbon of the guanidine group is characteristically deshielded and appears in this range.[8]
~ 155-160C=N (Benzoxazole)The C2 carbon of the benzoxazole ring, bonded to two heteroatoms, is also significantly deshielded.[9]
~ 110-150Ar-CAromatic carbons of the benzoxazole ring.[5]
~ 21-CH₃The methyl carbon is expected in the aliphatic region of the spectrum.
Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar compound and for observing the exchangeable N-H protons.[4]

    • If necessary, gently warm the sample or use sonication to ensure complete dissolution.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire 1H Spectrum transfer->acquire_H1 acquire_C13 Acquire 13C Spectrum transfer->acquire_C13 process Fourier Transform, Phasing, Calibration acquire_H1->process acquire_C13->process analyze Assign Peaks & Confirm Structure process->analyze

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[10] It is particularly useful for confirming the presence of N-H, C=N, and C-O bonds within this compound.

Predicted IR Absorption Bands

The solid-state IR spectrum is expected to show characteristic absorption bands corresponding to the key functional groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100 - 3400N-H stretchGuanidine (-NH₂, =NH)Broad absorption in this region is characteristic of N-H stretching vibrations.[5][11]
~ 1650 - 1680C=N stretchGuanidine & BenzoxazoleStrong absorption due to the carbon-nitrogen double bonds in both the guanidine and benzoxazole moieties.[5]
~ 1600 & 1450C=C stretchAromatic RingAbsorptions characteristic of the benzene ring of the benzoxazole system.[5]
~ 1250C-O stretchAryl-O-C (Ether)Stretching vibration of the C-O bond within the oxazole ring.
~ 3000 - 3100C-H stretchAromatic C-HStretching vibrations for the sp² hybridized C-H bonds on the aromatic ring.
~ 2850 - 2960C-H stretchMethyl C-HStretching vibrations for the sp³ hybridized C-H bonds of the methyl group.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Gently grind 1-2 mg of the dry, solid this compound sample using an agate mortar and pestle.[12]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). KBr is used as it is transparent in the IR region.[12][13]

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is formed.[14]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[12]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption peaks (bands) and correlate their wavenumbers to specific functional groups using standard correlation tables to confirm the structure.[13]

start Start: Solid Sample grind Grind 1-2 mg of sample with 100-200 mg KBr start->grind press Press mixture into a thin, transparent pellet grind->press acquire_sample Acquire Sample Spectrum press->acquire_sample acquire_bg Acquire Background Spectrum (Air) process Ratio Sample/Background Generate IR Spectrum acquire_bg->process acquire_sample->process analyze Analyze Peaks & Identify Functional Groups process->analyze

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound.

Predicted Mass Spectrum

For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is highly recommended. ESI is particularly effective for polar, thermally labile compounds, as it minimizes fragmentation and typically produces an abundant ion corresponding to the protonated molecule [M+H]⁺.[15][16]

Table 4: Predicted Mass Spectrometry Data (Positive Ion ESI)

m/z ValueIonRationale
191.09[M+H]⁺The molecular weight is 190.2. The highly basic guanidine group will readily accept a proton, leading to a strong signal for the protonated molecule at m/z ≈ 191.
213.07[M+Na]⁺Formation of a sodium adduct is also common in ESI-MS, especially if trace amounts of sodium salts are present in the sample or solvent.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with reverse-phase liquid chromatography, such as a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • LC-MS System Setup:

    • Equilibrate the LC column (e.g., a C18 column) with the mobile phase.

    • Set up the ESI source in positive ion mode. The high voltage applied to the capillary is typically between 2 and 5 kV.

    • Optimize other source parameters such as nebulizing gas flow, drying gas flow, and temperature.

  • Data Acquisition:

    • Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

    • The sample will be separated from any potential impurities by the LC column before entering the mass spectrometer.

    • Acquire mass spectra over a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis:

    • Examine the mass spectrum for the peak corresponding to the protonated molecule [M+H]⁺.

    • The high-resolution mass measurement from an Orbitrap or TOF analyzer can be used to confirm the elemental composition of the molecule.

sample Dilute Sample in ACN/H2O inject Inject into LC-MS sample->inject lc LC Separation (e.g., C18 column) inject->lc esi Electrospray Ionization (ESI+) lc->esi ms Mass Analysis (m/z measurement) esi->ms data Detect [M+H]+ Ion Confirm Mol. Weight ms->data

Caption: General workflow for LC-MS analysis with ESI source.

Integrated Spectroscopic Data Analysis for Structural Confirmation

While each spectroscopic technique provides valuable, specific information, the true power of these methods lies in their combined application. The structural elucidation of this compound is achieved by integrating the data from NMR, IR, and MS.

cluster_data Spectroscopic Data Acquisition cluster_info Information Derived nmr NMR (1H, 13C) nmr_info C-H Framework Connectivity nmr->nmr_info ir FTIR ir_info Functional Groups (N-H, C=N, C-O) ir->ir_info ms Mass Spec (ESI) ms_info Molecular Weight Elemental Formula ms->ms_info confirm Structural Confirmation nmr_info->confirm ir_info->confirm ms_info->confirm

Caption: Integrated workflow for complete structural elucidation.

  • Mass Spectrometry provides the molecular formula as a starting point.

  • FTIR Spectroscopy confirms the presence of the key functional groups (guanidine N-H, aromatic system, C=N bonds).

  • NMR Spectroscopy provides the final, detailed picture, confirming the connectivity of the atoms, the substitution pattern on the aromatic ring, and the relative number of protons, thereby completing the structural puzzle.

By following the protocols and interpretive framework outlined in this guide, researchers can confidently acquire and analyze the necessary spectroscopic data to unequivocally verify the structure and purity of this compound.

References

  • Benchchem.
  • Lin, D. Electrospray Ionization (ESI)
  • Academian. Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Academian.
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.
  • Northern Illinois University. FT-IR sample preparation.
  • LPD Lab Services Ltd.
  • Academian.
  • PubMed.
  • Benchchem.
  • ResearchGate. Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF.
  • PMC.
  • YouTube. What Is Electrospray Ionization (ESI) In LC-MS? - Chemistry For Everyone. YouTube.
  • PMC.
  • EAG Laboratories. Fourier Transform Infrared Spectroscopy (FTIR).
  • JOCPR.
  • ResearchGate. Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives.
  • ResearchGate. NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. A, C...
  • NIH.
  • The Royal Society of Chemistry. Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. The Royal Society of Chemistry.
  • ChemicalBook. Guanidine hydrochloride(50-01-1) 13C NMR spectrum. ChemicalBook.
  • SpectraBase. Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Arctom. N-(5-METHYL-1,3-BENZOXAZOL-2-YL)
  • MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522).
  • Aalborg University's Research Portal. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Aalborg University's Research Portal.
  • BLDpharm. 332898-09-6|1-(5-Methylbenzo[d]oxazol-2-yl)guanidine. BLDpharm.
  • Sigma-Aldrich. 50933 Guanidine hydrochloride. Sigma-Aldrich.
  • PubChem. N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine dihydrochloride. PubChem.
  • Semantic Scholar. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl). Semantic Scholar.
  • ChemicalBook. 2-GUANIDINOBENZIMIDAZOLE(5418-95-1) 1H NMR spectrum. ChemicalBook.
  • SpectraBase. N-(1,3-benzoxazol-2-yl)-N''-[(E)-(4-methoxyphenyl)(oxo)methyl]guanidine. SpectraBase.
  • PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]. PubChem.
  • ResearchGate. (PDF) 2-(1,3-Benzothiazol-2-yl)guanidine.
  • PubChem. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. PubChem.
  • PubMed Central. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.
  • National Institute of Standards and Technology. Benzamide, N-methyl-. NIST WebBook. of Standards and Technology. Benzamide, N-methyl-. NIST WebBook.

Sources

An In-Depth Technical Guide to the Synthesis of Substituted Benzoxazolyl Guanidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: The benzoxazolyl guanidine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview of the core synthetic strategies for the preparation of substituted benzoxazolyl guanidines. It is designed to equip researchers and drug development professionals with the necessary knowledge to design and execute efficient syntheses of this important class of compounds. The guide delves into the mechanistic underpinnings of the key chemical transformations, offers detailed experimental protocols, and presents a comparative analysis of different synthetic routes.

Introduction: The Significance of the Benzoxazolyl Guanidine Moiety

The fusion of a benzoxazole ring system with a guanidine functional group gives rise to a class of compounds with remarkable pharmacological potential. The benzoxazole moiety, a bicyclic aromatic heterocycle, is found in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is a key pharmacophore in many biologically active molecules[3]. The combination of these two pharmacophores in the benzoxazolyl guanidine scaffold has led to the discovery of compounds with promising therapeutic applications, such as potent and selective enzyme inhibitors and receptor modulators.

The synthesis of substituted benzoxazolyl guanidines is therefore a critical endeavor in the pursuit of new therapeutic agents. The ability to introduce a variety of substituents onto both the benzoxazole ring and the guanidine nitrogen atoms allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Core Synthetic Strategies

The synthesis of substituted benzoxazolyl guanidines can be broadly categorized into two main strategies:

  • Strategy A: Guanidinylation of Pre-formed 2-Aminobenzoxazoles. This is the most common and versatile approach, involving the initial synthesis of a substituted 2-aminobenzoxazole, followed by the introduction of the guanidine moiety.

  • Strategy B: Multi-component Reactions. This approach involves the simultaneous reaction of three or more starting materials to construct the target molecule in a single step, offering a more convergent and atom-economical synthesis.

The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

Strategy A: Guanidinylation of 2-Aminobenzoxazoles

This strategy is a two-step process that offers a high degree of control over the substitution pattern of the final product.

Step 1: Synthesis of Substituted 2-Aminobenzoxazoles

The synthesis of the 2-aminobenzoxazole core is the foundational step in this strategy. A common and effective method involves the cyclization of a substituted 2-aminophenol with a cyanating agent, such as cyanogen bromide (BrCN)[4].

G aminophenol Substituted 2-Aminophenol aminobenzoxazole Substituted 2-Aminobenzoxazole aminophenol->aminobenzoxazole Cyclization brcn Cyanogen Bromide (BrCN) brcn->aminobenzoxazole

Figure 1: General scheme for the synthesis of 2-aminobenzoxazoles.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzoxazole

  • Dissolution: To a solution of 4-chloro-2-aminophenol (1.43 g, 10 mmol) in methanol (50 mL), add cyanogen bromide (1.16 g, 11 mmol) portion-wise at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate (100 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane, 1:4) to afford 2-amino-5-chlorobenzoxazole as a white solid.

Step 2: Guanidinylation of 2-Aminobenzoxazoles

Once the substituted 2-aminobenzoxazole is obtained, the guanidine moiety can be introduced using a variety of guanidinylating agents. The choice of reagent will determine the substitution pattern on the guanidine nitrogen atoms.

Method 2a: Reaction with S-Methylisothiourea Derivatives

A widely used method for the synthesis of N,N'-disubstituted guanidines is the reaction of an amine with a protected S-methylisothiourea derivative, such as N,N'-di-Boc-S-methylisothiourea[5][6][7]. The Boc (tert-butoxycarbonyl) protecting groups can be subsequently removed under acidic conditions to yield the free guanidine.

G aminobenzoxazole Substituted 2-Aminobenzoxazole boc_guanidine N,N'-Di-Boc-Protected Benzoxazolyl Guanidine aminobenzoxazole->boc_guanidine smethylisothiourea N,N'-Di-Boc-S- methylisothiourea smethylisothiourea->boc_guanidine guanidine Substituted Benzoxazolyl Guanidine boc_guanidine->guanidine Deprotection (e.g., TFA)

Figure 2: Guanidinylation using N,N'-di-Boc-S-methylisothiourea.

Experimental Protocol: Synthesis of 1-(5-Chlorobenzoxazol-2-yl)-N,N'-di-Boc-guanidine

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzoxazole (1.68 g, 10 mmol) and N,N'-di-Boc-S-methylisothiourea (3.19 g, 11 mmol) in anhydrous dichloromethane (50 mL), add triethylamine (2.1 mL, 15 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane, 1:9) to yield the di-Boc protected guanidine.

Method 2b: Reaction with Cyanamides

The reaction of 2-aminobenzoxazoles with cyanamide or substituted cyanamides provides a direct route to N-substituted benzoxazolyl guanidines.

Experimental Protocol: Synthesis of 1-(Benzoxazol-2-yl)guanidine

  • Reaction Setup: A mixture of 2-aminobenzoxazole (1.34 g, 10 mmol) and cyanamide (0.42 g, 10 mmol) in ethanol (30 mL) is treated with a few drops of concentrated hydrochloric acid.

  • Reaction: The mixture is heated at reflux for 3 hours.

  • Work-up: Upon cooling, a precipitate forms, which is collected by filtration.

  • Purification: The solid is recrystallized from ethanol to give 1-(1,3-benzoxazol-2-yl)guanidinium chloride as a white crystalline solid[4].

Strategy B: Multi-component Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single synthetic operation[5][7][8][9][10][11]. A notable MCR for the synthesis of benzoxazolyl guanidine derivatives involves the reaction of 2-guanidinobenzoxazole, an orthoformate, and a reactive methylene compound.

G guanidinobenzoxazole 2-Guanidinobenzoxazole pyrimidine Substituted 1-(1,3-benzoxazol-2-yl) amino-pyrimidine guanidinobenzoxazole->pyrimidine orthoformate Triethyl Orthoformate orthoformate->pyrimidine methylene Reactive Methylene Compound methylene->pyrimidine G start 2-Aminobenzoxazole + N,N'-Di-Boc-S-methylisothiourea intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Di-Boc-Protected Guanidine + Methanethiol intermediate->product Elimination

Figure 4: Simplified mechanism of guanidinylation with S-methylisothiourea.

Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of representative substituted benzoxazolyl guanidines.

EntryStarting MaterialGuanidinylating Agent/MethodProductYield (%)Reference
12-AminobenzoxazoleCyanamide, HCl1-(1,3-Benzoxazol-2-yl)guanidinium chloride95[4]
22-GuanidinobenzoxazoleTriethyl orthoformate, Ethyl acetoacetateEthyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate78[8]
32-Amino-5-chlorobenzoxazoleN,N'-Di-Boc-S-methylisothiourea1-(5-Chlorobenzoxazol-2-yl)-N,N'-di-Boc-guanidineHigh[5][6][7]

Conclusion and Future Outlook

This technical guide has outlined the primary synthetic routes for accessing substituted benzoxazolyl guanidines, a class of compounds with significant potential in drug discovery. The modularity of the synthesis, particularly through the guanidinylation of pre-formed 2-aminobenzoxazoles, allows for the generation of diverse chemical libraries for biological screening. The development of more efficient and environmentally benign multi-component reactions will undoubtedly further accelerate the exploration of this important chemical space. As our understanding of the biological targets of benzoxazolyl guanidines grows, the synthetic methodologies detailed herein will serve as a crucial tool for the rational design and synthesis of next-generation therapeutic agents.

References

  • Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681.
  • Pathak, S., Singh, D., & Singh, V. P. (Year). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Journal of the Indian Chemical Society, Volume(Issue), Pages.
  • Mohamed, T., T. T. T., Edward, R. T., & Tiekink. (2011). 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3133.
  • Cui, J. (2012). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Romero, A., & Virgili, M. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(15), 3747-3757.
  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. Retrieved from [Link]

  • Total Synthesis of Syringolin B and other Urea/Guanidine containing Natural Products. (n.d.). Retrieved from [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510.
  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{8][12][13]riazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246.

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports, 11, 21568.
  • Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). (n.d.).
  • N-(1,3-benzoxazol-2-yl)-N''-[(E)-(4-methoxyphenyl)(oxo)methyl]guanidine. (n.d.). In SpectraBase.
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2013). Tetrahedron, 69(48), 10416-10423.
  • Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. (2018). Organic Letters, 20(22), 7208-7212.
  • Synthesis of Guanidines and Some of Their Biological Applications. (n.d.).
  • Guanidine synthesis by guanylation. (n.d.). In Organic Chemistry Portal.
  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{8][12][13]riazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246.

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journal of Organic Chemistry, 18, 1378-1386.
  • Synthesis of N-Boc-S-methylisothiourea derivatives (7). (n.d.).
  • N,N'-Di-BOC-S-methylisothiourea. (n.d.). In Apollo Scientific.
  • N,N'-Bis-Boc-S-methylisothiourea. (n.d.). In Chem-Impex.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molbank, 2024(1), M1849.
  • Process for the production of 5-(4-((2 s,5 s)-5-(4-chlorobenzyl)-2-methylmorpholino)piperidin-1-yl)-1 h-1,2,4-triazol-3-amine. (2021).
  • Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. (2021). Journal of azerbaijan, 10(1), 1-13.

Sources

A Technical Guide to the Preliminary Biological Screening of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary biological evaluation of the novel compound, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine (SMG-21). The strategic integration of the benzoxazole and guanidine moieties suggests a high potential for diverse pharmacological activities. This document outlines a tiered, multi-faceted screening approach designed to efficiently assess its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties. The protocols described herein are grounded in established scientific principles to ensure robust and reproducible data generation, forming a critical foundation for further drug development endeavors.

Introduction: Rationale and Scientific Context

The confluence of a benzoxazole ring and a guanidine group within a single molecular entity presents a compelling case for pharmacological investigation. The benzoxazole scaffold is a well-established pharmacophore, present in numerous compounds exhibiting a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. In many instances, the biological activity is significantly influenced by substituents at the 2 and 5 positions of the benzoxazole ring[2]. Similarly, the guanidine functional group is a key component of many natural and synthetic molecules with significant therapeutic applications, contributing to a broad spectrum of biological activities such as anti-inflammatory and antidiabetic effects[4][5].

The target molecule, this compound (CAS No. 332898-09-6), combines these two privileged scaffolds[6]. This strategic molecular design warrants a systematic preliminary biological screening to elucidate its potential therapeutic value. This guide provides a logical, stepwise workflow for an initial in vitro assessment, beginning with fundamental cytotoxicity profiling to establish a therapeutic window, followed by a panel of assays targeting key potential activities.

Tiered Screening Workflow

A tiered approach is essential for the efficient allocation of resources in preliminary drug screening. This workflow prioritizes the assessment of general toxicity before proceeding to more specific and resource-intensive assays.

G cluster_0 Initial Assessment cluster_1 Functional Screening cluster_2 Lead Progression a Compound Acquisition & Purity Assessment (SMG-21) b Tier 1: In Vitro Cytotoxicity Screening a->b c Tier 2: Primary Activity Screening b->c d Antimicrobial Assays c->d e Anti-inflammatory Assays c->e f Antioxidant Assays c->f g Data Analysis & Hit Identification d->g e->g f->g h Secondary Screening & Mechanism of Action Studies g->h

Sources

An In-Depth Technical Guide to N-(5-methyl-1,3-benzoxazol-2-yl)guanidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-methyl-1,3-benzoxazol-2-yl)guanidine is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities. The benzoxazole and guanidine moieties are well-established pharmacophores, and their combination in this molecule suggests a wide range of therapeutic possibilities, including antimicrobial and anticancer applications. This document will delve into the scientific underpinnings of this compound, offering field-proven insights and detailed experimental protocols to facilitate further research and development.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of this compound brings together two "privileged" structural motifs in drug discovery: the benzoxazole ring and the guanidine group. The benzoxazole core is a bicyclic heterocyclic system found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties[1][2]. The guanidine group, a nitrogen-rich functional group, is also a key component of many natural products and clinically used drugs, known for its ability to participate in various biological interactions, particularly with targets like DNA and enzymes[3].

The strategic combination of these two pharmacophores in this compound creates a molecule with a unique electronic and structural profile, making it a compelling candidate for investigation in various therapeutic areas. The methyl group at the 5-position of the benzoxazole ring can further influence its lipophilicity and binding interactions, potentially enhancing its pharmacological profile.

This guide will provide a detailed exploration of the available scientific literature on this compound, covering its synthesis, characterization, and what is known and can be inferred about its biological potential.

Chemical Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in a single, dedicated publication. However, a logical and well-precedented synthetic pathway can be constructed from the literature on the synthesis of its precursors and related 2-guanidinobenzoxazole derivatives. The most probable synthetic route involves a two-step process: the synthesis of the 2-amino-5-methylbenzoxazole intermediate, followed by guanidinylation.

Synthesis of the 2-Amino-5-methylbenzoxazole Intermediate

The formation of the 2-aminobenzoxazole core is a critical first step. Several methods have been reported for the synthesis of substituted 2-aminobenzoxazoles. A common approach involves the cyclization of a 2-aminophenol derivative.

Diagram of the Proposed Synthetic Pathway:

G cluster_0 Step 1: Synthesis of 2-Amino-5-methylbenzoxazole cluster_1 Step 2: Guanidinylation 2-Amino-4-methylphenol 2-Amino-4-methylphenol Intermediate_1 2-Amino-5-methylbenzoxazole 2-Amino-4-methylphenol->Intermediate_1 Cyanogen bromide (BrCN) Base, Solvent Cyanogen bromide Cyanogen bromide Intermediate_1_ref 2-Amino-5-methylbenzoxazole Target_Molecule This compound Intermediate_1_ref->Target_Molecule Cyanamide (H2NCN) Acid, Heat Cyanamide Cyanamide

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Amino-5-methylbenzoxazole

This protocol is adapted from general methods for the synthesis of 2-aminobenzoxazoles.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-methylphenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: To the stirred solution, add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-5-methylbenzoxazole.

Guanidinylation of 2-Amino-5-methylbenzoxazole

The introduction of the guanidine moiety is typically achieved by reacting the 2-amino group with a guanidinylating agent. A common and cost-effective reagent for this transformation is cyanamide.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the guanidinylation of 2-aminobenzazoles[4].

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 2-amino-5-methylbenzoxazole (1 equivalent) and cyanamide (1.5-2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or n-butanol, and a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to a temperature of 80-120°C for several hours (6-12 hours). Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, often as a salt, may precipitate. The solid can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization. Neutralization with a base will yield the free guanidine.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 332898-09-6[5]
Molecular Formula C₉H₁₀N₄O
Molecular Weight 190.21 g/mol
Predicted Boiling Point 335.1 ± 35.0 °C
Predicted Density 1.47 ± 0.1 g/cm³

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons (a singlet around 2.3-2.5 ppm), aromatic protons on the benzoxazole ring (in the range of 7.0-7.5 ppm), and exchangeable protons of the guanidine group (broad signals).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, aromatic carbons, and the characteristic signal for the guanidine carbon (typically in the range of 150-160 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the guanidine group (around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O-C stretching of the benzoxazole ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z 190, along with characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound has not been extensively reported. However, based on the well-documented activities of its constituent moieties, several therapeutic applications can be hypothesized and are worthy of investigation.

Antimicrobial Activity

Both benzoxazole and guanidine derivatives are known to possess significant antimicrobial properties. Benzoxazoles have demonstrated activity against a range of bacteria and fungi[1]. Guanidine-containing compounds can disrupt microbial cell membranes and interfere with essential cellular processes[6]. Therefore, this compound is a promising candidate for development as a novel antimicrobial agent.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The benzoxazole scaffold is present in several compounds with demonstrated anticancer activity, targeting various mechanisms including enzyme inhibition and apoptosis induction[3][7]. Guanidine derivatives have also been investigated as anticancer agents, with some showing the ability to interact with DNA and disrupt cancer cell proliferation[4]. The combined structure of this compound may exhibit synergistic or novel anticancer effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

Diagram of a Potential Anticancer Mechanism of Action:

G Target_Molecule This compound Cancer_Cell Cancer Cell Target_Molecule->Cancer_Cell Enters Cell DNA_Intercalation DNA Intercalation/ Groove Binding Cancer_Cell->DNA_Intercalation Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Cancer_Cell->Enzyme_Inhibition Apoptosis_Induction Induction of Apoptosis DNA_Intercalation->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Cell_Death Cell_Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: Plausible anticancer mechanisms of this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While the current literature provides a solid foundation for its synthesis and potential biological activities, further research is imperative. Key areas for future investigation include:

  • Detailed Synthesis and Optimization: Development and publication of a high-yield, scalable synthesis protocol.

  • Comprehensive Biological Screening: A broad screening of its activity against a diverse panel of microbial pathogens and cancer cell lines to identify lead indications.

  • Mechanism of Action Studies: In-depth investigations to elucidate the specific molecular targets and pathways through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of different substituents to its activity and to optimize its pharmacological properties.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of its therapeutic potential and drug-like properties in animal models.

References

  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]

  • Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. (n.d.). Product Catalog. ChemBuyersGuide.com. Retrieved from [Link]

  • (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW HETEROCYCLIC GUANIDINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9). [Link]

  • Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

  • (2022). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. RSC Advances, 12(43), 28063-28072. [Link]

  • (2018). Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine. Pharmaceutical Chemistry Journal, 52(1), 47-52. [Link]

  • (2024). Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • AccelaChem. (n.d.). 3-(Difluoromethoxy)-4-methoxyaniline. Retrieved from [Link]

  • (2011). Benzoxazole derivatives.
  • (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1948-1964. [Link]

  • (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(24), 8031. [Link]

  • (2023). 2-Guanidinobenzazoles as Building Blocks to Afford Biologically Active Derivatives. Molecules, 28(7), 3020. [Link]

  • (2020). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Infectious Disorders - Drug Targets, 20(5), 698-710. [Link]

  • (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]

  • (2020). Trimacrocyclic hexasubstituted benzenes for recognition of guanidinium and the anti–cancer and antimicrobial activity. Organic Chemistry Frontiers, 7(15), 2035-2041. [Link]

  • (2007). Process for preparing imatinib and salts thereof.
  • (2022). Synthetic method of 3,3' -methylene bis (5-methyl oxazoline).
  • (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4983. [Link]

  • (1997). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry, 45(8), 3255-3257. [Link]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzoxazole Guanidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the scientific journey of benzoxazole guanidine compounds, a chemotype born from the strategic fusion of two biologically significant moieties. We will dissect the historical context of their discovery, trace the evolution of their synthesis, and critically evaluate their burgeoning potential as therapeutic agents. This document is designed not as a rigid protocol, but as a dynamic resource to inform and inspire future research and development in this promising area of medicinal chemistry.

Introduction: The Strategic Union of Benzoxazole and Guanidine

The benzoxazole core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and ability to participate in a variety of non-covalent interactions have rendered it a "privileged scaffold" in drug design. The inherent biological activities of benzoxazole derivatives are vast and well-documented, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2]

Complementing the benzoxazole moiety is the guanidine group, a highly basic and polar functional group also prevalent in a wide array of natural products and clinically used drugs.[3] The guanidinium cation, protonated at physiological pH, is capable of forming strong hydrogen bonds and electrostatic interactions, often with negatively charged residues in biological targets such as phosphates on DNA or carboxylates in enzyme active sites.[4] This has led to the development of guanidine-containing drugs with diverse therapeutic applications.

The conceptual leap to combine these two pharmacophores into a single molecular entity—the benzoxazole guanidine scaffold—was a deliberate exercise in chemical ingenuity, aiming to synergize their respective biological activities and create novel compounds with unique therapeutic profiles. This guide will explore the origins and development of this fascinating class of compounds.

The Genesis: A Historical Perspective

The first documented synthesis of a benzoxazole guanidine compound dates back to 1928, a period of burgeoning interest in the medicinal applications of organic compounds. In a seminal paper published in the Journal of the American Chemical Society, researchers detailed the synthesis of "Benzoxazoleguanidine" through the cyclocondensation of o-aminophenol with dicyandiamide in the presence of hydrochloric acid.[5] This early work laid the foundational chemistry for accessing this novel heterocyclic system.

While the initial impetus for this synthesis was not explicitly detailed in the 1928 publication, the broader scientific context of the era suggests an exploration of new chemical entities with potential biological activity, driven by the successes of early chemotherapeutic agents. The guanidine moiety itself had already garnered attention for its physiological effects, including its historical use in the treatment of diabetes.[6] The fusion with the benzoxazole ring was likely a rational approach to explore new chemical space and modulate the properties of the guanidine group.

For several decades following this initial discovery, the benzoxazole guanidine scaffold remained relatively underexplored. However, the late 20th and early 21st centuries witnessed a resurgence of interest, fueled by advancements in high-throughput screening and a deeper understanding of molecular pharmacology. Researchers began to recognize the potential of this scaffold as a versatile building block for creating libraries of compounds with diverse biological activities.[1]

Synthetic Methodologies: From Classical to Contemporary

The synthesis of benzoxazole guanidine compounds has evolved significantly from the early methods. Modern synthetic strategies focus on efficiency, versatility, and the ability to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

The Classical Approach: Cyclocondensation with Cyanoguanidine

The original synthesis of 2-guanidinobenzoxazole remains a viable, albeit sometimes harsh, method. It involves the reaction of an o-aminophenol with 1-cyanoguanidine (dicyandiamide), typically under acidic conditions and with heating.[5][7]

G aminophenol o-Aminophenol intermediate Intermediate aminophenol->intermediate HCl, Heat cyanoguanidine 1-Cyanoguanidine cyanoguanidine->intermediate product 2-Guanidinobenzoxazole intermediate->product Cyclization caption Figure 1: Classical synthesis of 2-guanidinobenzoxazole. G cluster_0 Step 1: 2-Aminobenzoxazole Synthesis cluster_1 Step 2: Guanidinylation aminophenol o-Aminophenol aminobenzoxazole 2-Aminobenzoxazole aminophenol->aminobenzoxazole cyanation Cyanating Agent (e.g., BrCN, N-cyano-p-toluenesulfonamide) cyanation->aminobenzoxazole aminobenzoxazole_2 2-Aminobenzoxazole guanidinylating_reagent Guanidinylating Reagent product Substituted 2-Guanidinobenzoxazole guanidinylating_reagent->product aminobenzoxazole_2->product caption Figure 2: Modern modular synthesis of 2-guanidinobenzoxazoles.

Caption: Figure 2: Modern modular synthesis of 2-guanidinobenzoxazoles.

Step 1: Synthesis of 2-Aminobenzoxazoles

Several methods exist for the synthesis of the 2-aminobenzoxazole intermediate:

  • From o-aminophenols and Cyanogen Bromide: A widely used but hazardous method due to the high toxicity of cyanogen bromide. [8]* From o-aminophenols and Safer Cyanating Agents: To circumvent the toxicity of BrCN, alternative cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide have been developed. [8]* From Benzoxazole-2-thiol: This method involves a Smiles rearrangement of an activated benzoxazole-2-thiol derivative. [8] Step 2: Guanidinylation of 2-Aminobenzoxazoles

Once the 2-aminobenzoxazole is obtained, the guanidine moiety can be introduced using various guanidinylating reagents. This allows for the synthesis of a wide range of substituted benzoxazole guanidines.

Biological Activities and Therapeutic Potential

The fusion of the benzoxazole and guanidine moieties has given rise to compounds with a diverse and promising range of biological activities, primarily in the areas of anticancer and antimicrobial research.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of benzoxazole guanidine derivatives against a variety of cancer cell lines.

Table 1: Selected In Vitro Cytotoxicity Data for Benzoxazole and Related Guanidine Compounds

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Piperidinyl-based benzoxazoleMCF-7 (Breast)0.145 - 0.970 (for VEGFR-2)[9]
2H-benzo[b]o[2][9]xazin-3(4H)-one linked 1,2,3-triazolesA549 (Lung)7.59[10]
Azaindolin-2-one derivative(GSK3β inhibition)1.7[11][12]
2,5-disubstituted benzoxazoleHeLa, IMR-32, MCF-7Comparable to Cisplatin[1]
N-(1,4-dimethyl-9H-carbazol-3-yl)-N'-alkylguanidinesVarious(Data in source)[7]

Mechanism of Action in Cancer

The precise mechanism of action for benzoxazole guanidine compounds is an area of active investigation, with evidence pointing towards multiple potential pathways.

  • Kinase Inhibition: The benzoxazole scaffold is a known "hinge-binder" and is present in many kinase inhibitors. It is plausible that benzoxazole guanidines exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation and survival. Some benzoxazole derivatives have been shown to inhibit VEGFR-2 and c-Met, crucial mediators of tumor angiogenesis and metastasis. [9]The guanidinium group could potentially form key interactions with the kinase active site.

  • DNA Interaction: The planar benzoxazole ring system is capable of intercalating between DNA base pairs, while the cationic guanidinium group can interact with the negatively charged phosphate backbone in the DNA minor groove. [4][13]This dual mode of interaction could disrupt DNA replication and transcription, leading to apoptosis. Some planar heterocyclic compounds have also been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. [14][15]

  • Induction of Apoptosis and Cell Cycle Arrest: Treatment of cancer cells with benzoxazole guanidine derivatives has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase. [9][10]This is a common outcome of both kinase inhibition and DNA damage.

G cluster_0 Kinase Inhibition cluster_1 DNA Interaction BZG Benzoxazole Guanidine VEGFR2 VEGFR-2 BZG->VEGFR2 Inhibits cMet c-Met BZG->cMet Inhibits EGFR EGFR BZG->EGFR Inhibits DNA DNA BZG->DNA Intercalation & Minor Groove Binding Proliferation Cell Proliferation & Angiogenesis VEGFR2->Proliferation cMet->Proliferation EGFR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest (G2/M) Proliferation->CellCycleArrest Leads to Replication DNA Replication & Transcription DNA->Replication Replication->Apoptosis Leads to Replication->CellCycleArrest Leads to caption Figure 3: Proposed anticancer mechanisms of benzoxazole guanidines.

Caption: Figure 3: Proposed anticancer mechanisms of benzoxazole guanidines.

Antimicrobial Activity

Benzoxazole guanidine derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 2: Selected In Vitro Antimicrobial Activity of Benzoxazole and Guanidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2,5-disubstituted benzoxazolesBacillus subtilis3.12[4][16]
2,5-disubstituted benzoxazolesPseudomonas aeruginosa(Significant activity)[4][16]
2,5-disubstituted benzoxazolesCandida albicans(Active)[4][16]
2-substituted benzoxazolesCandida krusei7.8 - 250[17]
Guanidinyl benzothiazoles(Various bacteria)(Excellent activity)[18]
Brevinin-2GUb analoguesGram-negative bacteria(Drastically improved)[19]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of these compounds is likely multifaceted. The cationic guanidine group can interact with and disrupt the integrity of the negatively charged bacterial cell membrane, leading to cell lysis. Additionally, these compounds may inhibit essential cellular processes within the microorganism.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of benzoxazole guanidine derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. While comprehensive SAR studies on a large, systematically varied library of these compounds are still emerging, several key trends can be gleaned from the existing literature.

  • Substitution on the Benzoxazole Ring: The position and nature of substituents on the benzoxazole ring significantly influence biological activity. For instance, in some series of 2,5-disubstituted benzoxazoles, specific substitutions at the 5-position have been shown to enhance antimicrobial activity. [4][16]Electron-withdrawing groups, such as halogens, at the 5-position of the benzoxazole ring have been associated with increased anticancer and antioxidant activities in some related compound series. [1]

  • Substitution on the Guanidine Moiety: The degree of substitution on the guanidine group can affect its basicity, polarity, and ability to form hydrogen bonds, all of which can impact biological activity. In some related benzimidazole series, a bulkier aromatic substitution at the N1 position was found to be detrimental to anti-inflammatory activity, highlighting the importance of steric factors. [19]

  • The Guanidine Group as a Key Pharmacophore: The guanidine moiety itself appears to be critical for the activity of many of these compounds. In studies of related benzimidazole derivatives, replacing the guanidine fraction with a methylene group significantly reduced activity. [19]

Future Directions and Conclusion

The benzoxazole guanidine scaffold represents a promising and versatile platform for the discovery of new therapeutic agents. The journey from its initial synthesis in the early 20th century to its current status as a molecule of interest in anticancer and antimicrobial research highlights the enduring value of exploring novel chemical space.

Future research in this area should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of large, diverse libraries of benzoxazole guanidine derivatives are needed to build a comprehensive understanding of the structure-activity relationships.

  • Elucidation of Specific Molecular Targets: Rigorous biochemical and cellular studies are required to identify the precise molecular targets of these compounds and to fully elucidate their mechanisms of action. This will enable more rational, target-based drug design.

  • Optimization of Pharmacokinetic Properties: In addition to potency, the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be optimized to ensure their suitability for in vivo applications.

  • Exploration of New Therapeutic Areas: While the focus has been on anticancer and antimicrobial activities, the diverse biological effects of both benzoxazoles and guanidines suggest that this scaffold may have potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.

References

  • Al-Ostath, A., et al. (2024). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 29(1), 123. [Link]

  • Chen, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[2][9]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 15, 1370051. [Link]

  • Čižmáriková, M., et al. (2024). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 29(1), 234. [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 87. [Link]

  • Kamal, A., et al. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c]b[2][9]enzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 18(13), 4747-4761. [Link]

  • Krasavin, M. (2020). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 3(1), 34-51. [Link]

  • Kumar, A., Sharma, P., & Daswani, U. (2018). Synthesis of substituted benzazoles and computational evaluation of their mechanism. Organic Chemistry: Current Research, 7(2), 1-8. [Link]

  • Prajapat, P., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103. [Link]

  • Wikipedia contributors. (2024). Guanidine. In Wikipedia, The Free Encyclopedia. [Link]

  • Sener, E., et al. (1997). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Il Farmaco, 52(2), 99-103. [Link]

  • Singh, P., et al. (2016). Guanidinyl benzothiazole derivatives: Synthesis and structure activity relationship studies of a novel series of potential antimicrobial and antioxidants. Research on Chemical Intermediates, 42(10), 7145-7163. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 24093-24111. [Link]

  • Vinsova, J., et al. (2006). Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. Bioorganic & Medicinal Chemistry, 14(17), 5850-5865. [Link]

  • Wang, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[2][9]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 15, 1370051. [Link]

  • Yáñez, M., et al. (2023). 2-Guanidinobenzazoles as Building Blocks to Afford Biologically Active Derivatives. ChemistrySelect, 8(13), e202204781. [Link]

  • Scott, W. J., & Johnson, T. B. (1928). MONOARYLGUANIDINES. II. BENZOXAZOLEGUANIDINE. Journal of the American Chemical Society, 50(10), 2753-2757. [Link]

  • Yildiz-Oren, I., et al. (2004). Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles. European Journal of Medicinal Chemistry, 39(3), 291-298. [Link]

  • Zhang, Y., et al. (2021). Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. Medicinal Chemistry Research, 30(1), 167-178. [Link]

  • Zhang, Y., et al. (2018). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Pest Management Science, 74(11), 2565-2574. [Link]

  • Zhou, Y., et al. (2022). Guanidine–Curcumin Complex-Loaded Amine-Functionalised Hollow Mesoporous Silica Nanoparticles for Breast Cancer Therapy. Pharmaceutics, 14(7), 1494. [Link]

  • El-Sayed, N. F., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2202. [Link]

  • Li, R., et al. (2021). Study on the Structure–Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. Antibiotics, 10(8), 895. [Link]

  • Sharma, V., et al. (2023). Synthesis, Characterization, and Biological Activity of Novel Azole Piperazine Congeners. Journal of Applied Pharmaceutical Science, 13(4), 133-141. [Link]

  • Mohammed, H., et al. (2022). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[2][9]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 13, 869481. [Link]

  • Grella, D., et al. (2003). Synthesis and cytotoxicity of substituted 2-benzylnaphth[2,3-d]imidazoles. European Journal of Pharmaceutical Sciences, 20(2), 209-217. [Link]

  • Kamal, A., et al. (2010). Synthesis, DNA-binding ability and anticancer activity of benzothiazole/benzoxazole-pyrrolo[2,1-c]b[2][9]enzodiazepine conjugates. Bioorganic & Medicinal Chemistry, 18(13), 4747-4761. [Link]

  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and different biological activities of novel benzoxazoles. Arzneimittelforschung, 58(7), 348-355. [Link]

  • El-Sayed, N. F., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Molecules, 27(7), 2202. [Link]

  • Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19379-19391. [Link]

  • Al-Suwaidan, I. A., et al. (2015). Substituted 2-arylquinazolinones: Design, synthesis, and evaluation of cytotoxicity and inhibition of topoisomerases. European Journal of Medicinal Chemistry, 105, 137-147. [Link]

  • Sahoo, B., et al. (2022). DNA binding studies of antifungal drug posaconazole using spectroscopic and molecular docking methods. International Journal of Biological Macromolecules, 223(Pt A), 329-338. [Link]

  • Grella, D., et al. (2003). Synthesis and cytotoxicity of substituted 2-benzylnaphth[2,3-d]imidazoles. European Journal of Pharmaceutical Sciences, 20(2), 209-217. [Link]

  • Singh, R. K., et al. (2015). Molecular docking studies on binding specificity of 3,6- and 2,7-carbazoles with DNA duplexes. Journal of Chemical and Pharmaceutical Research, 7(1), 586-593. [Link]

  • Farhadi, T., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Molecules, 27(11), 3465. [Link]

  • Temiz-Arpaci, Ö., et al. (2008). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. European Journal of Medicinal Chemistry, 43(8), 1723-1731. [Link]

Sources

"physicochemical characteristics of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Introduction

This compound is a heterocyclic compound featuring a bicyclic benzoxazole core substituted with a highly basic guanidine moiety. The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] Similarly, the guanidine group, due to its ability to be protonated at physiological pH, plays a crucial role in molecular interactions and is a key functional group in many biologically active molecules and pharmaceuticals.[2][3]

The strategic combination of the relatively lipophilic benzoxazole system with the strongly basic, hydrophilic guanidine group imparts a unique set of physicochemical characteristics to the molecule. These properties are critical determinants of its behavior in both chemical and biological systems, influencing its synthesis, purification, formulation, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound. It is intended for researchers, medicinal chemists, and drug development professionals, offering foundational knowledge and detailed methodologies for the synthesis, characterization, and analysis of this compound and its analogues.

Molecular Structure and Identification

The fundamental identity of a compound is established by its molecular structure and associated identifiers.

Figure 1: Chemical Structure of this compound
IdentifierValueSource
IUPAC Name 1-(5-methyl-1,3-benzoxazol-2-yl)guanidine[4]
CAS Number 332898-09-6[4]
Molecular Formula C₉H₁₀N₄O[4][5]
Molecular Weight 190.20 g/mol [4][5]
SMILES Cc1ccc2c(c1)nc(NC(N)=N)o2[5]

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the condensation of a substituted o-aminophenol with a guanidine source. The general methodology is adapted from established procedures for related 2-guanidinobenzoxazoles.[6]

Synthetic Pathway

The synthesis is a two-step process starting from 2-amino-4-methylphenol. The first step involves the formation of an intermediate, likely 2-amino-5-methyl-1,3-benzoxazole, which then reacts with a suitable reagent to form the guanidine moiety. A more direct and common approach involves the reaction with dicyandiamide in an acidic medium, which serves as the guanidine source.

Synthesis_Pathway Figure 2: Proposed Synthesis Pathway reactant 2-Amino-4-methylphenol conditions Aq. HCl Reflux reactant->conditions reagent + Dicyandiamide (Guanidine Source) reagent->conditions product This compound conditions->product

Figure 2: Proposed Synthesis Pathway
Detailed Experimental Protocol: Synthesis

This protocol is based on analogous syntheses and serves as a robust starting point.[6]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 2-amino-4-methylphenol (10 mmol), dicyandiamide (12 mmol), and 50 mL of 10% aqueous hydrochloric acid.

    • Causality: The acidic medium is crucial. It protonates the aminophenol, increasing its solubility, and activates the dicyandiamide for nucleophilic attack. Reflux provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions.

  • Reaction Execution: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath. Neutralize the mixture by slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Self-Validation: Precipitation of the product upon neutralization indicates successful formation of the less water-soluble free base from its hydrochloride salt.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water (3 x 20 mL) to remove inorganic salts and then with a small amount of cold diethyl ether to remove nonpolar impurities.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection Rationale: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on data for analogous compounds, Dimethylformamide (DMF) or ethanol are suitable choices.[6] The choice depends on balancing solubility and the ease of removing the solvent from the final product.

  • Protocol: Dissolve the crude solid in a minimum amount of hot solvent (e.g., DMF). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.

Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented here are based on characteristic values for the parent 1-(1,3-benzoxazol-2-yl)guanidine and are expected to be highly similar for the 5-methyl derivative.[6]

TechniqueExpected Characteristics
FT-IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching, multiple bands), ~3050 (Aromatic C-H stretch), ~1610 (C=N stretch), ~1450 (Aromatic C=C stretch)
¹H NMR (400 MHz, DMSO-d₆, δ ppm) ~11.1 (s, 1H, exchangeable NH), ~7.2-6.9 (m, 3H, Ar-H), ~6.9 (s, 1H, exchangeable NH), ~3.4 (s, 2H, exchangeable NH₂), ~2.3 (s, 3H, Ar-CH₃)
Mass Spec. (GC-MS, m/z) 190 [M]⁺, 173 [M-NH₃]⁺, 147, 133, 105, 90
  • Rationale for DMSO-d₆ in NMR: This solvent is ideal for compounds containing acidic or exchangeable protons (like N-H) because it is a hydrogen bond acceptor, which slows down the rate of proton exchange, allowing these signals to be observed more clearly. Its high polarity also effectively dissolves the compound.

Physicochemical Properties

Physical State and Appearance

Based on related guanidinobenzoxazoles, the compound is expected to be a solid at room temperature, likely a crystalline powder ranging from white to light brown.[6]

Melting Point

The melting point for the unsubstituted analogue, 1-(1,3-benzoxazol-2-yl)guanidine, is reported to be 188-190 °C.[6] The addition of a methyl group is expected to have a minor effect, and the melting point should be in a similar range.

Solubility Profile

The molecule's amphipathic nature dictates its solubility.

  • Aqueous Solubility: Expected to be very low in neutral water due to the dominant hydrophobic benzoxazole core. However, in acidic solutions, protonation of the highly basic guanidine group to form a water-soluble guanidinium salt will significantly increase its solubility.

  • Organic Solubility: Expected to be soluble in polar aprotic solvents such as DMSO and DMF, and sparingly soluble in alcohols like ethanol.[7] It is likely insoluble in nonpolar solvents like hexane and diethyl ether.

Acidity and Basicity (pKa)

The guanidine moiety is one of the strongest organic bases. This is due to the exceptional resonance stabilization of its conjugate acid, the guanidinium cation, where the positive charge is delocalized over all three nitrogen atoms.

Resonance Figure 3: Resonance Stabilization of the Guanidinium Cation cluster_form1 Structure I cluster_form2 Structure II cluster_form3 Structure III R-NH-C(=[NH2+])-NH2 R-NH-C(=[NH2+])-NH2 R-NH-C(NH2)-[NH2+] R-NH-C(NH2)-[NH2+] R-[NH+]=C(NH2)-NH2 R-[NH+]=C(NH2)-NH2 Structure I Structure I Structure II Structure II Structure I->Structure II Structure III Structure III Structure II->Structure III

Figure 3: Resonance Stabilization of the Guanidinium Cation

The pKa of the conjugate acid of guanidine itself is ~13.5. While the electron-withdrawing nature of the benzoxazole ring will slightly decrease the basicity, the pKa of protonated this compound is predicted to be high, likely in the range of 10-12. This means the compound will be predominantly in its protonated, charged form at physiological pH (7.4). This property is fundamental to its potential biological mechanism of action, which often involves electrostatic interactions with negatively charged biological membranes.[2]

Solid-State Characteristics

While a specific crystal structure is not publicly available, the molecular structure allows for strong intermolecular interactions. The N-H groups of the guanidine moiety are potent hydrogen bond donors, while the nitrogen and oxygen atoms of the entire molecule can act as hydrogen bond acceptors. Furthermore, the planar benzoxazole rings can participate in π-π stacking interactions, contributing to a stable crystal lattice.[8] These strong intermolecular forces are consistent with the compound being a high-melting solid.

Analytical Methodologies

Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic compounds. A reverse-phase method is most appropriate for this molecule.

HPLC_Workflow Figure 4: HPLC Analysis Workflow A Sample Preparation (Dissolve in Mobile Phase or DMSO) B Injection (e.g., 10 µL) A->B C Isocratic or Gradient Elution (C18 Column) B->C D UV Detection (e.g., 254 nm) C->D E Data Analysis (Peak Integration, Purity %) D->E

Figure 4: HPLC Analysis Workflow

Detailed Protocol:

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The C18 stationary phase is nonpolar and will retain the compound primarily through hydrophobic interactions with the benzoxazole core.

  • Mobile Phase: A mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Rationale: Acetonitrile is the organic modifier used to elute the compound. Formic acid is added to maintain an acidic pH (~2.7), ensuring the guanidine group is fully protonated. This prevents peak tailing and results in sharp, symmetrical peaks, which is a self-validating aspect of a robust method.

  • Elution: A linear gradient from 10% B to 90% B over 20 minutes can be used for method development, followed by optimization to an isocratic method if possible.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a wavelength where the benzoxazole chromophore absorbs strongly, typically around 254 nm or 280 nm.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Biological Context and Potential Applications

The structural motifs within this compound suggest significant potential for biological activity. Benzoxazole derivatives are known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][9] The guanidine function is a well-established pharmacophore for antibacterial agents, often acting by disrupting the integrity of the bacterial cell membrane.[2] Therefore, this compound represents a promising candidate for screening in antimicrobial assays and could serve as a scaffold for the development of new anti-infective agents.

References

  • Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

  • Perrone, G., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7(1), 8089. [Link]

  • Arctom, Inc. This compound | Catalog CD-Y508-7088. [Link]

  • Biernat, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(11), 1717-1730. [Link]

  • Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463. (Note: This is a general reference for pKa data, a direct link to the specific table is provided for context) [Link]

  • Kornicka, A., & Balewski, Ł. (2021). Synthesis of the Guanidine Derivative: N-{2][6][7]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1263. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7333, Di-o-tolylguanidine. [Link]

  • Ouf, N. H., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1163–1166. [Link]

  • Tang, R., et al. (2022). Biologically active guanidine alkaloids. RSC Advances, 12(35), 22943-22961. [Link]

  • Vaskivska, S. O., et al. (2014). Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. Scientia Pharmaceutica, 82(4), 755–768. [Link]

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel and potent biological activities. N-(5-methyl-1,3-benzoxazol-2-yl)guanidine represents such a convergence, integrating the structurally rigid and biologically versatile benzoxazole nucleus with the highly basic and interactive guanidine group. The benzoxazole moiety is a cornerstone of many biologically active compounds, exhibiting a wide spectrum of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This is largely attributed to its ability to engage in various non-covalent interactions with biological macromolecules.[4] Concurrently, the guanidinium group, protonated at physiological pH, is a key feature in numerous natural products and synthetic drugs, known for its ability to interact with negatively charged pockets in proteins, such as those found in ion channels and enzymes.[5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this compound. We will delve into hypothesized therapeutic targets, outline robust experimental workflows for target identification and validation, and provide detailed protocols to facilitate the investigation of this promising compound. Our approach is grounded in established principles of drug discovery, leveraging the known pharmacology of its constituent scaffolds to logically deduce and systematically explore its potential mechanisms of action.

Part 1: Hypothesized Therapeutic Targets and Mechanistic Rationale

Given the chemical nature of this compound, we can postulate several classes of proteins as potential therapeutic targets. The following sections explore these hypotheses, providing the scientific rationale for each.

Ion Channels: Modulators of Cellular Excitability

The positively charged guanidinium group is a well-established modulator of various ion channels.[5] Specifically, voltage-gated potassium (Kv) channels and sodium (Nav) channels, which play critical roles in neuronal signaling, cardiac function, and muscle contraction, are prime candidates.

Mechanistic Hypothesis: The guanidinium moiety of this compound may act as a pore blocker or a gating modifier of voltage-gated ion channels. Guanidine itself has been shown to inhibit Kv channels by binding within the intracellular pore.[5] The benzoxazole scaffold could further enhance this interaction by providing additional hydrophobic and hydrogen-bonding contacts with the channel protein, potentially leading to increased potency and selectivity.

Experimental Workflow for Ion Channel Screening

G cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Target Engagement A High-Throughput Electrophysiology (e.g., PatchXpress, QPatch) B Panel of key ion channels (e.g., hERG, Nav1.5, Cav1.2, Kv channels) A->B Test compound at multiple concentrations C Manual Patch-Clamp Electrophysiology B->C Identified 'hits' D Determine IC50/EC50 values C->D E Investigate mechanism of action (state-dependence, voltage-dependence) D->E F Radioligand Binding Assays E->F Confirmed activity G Competition with known channel ligands F->G

Caption: Workflow for identifying and validating ion channel targets.

Kinases: Regulators of Cellular Signaling

The benzoxazole scaffold is present in molecules that have been shown to inhibit protein kinases, which are crucial regulators of a vast array of cellular processes.[4] Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Mechanistic Hypothesis: this compound could act as a kinase inhibitor by binding to the ATP-binding pocket. The planar benzoxazole ring can form pi-stacking interactions with aromatic residues in the hinge region, while the guanidinium group can form salt bridges with conserved acidic residues.

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Initial Profiling cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement A Broad Kinase Panel Screen (e.g., KinomeScan, DiscoverX) B Determine % inhibition at a fixed concentration A->B C Biochemical Kinase Assays (e.g., ADP-Glo, LanthaScreen) B->C Identified 'hits' D Determine IC50 values for 'hit' kinases C->D E Western Blotting for Phospho-Substrate Levels D->E F Cellular Thermal Shift Assay (CETSA) E->F Confirm target engagement in cells

Caption: Workflow for identifying and validating kinase targets.

Bacterial Enzymes: Potential Antimicrobial Targets

Benzoxazole derivatives have demonstrated significant antibacterial activity.[2] A notable example is the inhibition of Pks13, an essential enzyme for Mycobacterium tuberculosis cell wall biosynthesis.[7]

Mechanistic Hypothesis: this compound may inhibit essential bacterial enzymes. The benzoxazole core could bind to hydrophobic pockets within the enzyme, while the guanidinium group could interact with active site residues, disrupting catalytic activity.

Part 2: Detailed Experimental Protocols

Protocol 2.1: Manual Patch-Clamp Electrophysiology for Ion Channel Validation

Objective: To precisely characterize the inhibitory effects of this compound on a specific voltage-gated ion channel identified in a primary screen.

Materials:

  • Cell line stably expressing the target ion channel (e.g., HEK293 cells)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Culture cells expressing the target ion channel to 60-80% confluency.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage protocol appropriate for the target channel to elicit and record ionic currents.

  • Obtain a stable baseline recording of the channel activity.

  • Perfuse the cell with the external solution containing a known concentration of this compound.

  • Record the current at steady-state inhibition.

  • Wash out the compound with the control external solution to assess reversibility.

  • Repeat steps 6-8 for a range of compound concentrations to generate a concentration-response curve.

  • Analyze the data to determine the IC50 value and characterize the mechanism of inhibition (e.g., use-dependence, voltage-dependence).

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to a putative kinase target within intact cells.

Materials:

  • Cancer cell line known to express the target kinase

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • DMSO (vehicle control)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blotting reagents and equipment

  • Antibody specific to the target kinase

Procedure:

  • Seed cells and grow to 80-90% confluency.

  • Treat the cells with either this compound or DMSO (vehicle) for a predetermined time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures using a thermocycler for 3 minutes.

  • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target kinase in each sample by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Data Presentation and Interpretation

Quantitative data from the described experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Summary of Ion Channel Screening Results

Ion ChannelCompound IC50 (µM)Positive Control IC50 (µM)
hERG> 500.01 (Astemizole)
Nav1.55.2 ± 0.81.5 (Lidocaine)
Cav1.2> 500.1 (Nifedipine)
Kv7.2/7.32.1 ± 0.40.5 (Retigabine)

Table 2: Kinase Inhibition Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM)
EGFR12> 1000
PI3Kα8550 ± 12
mTOR7882 ± 20
MEK15> 1000

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the therapeutic targets of this compound. The convergence of the benzoxazole and guanidine pharmacophores suggests a rich potential for interaction with a variety of biological targets, most notably ion channels and protein kinases. The outlined experimental workflows, from high-throughput screening to detailed mechanistic studies, offer a robust pathway to identify and validate these targets. Successful identification of a specific, high-affinity target will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology. The exploration of this compound and its analogs could lead to the discovery of novel therapeutics for a range of diseases.

References

  • Lim, S. M., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]

  • Jain, S., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 796-802.
  • Linder, T., et al. (2013). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 83(4), 838-847. [Link]

  • Wang, S., et al. (2019). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 17(1), 40. [Link]

  • Aggarwal, A., et al. (2024). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. ACS Infectious Diseases. [Link]

  • Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. [Link]

  • Sharma, P., & Kumar, A. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(4), 258-268.
  • Lim, S. M., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237-3262. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazole Guanidine Scaffold

The N-(5-methyl-1,3-benzoxazol-2-yl)guanidine moiety represents a privileged heterocyclic system in modern drug discovery. The benzoxazole core provides a rigid, planar structure that can engage in various receptor interactions, while the guanidine group, being protonated at physiological pH, is a powerful hydrogen bond donor and can form critical salt-bridge interactions with biological targets. This unique combination of features has led to the investigation of benzoxazolyl guanidines as potential therapeutic agents, including enzyme inhibitors and receptor modulators.

This document provides a detailed, two-step synthetic protocol for this compound. The synthesis is designed for reliability and scalability, beginning from the commercially available precursor, 2-amino-4-methylphenol. Each step is accompanied by mechanistic insights and practical considerations to ensure successful execution in a research laboratory setting.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Cyclization: Formation of the benzoxazole ring system to yield the key intermediate, 2-amino-5-methylbenzoxazole.

  • Guanidinylation: Conversion of the 2-amino group to the target guanidine functionality.

Overall_Synthesis Start 2-Amino-4-methylphenol Intermediate 2-Amino-5-methylbenzoxazole Start->Intermediate Step 1: Cyclization (BrCN, NaOAc) Final This compound Intermediate->Final Step 2: Guanidinylation (S-Methylisothiourea sulfate)

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 2-Amino-5-methylbenzoxazole (Intermediate 1)

Principle and Rationale

The synthesis of 2-aminobenzoxazoles from o-aminophenols is a well-established transformation. The most direct method involves cyclization with cyanogen bromide (BrCN).[1] In this reaction, the amino group of 2-amino-4-methylphenol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular nucleophilic attack from the adjacent hydroxyl group, which displaces the bromide ion and leads to the formation of the stable, aromatic benzoxazole ring. Sodium acetate is used as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

While effective, it is critical to acknowledge that cyanogen bromide is highly toxic and requires stringent safety precautions. Alternative, less hazardous cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid can also be employed for this transformation.[1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Amino-4-methylphenol123.155.0 g40.6Starting material.[2][3]
Cyanogen Bromide (BrCN)105.924.51 g42.61.05 eq. EXTREMELY TOXIC .[4]
Sodium Acetate (NaOAc)82.033.67 g44.71.1 eq. Anhydrous.
Methanol (MeOH)32.04100 mL-ACS grade solvent.
Deionized Water18.02~200 mL-For workup and recrystallization.
Saturated Sodium Bicarbonate (aq)-~50 mL-For neutralization.
Experimental Protocol: Step-by-Step
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (40.6 mmol) of 2-amino-4-methylphenol and 3.67 g (44.7 mmol) of anhydrous sodium acetate in 100 mL of methanol.

  • Reagent Addition (CRITICAL SAFETY STEP): This step must be performed in a certified chemical fume hood. While stirring the solution vigorously, carefully add 4.51 g (42.6 mmol) of cyanogen bromide in one portion. The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup - Quenching and Extraction: After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature. Reduce the volume of methanol to about 20 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 150 mL of cold deionized water with stirring. A precipitate should form.

  • Neutralization: Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral (~pH 7-8). This step neutralizes any residual acid.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 20 mL).

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture to afford 2-amino-5-methylbenzoxazole as a purified solid. Dry the product under vacuum.

Workflow_Step1 A Dissolve Reactants (2-Amino-4-methylphenol, NaOAc in MeOH) B Add Cyanogen Bromide (In Fume Hood) A->B C Reflux for 3-4 hours B->C D Monitor by TLC C->D E Concentrate Mixture C->E Upon completion F Precipitate in Water E->F G Neutralize with NaHCO3 F->G H Filter and Wash Solid G->H I Recrystallize and Dry H->I

Caption: Workflow for the synthesis of Intermediate 1.

Part 2: Synthesis of this compound (Final Product)

Principle and Rationale

The guanidinylation of an amino group can be efficiently achieved using S-methylisothiourea salts.[5] This method is advantageous as it avoids highly toxic or complex reagents. The reaction proceeds via the nucleophilic attack of the 2-amino group of the benzoxazole intermediate on the electrophilic carbon of the protonated S-methylisothiourea. This addition is followed by the elimination of methyl mercaptan (CH₃SH), a volatile and odorous byproduct, to yield the stable guanidinium salt. Subsequent basification provides the neutral guanidine product. The procedure is adapted from the synthesis of the non-methylated analogue, 2-(1,3-benzoxazol-2-yl)guanidine.[6][7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Amino-5-methylbenzoxazole148.163.0 g20.2Intermediate from Part 1.
S-Methylisothiourea Sulfate278.345.91 g21.21.05 eq.
Deionized Water18.0250 mL-Solvent.
Ethanol (EtOH)46.0720 mL-For recrystallization.
10% Sodium Hydroxide (aq)40.00~20 mL-For basification to precipitate the product.
Experimental Protocol: Step-by-Step
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3.0 g (20.2 mmol) of 2-amino-5-methylbenzoxazole and 5.91 g (21.2 mmol) of S-methylisothiourea sulfate.

  • Solvent Addition: Add 50 mL of deionized water to the flask. The mixture will likely be a suspension.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Maintain the reflux for 5-6 hours. The reaction mixture should gradually become more homogeneous. Note the characteristic odor of methyl mercaptan (handle in a fume hood).

  • Cooling and Precipitation: After the reaction period, cool the flask in an ice bath to approximately 0-5 °C.

  • Basification: While stirring in the ice bath, slowly add 10% aqueous sodium hydroxide solution dropwise. The free base of the guanidine product will precipitate out of the solution. Continue adding base until the pH of the solution is approximately 10-11.

  • Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with abundant cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Workflow_Step2 A Combine Reactants (Intermediate 1, S-Methylisothiourea Sulfate in Water) B Reflux for 5-6 hours A->B C Cool Mixture in Ice Bath B->C D Basify with NaOH (aq) to pH 10-11 C->D E Stir to Complete Precipitation D->E F Filter and Wash Solid E->F G Dry Product Under Vacuum F->G

Caption: Workflow for the synthesis of the final product.

Characterization of this compound

  • Appearance: Expected to be an off-white to pale yellow solid.

  • Molecular Formula: C₉H₁₀N₄O

  • Molecular Weight: 190.20 g/mol

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 191.09.

  • ¹H NMR (400 MHz, DMSO-d₆): Hypothetical shifts δ 7.2-7.0 (m, 3H, Ar-H), 6.8-6.5 (br s, 4H, -NH₂ and -NH-), 2.3 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): Hypothetical shifts δ 160.5 (C=N, guanidine), 158.0 (C2-benzoxazole), 148.0, 142.0, 131.0, 122.0, 115.0, 109.0 (Ar-C), 21.0 (Ar-CH₃).

References

  • Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link][6]

  • Bishop, C. L., et al. (2011). 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3133. [Link][7]

  • Katritzky, A. R., et al. (2004). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 9(1), 27-38. [Link]

  • Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. [Link][5]

  • Klapoetke, T. M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20247–20256. [Link][1]

  • Potáčová, H., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3743. [Link]

  • Hageman, H. A. (1953). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 198-262. [Link][4]

  • Dadras, A., & Abarghooi, M. M. (2012). Synthesis of some new 5- substituted of 2-amino-4-substituted thiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]

  • ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... [Link][8]

  • Chulalongkorn University. (2020). Desulfurization of thiourea into guanidines and benzoxazoles using electrochemical oxidation processes. Chula Digital Collections. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol. National Center for Biotechnology Information. [Link][3]

  • Patil, S. B., et al. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68. [Link][9]

Sources

Application Notes and Protocols for the Quantitative Analysis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

This compound is a molecule of interest within contemporary drug discovery programs, belonging to a class of compounds known for their diverse biological activities. The guanidine moiety is a key pharmacophore in numerous clinically significant drugs, valued for its ability to form strong, bidentate hydrogen bonds with biological targets.[1][2] The benzoxazole scaffold is also a privileged structure in medicinal chemistry. As this compound progresses through the preclinical and clinical development pipeline, the necessity for a robust, accurate, and precise bioanalytical method to quantify its concentration in biological matrices becomes paramount. Such a method is fundamental for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies, which form the bedrock of regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

This comprehensive guide provides a detailed, field-proven protocol for the quantification of this compound in human plasma. The cornerstone of this application note is a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a technique renowned for its superior sensitivity, selectivity, and specificity in complex biological matrices.[6][7] We will delve into the causality behind experimental choices, from sample preparation to mass spectrometric detection, and frame the entire workflow within the rigorous validation standards set forth by global regulatory authorities.[8][9]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the analyte's physicochemical properties is the starting point for developing a robust analytical method.

PropertyValue/InformationSource
Chemical Formula C9H10N4O[10]
Molecular Weight 190.20 g/mol [10]
Structure Contains a basic guanidine group (pKa ~12.5) and a benzoxazole core.[11]
Polarity Expected to be a polar and hydrophilic compound.[12]

The highly basic nature of the guanidine group dictates that the compound will be protonated at physiological pH, influencing its solubility and interaction with chromatographic stationary phases. This property is a critical consideration for both sample extraction and chromatographic separation.

Proposed Bioanalytical Method: LC-MS/MS

The gold standard for the quantification of small molecules in biological fluids is LC-MS/MS.[6] The proposed method is designed to be highly selective and sensitive, with a focus on minimizing matrix effects and ensuring reproducibility.

Sample Preparation: The Foundation of Accurate Quantification

The objective of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample for analysis. Given the polar nature of this compound, a protein precipitation (PPT) followed by solid-phase extraction (SPE) is the recommended approach.

Protocol: Protein Precipitation followed by Cation-Exchange Solid-Phase Extraction

  • Initial PPT: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile containing an appropriate internal standard (IS). The IS should be a stable, isotopically labeled version of the analyte (e.g., this compound-¹³C₂,¹⁵N₂) or a close structural analog.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute to ensure complete protein precipitation. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 1 mL of 1% formic acid in water. This step ensures that the sample is in a suitable loading condition for the SPE cartridge.

  • SPE Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of 1% formic acid in water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the guanidine group, releasing it from the cation-exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Diagram: Sample Preparation Workflow

G plasma 1. Human Plasma Aliquot (100 µL) ppt 2. Protein Precipitation (Acetonitrile + IS) plasma->ppt centrifuge 3. Centrifugation ppt->centrifuge supernatant 4. Supernatant Transfer centrifuge->supernatant dilution 5. Dilution (1% Formic Acid) supernatant->dilution spe 6. Solid-Phase Extraction (MCX) dilution->spe elution 7. Elution (5% NH4OH in Methanol) spe->elution reconstitution 8. Evaporation & Reconstitution elution->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Workflow for sample preparation.

Chromatographic Separation: Achieving Selectivity

Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable choice for achieving good retention and separation from endogenous plasma components.[13]

Table: Proposed HPLC/UHPLC Conditions

ParameterRecommended SettingRationale
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)Provides retention for polar compounds.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic AcidProvides a consistent ionic strength and pH for reproducible chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component in a HILIC separation.
Gradient Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 1.5 min.A gradient elution ensures the efficient separation of the analyte from potential interferences.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometric Detection: Ensuring Sensitivity and Specificity

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.

Table: Proposed Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic guanidine group is readily protonated.
MRM Transitions Analyte: 191.1 > 132.1 (Quantifier), 191.1 > 118.1 (Qualifier)IS: 194.1 > 134.1 (for a ¹³C₂,¹⁵N₂ labeled IS)The precursor ion ([M+H]⁺) is 191.1. Product ions would need to be determined experimentally by infusing a standard solution. The proposed fragments are hypothetical based on common fragmentation pathways of similar structures (loss of guanidine and subsequent fragmentation).
Collision Energy To be optimized for each transitionOptimization is critical to maximize the signal of the product ions.
Dwell Time 100 msProvides a sufficient number of data points across the chromatographic peak for accurate integration.

Diagram: Proposed MS/MS Fragmentation

G Parent Precursor Ion [M+H]⁺ m/z 191.1 Frag1 Product Ion 1 (Quantifier) m/z 132.1 Parent->Frag1 Collision-Induced Dissociation Frag2 Product Ion 2 (Qualifier) m/z 118.1 Parent->Frag2

Caption: Proposed fragmentation pathway.

Method Validation: A Self-Validating System

The described method must undergo a full validation in accordance with FDA and EMA guidelines to be considered trustworthy for the analysis of study samples.[3][5][6][8]

Table: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and IS.Response of interfering peaks should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between the instrument response and the concentration of the analyte.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision To determine the closeness of the measured concentrations to the nominal values and the degree of scatter.For Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term, stock solution).The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantification of this compound in human plasma. By grounding the protocol in sound scientific principles and adhering to stringent regulatory validation requirements, this method is designed to deliver high-quality data suitable for supporting drug development programs. The detailed explanation of the rationale behind each step empowers researchers and scientists to not only implement this method but also to adapt and troubleshoot it effectively.

References

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link][8][9]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][3][4]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][6]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][5]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link][4]

  • International Council for Harmonisation. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link][9]

  • European Medicines Agency. (2012). Guideline on bioanalytical method validation. Retrieved from [Link][5]

  • Pinto, G. D. C., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415(10), 2267–2277.[13]

  • Papina, M., et al. (2019). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Pharmaceutical and Biomedical Analysis, 164, 44-54.[7]

  • MicroSolv Technology Corporation. (n.d.). Guanidine analyzed with HPLC- AppNote. Retrieved from [Link][11]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link][12]

  • Oniga, S., et al. (2018). Synthesis of the Guanidine Derivative: N-{3][8][14]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2018(4), M1025.[2]

  • Wirth, T. H., & Davidson, N. (1964). Mercury (II) Complexes of Guanidine and Ammonia, and a general discussion of the Complexing of Mercury (II) by Nitrogen Bases. Journal of the American Chemical Society, 86(20), 4325–4329.[1]

Sources

Application Notes and Protocols for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bifunctional Antimicrobial Candidate

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. N-(5-methyl-1,3-benzoxazol-2-yl)guanidine emerges as a promising candidate, integrating two biologically active moieties: a guanidinium group and a benzoxazole core. This unique combination suggests a potential dual-action or synergistic antimicrobial effect.

The guanidinium group, being protonated and positively charged at physiological pH, is well-documented for its ability to interact with and disrupt the negatively charged bacterial cell membranes.[1][2][3][4] This electrostatic interaction can lead to membrane depolarization, increased permeability, and eventual cell lysis.[4][5] Conversely, the benzoxazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial effects.[6][7][8][9] Notably, several benzoxazole-containing compounds have been investigated as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents.[10][11][12][13]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to rigorously evaluate the antimicrobial profile of this compound. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[14][15][16][17][18]

Hypothesized Mechanism of Action

We postulate that this compound exerts its antimicrobial activity through a multi-targeted approach. The initial interaction is likely driven by the cationic guanidinium group, which targets the anionic components of the microbial cell envelope, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, leading to membrane destabilization. Following this membrane disruption, the benzoxazole moiety may penetrate the cell and inhibit intracellular targets, with DNA gyrase being a primary putative target.

Hypothesized Mechanism of Action cluster_0 Bacterial Cell cluster_1 This compound Membrane Cell Membrane (Negatively Charged) Disruption Disruption Membrane->Disruption leads to DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA relaxes supercoils Replication DNA Replication DNA_Gyrase->Replication blocks DNA->Replication template for Compound Guanidinium-Benzoxazole Compound Guanidinium Guanidinium Moiety (Cationic) Benzoxazole Benzoxazole Moiety Guanidinium->Membrane Electrostatic Interaction Benzoxazole->DNA_Gyrase Inhibition Disruption->Benzoxazole facilitates entry of

Hypothesized dual mechanism of action.

Experimental Workflow for Antimicrobial Profiling

A systematic approach is crucial for characterizing a novel antimicrobial agent. The following workflow outlines the key stages, from initial screening to a more in-depth mechanistic understanding.

Antimicrobial Profiling Workflow A Compound Preparation (Stock Solution in DMSO) B Primary Screening: Broth Microdilution for MIC A->B Serial Dilution C Secondary Screening: Agar Disk Diffusion B->C Corroborate Susceptibility D Determination of Cidal Activity: Time-Kill Kinetics Assay B->D Determine Bactericidal vs. Bacteriostatic Effect E Data Analysis & Interpretation C->E D->E F Mechanism of Action Studies (e.g., Membrane Permeability, DNA Gyrase Inhibition) E->F Guide Mechanistic Investigation

Systematic workflow for antimicrobial evaluation.

Detailed Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a microorganism.[14][16][17] This protocol is adapted from the CLSI M07-A10 guidelines.[14][15]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial and/or fungal strains (e.g., ATCC reference strains)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound at 10 mg/mL in sterile DMSO.

    • Further dilute the stock solution in CAMHB to create a working solution at a concentration 20 times the highest desired final concentration in the assay plate. Rationale: This intermediate dilution minimizes the final DMSO concentration to avoid solvent-induced toxicity to the microbes.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

    • Within 15 minutes of preparation, dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Preparation:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the working compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 10 µL of the final inoculum suspension to wells 1 through 11. Note: Do not inoculate the sterility control well.

    • The final volume in each well will be approximately 110 µL.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours for most bacteria (or as appropriate for the specific microorganism).

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Agar Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antimicrobial susceptibility and is useful for rapid screening.[19][20][21][22]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Prepared stock solution of this compound

  • Prepared 0.5 McFarland inoculum suspension

  • Sterile swabs

  • Forceps

Procedure:

  • Disk Preparation:

    • Aseptically apply a known amount of the compound solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk) onto sterile paper disks and allow them to dry completely in a sterile environment.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized 0.5 McFarland inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared compound-impregnated disks onto the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

    • Interpretation as "susceptible," "intermediate," or "resistant" requires established breakpoints, which are not yet available for a novel compound.[23][24][25] Therefore, for research purposes, the zone diameter is recorded and compared against control compounds.

Protocol 3: Time-Kill Kinetics Assay

This assay determines whether an antimicrobial agent is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth) and provides information on the rate of killing.[26][27][28]

Materials:

  • CAMHB

  • Prepared 0.5 McFarland inoculum suspension

  • This compound solution

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Shaking incubator

Procedure:

  • Assay Setup:

    • Prepare tubes with CAMHB containing the compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without the compound.

    • Inoculate all tubes with the test microorganism to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35 ± 2 °C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU).

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum is considered bactericidal activity.[26] A <3-log₁₀ reduction indicates bacteriostatic activity.

Data Presentation and Interpretation

Quantitative data, such as MIC values, should be summarized in a clear and concise table to facilitate comparison across different microbial strains.

Table 1: Hypothetical MIC Data for this compound

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive4
Enterococcus faecalisATCC 29212Gram-positive8
Escherichia coliATCC 25922Gram-negative16
Pseudomonas aeruginosaATCC 27853Gram-negative32
Candida albicansATCC 90028Fungus16

Interpretation of Results:

  • MIC: A lower MIC value indicates greater potency of the compound against the tested microorganism.

  • Disk Diffusion: Larger zones of inhibition generally correlate with lower MICs, but this relationship is compound-specific.

  • Time-Kill Curves: The rate and extent of the reduction in viable cell count provide a dynamic view of the compound's antimicrobial activity. Bactericidal agents are often preferred for treating serious infections.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents due to its hybrid structure. The protocols detailed in this application note provide a robust framework for the systematic evaluation of its antimicrobial properties. By adhering to standardized methodologies and carefully interpreting the results, researchers can effectively characterize the potential of this and other novel compounds in the fight against infectious diseases.

References

  • Alonso-Moreno, C., Antiñolo, A., Carrillo-Hermosilla, F., & Otero, A. (2014). Guanidines: From classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406–3425).
  • Castagnolo, D. (2021). Antimicrobial drugs bearing guanidine moieties: A review. European Journal of Medicinal Chemistry, 216, 113293.
  • CLSI. (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition.
  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Ertan-Bolelli, T., et al. (2020). Synthesis and antimicrobial activity of novel benzoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1346-1356.
  • Guan, Y., et al. (2014). Guanidino groups greatly enhance the action of antimicrobial peptidomimetics against bacterial cytoplasmic membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(8), 2096-2104.
  • Guan, Y., et al. (2014). Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes. PMC.
  • EUCAST. (n.d.). The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Espinoza, J., et al. (2020). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Molecules, 25(21), 5028.
  • Faria, J. V., et al. (2022). Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Medicinal Chemistry Letters, 13(5), 819–825.
  • He, J., et al. (2022). The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. Thesis.
  • Kłodzińska, E., et al. (2019).
  • Muhammed, L. D., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 18(9), 867-879.
  • Kakkar, S., et al. (2018). Benzoxazoles as promising antimicrobial agents: A systematic review.
  • Prajapat, P., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Singh, N., et al. (2021). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 13(3), e14221.
  • Oncu-Acar, E., et al. (2022).
  • Northwestern Medicine. (n.d.). CLSI and MIC Interpretation Tips and Tricks. Retrieved from [Link]

  • Zhang, X., et al. (2020). Research Progress of Common Organic Guanidine Antimicrobial Agents. To Chemistry Journal, 6, 1-10.
  • Kumar, A., et al. (2024). Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. World Journal of Advanced Research and Reviews, 22(1), 1345-1351.
  • Intertek Inform. (2024). CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • EUCAST. (2026). Expert Rules. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Khan, A., et al. (2023).
  • CLSI. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI document M31-A3.
  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). Retrieved from [Link]

  • Singh, N., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. NIH.
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.
  • ResearchGate. (n.d.). Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. Retrieved from [Link]

  • Bio, J. M., et al. (2013). Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 23(17), 4977-4984.
  • Sharma, D., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 264-274.
  • Yildiz, I., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881.
  • TLDR Pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • ResearchGate. (2013). Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold - SAR and In Vivo Characterization. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Khan, A. U., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • Muhammed, L. D. D. D. (2021).
  • Liao, C. H., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. International Journal of Molecular Sciences, 23(3), 1234.

Sources

Application Note & Protocols: A Framework for Investigating N-(5-methyl-1,3-benzoxazol-2-yl)guanidine as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-(5-methyl-1,3-benzoxazol-2-yl)guanidine scaffold represents a compelling starting point for enzyme inhibitor discovery. This document provides a comprehensive guide for the initial characterization and experimental validation of this compound as a putative enzyme inhibitor. We will delve into the rationale behind experimental design, present detailed protocols for a hypothetical enzyme inhibition assay, and discuss the interpretation of key data. This guide is intended to provide a robust framework for researchers initiating studies on this or structurally related molecules.

Introduction: The Scientific Rationale

The convergence of the benzoxazole and guanidine moieties in this compound presents a unique chemical architecture with significant potential for biological activity. Benzoxazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The guanidine group, a strongly basic functional group, is a known pharmacophore that can participate in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and salt bridges.[3][4] The combination of these two privileged scaffolds suggests that this compound could exhibit inhibitory activity against a range of enzymes.

Given the protonated state of the guanidinium group at physiological pH, enzymes that recognize positively charged substrates or possess key anionic residues (e.g., aspartate, glutamate) in their active sites are plausible targets. Such enzymes include, but are not limited to, certain proteases, kinases, and enzymes involved in nucleotide metabolism. This application note will use a hypothetical serine protease as a model system to illustrate the experimental workflow for characterizing the inhibitory potential of this compound.

Compound Preparation and Characterization

Prior to any biological evaluation, it is imperative to ensure the identity, purity, and stability of the test compound.

Synthesis and Purification

G A 2-Amino-4-methylphenol C 2-Amino-5-methyl-1,3-benzoxazole A->C + BrCN (Cyclization) B Cyanogen bromide (BrCN) E This compound C->E + S-Methylisothiourea sulfate (Guanidinylation) D S-Methylisothiourea sulfate

Caption: Plausible synthetic route for this compound.

Following synthesis, the compound should be purified to >95% purity, as determined by High-Performance Liquid Chromatography (HPLC) and characterized by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its chemical identity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 332898-09-6BLDpharm[6]
Molecular Formula C9H10N4OBLDpharm[6]
Molecular Weight 190.20 g/mol BLDpharm[6]
SMILES NC(NC1=NC2=CC(C)=CC=C2O1)=NBLDpharm[6]

Experimental Protocols: A Case Study with a Serine Protease

The following protocols outline a general workflow for assessing the inhibitory activity of this compound against a model serine protease. These protocols can be adapted for other enzyme classes with appropriate modifications to the substrate and buffer conditions.

Materials and Reagents
  • Enzyme: Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Substrate: Chromogenic or fluorogenic substrate specific for the chosen protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20

  • 96-well microplates: Clear, flat-bottom for colorimetric assays or black for fluorescent assays.

  • Microplate reader: Capable of measuring absorbance or fluorescence at the appropriate wavelengths.

Initial Screening for Enzyme Inhibition

This initial step aims to determine if the compound exhibits any inhibitory activity at a single, high concentration.

Protocol:

  • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Inhibitor solution (to a final concentration of 100 µM) or DMSO (for control wells).

    • Enzyme solution (at a final concentration that gives a linear reaction rate).

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the absorbance or fluorescence at regular intervals for 15-30 minutes using a microplate reader.

  • Calculate the rate of reaction (slope of the linear portion of the progress curve).

  • Determine the percent inhibition relative to the DMSO control.

Determination of IC50

If significant inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50).

Protocol:

  • Prepare a serial dilution of the inhibitor stock solution in the assay buffer. A typical concentration range would be from 100 µM down to 1 nM.

  • Follow the same procedure as the initial screening, but with the different inhibitor concentrations.

  • Plot the reaction rates as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

G cluster_0 Experimental Workflow A Initial Screen (Single High Concentration) B IC50 Determination (Dose-Response Curve) A->B If Inhibition >50% C Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) B->C Characterize Inhibition Type D Selectivity Profiling (Against Related Enzymes) C->D Assess Specificity

Caption: A typical workflow for characterizing an enzyme inhibitor.

Mechanism of Inhibition Studies

To understand how the inhibitor interacts with the enzyme, it is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by performing enzyme kinetic studies at varying substrate and inhibitor concentrations.

Protocol:

  • Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction rates for each condition.

  • Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

  • The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.

Inhibition TypeEffect on VmaxEffect on Km
Competitive No changeIncreases
Non-competitive DecreasesNo change
Uncompetitive DecreasesDecreases
Mixed DecreasesVaries

Data Interpretation and Troubleshooting

  • Solubility Issues: Poor solubility of the compound in the assay buffer can lead to inaccurate results. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells.

  • Compound Interference: The compound may interfere with the assay signal (e.g., by absorbing light at the same wavelength as the product). Always run controls with the compound in the absence of the enzyme.

  • Time-Dependent Inhibition: Some inhibitors exhibit time-dependent inhibition, where the potency increases with longer pre-incubation times. This should be investigated by varying the pre-incubation time of the enzyme and inhibitor.

Conclusion

This compound is a molecule of interest for enzyme inhibitor screening due to its unique structural features. The experimental framework provided in this application note offers a systematic approach to characterize its inhibitory potential. While the presented protocols are for a model serine protease, they can be readily adapted for other enzyme targets. Rigorous execution of these experiments will provide valuable insights into the compound's biological activity and its potential as a lead molecule in drug discovery programs.

References

  • Prajapat, P., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

  • Wang, Y., et al. (2003). The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(1), 47-53. [Link]

  • Al-Hourani, B. J., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(40), 28189-28211. [Link]

  • Singh, G., et al. (2024). Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy. ACS Infectious Diseases. [Link]

  • Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery, 6(10), 1039-1059. [Link]

  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 38(4), 1324-1367. [Link]

  • Berk, B., et al. (2009). Biological activities of guanidine compounds. Current Topics in Medicinal Chemistry, 9(16), 1500-1514. [Link]

  • Li, Y., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145. [Link]

  • Kaur, H., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Medicinal Chemistry Research, 33(3), 406-438. [Link]

  • MolPort. Compound 2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. [Link]

  • Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2957. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{3][5][7]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(1), M1204. [Link]

  • Mohamed, S. K., et al. (2011). 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2958. [Link]

Sources

Application Notes & Protocols: Characterizing the Cellular Effects of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Bioactivity of a Novel Guanidinium Compound

The guanidinium group is a prominent pharmacophore found in numerous biologically active molecules, known for its ability to interact with various ion channels and transporters.[1][2] Coupled with a benzoxazole scaffold, a heterocyclic motif present in compounds with a wide range of therapeutic properties including anticancer and antimicrobial activities, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine emerges as a compound of significant interest for drug discovery and development.[3][4] The positive charge of the guanidinium moiety at physiological pH suggests potential interactions with negatively charged residues in protein binding pockets, particularly within ion channels and exchangers.[2]

This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the mechanism of action of this compound. We will explore its potential effects on key cellular functions, including ion channel activity, intracellular pH regulation, and mitochondrial health. The protocols are designed to be robust and adaptable, providing researchers with the tools to thoroughly characterize the bioactivity of this and other novel chemical entities.

Part 1: Investigating Ion Channel Modulation via Membrane Potential Assays

Scientific Rationale:

Guanidine and its derivatives have been shown to modulate the activity of voltage-gated ion channels, such as potassium (Kv) and sodium (Nav) channels.[1][5][6] Inhibition of these channels can lead to changes in the cell's membrane potential, a critical factor in cellular excitability and signaling.[7] Therefore, a primary step in characterizing this compound is to assess its impact on cellular membrane potential.

Experimental Workflow:

Workflow for Membrane Potential Assay.

Protocol 1: Fluorescent Membrane Potential Assay

This protocol utilizes a fluorescent, voltage-sensitive dye to detect changes in membrane potential in a cell population.[8]

Materials:

  • Adherent cell line of interest (e.g., HEK293, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Membrane potential-sensitive dye (e.g., FluoVolt™, DiBAC4(3))

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in assay buffer (e.g., HBSS).

  • Dye Loading: Prepare the membrane potential-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Washing: Gently wash the cells twice with pre-warmed assay buffer to remove excess dye.

  • Compound Addition: Add the prepared dilutions of this compound to the respective wells. Include vehicle-only controls and positive controls (e.g., a known ion channel modulator like tetraethylammonium for potassium channels).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen dye. For kinetic assays, take readings at regular intervals over a desired time course. For endpoint assays, incubate for a specific period (e.g., 30 minutes) before the final reading.

  • Data Analysis: Normalize the fluorescence data to the vehicle control. A decrease in fluorescence for anionic dyes like DiBAC4(3) typically indicates membrane depolarization, while an increase suggests hyperpolarization.[8] Calculate EC50 or IC50 values to quantify the compound's potency.

Data Presentation:

Concentration (µM)Normalized Fluorescence% Change from Control
0 (Vehicle)1.000%
0.10.95-5%
10.80-20%
100.60-40%
1000.45-55%

Part 2: Assessing Effects on Intracellular pH Homeostasis

Scientific Rationale:

The guanidinium group can interact with Na+/H+ exchangers (NHEs), which are crucial for maintaining intracellular pH (pHi).[9][10] Dysregulation of pHi can impact numerous cellular processes, including proliferation, metabolism, and apoptosis. Therefore, evaluating the effect of this compound on pHi is a critical step in its characterization.

Signaling Pathway:

G cluster_0 Cell Membrane NHE1 Na+/H+ Exchanger (NHE1) Intracellular Intracellular Space Na_in Na+ NHE1->Na_in H_out H+ NHE1->H_out Efflux Extracellular Extracellular Space Na_out Na+ Na_out->NHE1 Influx H_in H+ H_in->NHE1 Compound This compound Compound->NHE1 Modulation?

Modulation of Na+/H+ Exchanger by the test compound.

Protocol 2: Ratiometric Measurement of Intracellular pH

This protocol uses a ratiometric pH-sensitive fluorescent dye, such as BCECF-AM, to accurately measure changes in pHi.[11][12] Ratiometric measurements minimize the effects of dye concentration, photobleaching, and cell number.[11]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Nigericin and high K+ buffer for calibration

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader capable of dual excitation

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Dye Loading: Wash cells once with HBSS. Load cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

  • Cell Washing: Wash cells twice with HBSS to remove extracellular dye.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Fluorescence Measurement: Measure fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm). Record a baseline reading before adding the compound and then monitor the fluorescence ratio over time.

  • Calibration: At the end of the experiment, create a calibration curve by treating cells with a high K+ buffer containing nigericin at a range of known pH values. This allows for the conversion of fluorescence ratios to absolute pHi values.

  • Data Analysis: Calculate the ratio of fluorescence intensity at the two excitation wavelengths (e.g., F490/F440). Convert these ratios to pHi values using the calibration curve. Plot the change in pHi over time for each compound concentration.

Data Presentation:

TreatmentBaseline pHipHi after 30 minΔpHi
Vehicle7.257.24-0.01
Compound (1 µM)7.267.15-0.11
Compound (10 µM)7.246.98-0.26
Compound (100 µM)7.256.75-0.50

Part 3: Assessing Mitochondrial Function and Cytotoxicity

Scientific Rationale:

Disruption of ion homeostasis and intracellular pH can have profound effects on mitochondrial function, a key indicator of overall cell health.[13][14] Changes in mitochondrial membrane potential (ΔΨm) are an early hallmark of mitochondrial dysfunction and can precede cell death.[14] Therefore, it is important to assess the impact of this compound on mitochondrial health and overall cell viability.

Experimental Workflow:

Workflow for Mitochondrial Health and Viability Assays.

Protocol 3: Mitochondrial Membrane Potential Assay using JC-1

The JC-1 dye is a ratiometric probe that accumulates in mitochondria in a potential-dependent manner.[13] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[13] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cell line of interest

  • This compound

  • JC-1 dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

  • JC-1 Staining: Remove the treatment medium and incubate cells with JC-1 staining solution (typically 2-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash cells with assay buffer.

  • Imaging/Measurement: Acquire images using a fluorescence microscope with filters for red and green fluorescence. Alternatively, quantify the fluorescence using a plate reader (red emission ~590 nm, green emission ~529 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to controls indicates mitochondrial depolarization.

Protocol 4: Cell Viability Assay (MTS)

The MTS assay is a colorimetric method to assess cell viability by measuring the reduction of a tetrazolium salt by metabolically active cells.[15]

Materials:

  • Cell line of interest

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • 96-well tissue culture plates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent directly to the culture wells according to the manufacturer's protocol.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of the compound.

Conclusion

The protocols outlined in this application note provide a structured approach to characterizing the cellular effects of this compound. By systematically evaluating its impact on membrane potential, intracellular pH, and mitochondrial function, researchers can gain valuable insights into its mechanism of action. These assays are fundamental in the early stages of drug discovery and can guide further preclinical development.

References

  • Battisti, A., et al. (2012). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. PMC. [Link]

  • Slavik, J., et al. (1999). Fluorescent probes in biology and medicine: measurement of intracellular pH values in individual cells. SPIE Digital Library. [Link]

  • Sedeh, F. S., et al. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC. [Link]

  • MDPI. (2020). Fluorescence Imaging of Cell Membrane Potential: From Relative Changes to Absolute Values. MDPI. [Link]

  • PMC. (2020). Tools to measure membrane potential of neurons. PMC. [Link]

  • Ace Therapeutics. (n.d.). Cell-Based Mitochondrial Function Assay Services for Stroke Drug Discovery. Ace Therapeutics. [Link]

  • MDPI. (2021). Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells. MDPI. [Link]

  • PMC. (2015). Mitochondrial Membrane Potential Assay. PMC. [Link]

  • Scientist Live. (2013). Mitochondrial cell-based assay. Scientist Live. [Link]

  • Axon Instruments. (2024). Electrophysiology Fundamentals, Membrane Potential and Electrophysiological Techniques. Axon Instruments. [Link]

  • PubMed. (1987). Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. PubMed. [Link]

  • PubMed. (1994). Interaction of Guanidinium Compounds and K+ Channel Modulators With Imidazoline Binding Sites in Rabbit Kidney. PubMed. [Link]

  • PubMed. (2012). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. PubMed. [Link]

  • Study.com. (n.d.). Video: Membrane Potential Calculation, Equation & Function. Study.com. [Link]

  • PMC. (2017). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. PMC. [Link]

  • PubMed. (1995). Enhanced Na(+)-H+ exchanger activity and NHE-1 mRNA expression in lymphocytes from patients with essential hypertension. PubMed. [Link]

  • YouTube. (2022). Functional Characterization Of Na+/H+ Exchangers Of Intracellular Compartments l Protocol Preview. YouTube. [Link]

  • ResearchGate. (n.d.). Na /H exchanger (NHE) activity is inhibited by both ROS and... ResearchGate. [Link]

  • PMC. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. PMC. [Link]

  • PMC. (2007). Structural and functional analysis of the Na+/H+ exchanger. PMC. [Link]

  • MDPI. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. MDPI. [Link]

  • PMC. (2011). 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. PMC. [Link]

  • Semantic Scholar. (1976). [Pharmacological effects of [(octahydro-2-azocinyl)methyl] guanidine(guanazodine): its action mechanism and hypotensive effect]. Semantic Scholar. [Link]

  • PubMed. (2018). Novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives: Inhibition of human carbonic anhydrase cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII, anticancer activity, and molecular modeling studies. PubMed. [Link]

  • PubMed. (1994). Metabolism of 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2 (1H)-one (L-696,229), an HIV-1 reverse transcriptase inhibitor, by rat liver slices and in humans. PubMed. [Link]

  • PMC. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PMC. [Link]

  • PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]32219/)

Sources

Application Notes & Protocols: A Comprehensive Guide to the In Vitro Evaluation of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. The N-(5-methyl-1,3-benzoxazol-2-yl)guanidine framework represents such a convergence, uniting the benzoxazole nucleus with the guanidine functional group. The benzoxazole moiety is a cornerstone of many biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] It is recognized as a versatile heterocyclic structure in pharmaceutical development.[1]

Simultaneously, the guanidine group, due to its strong basicity and ability to form multiple hydrogen bonds, is crucial for the biological activity of many natural products and synthetic drugs.[3][4][5] Guanidinium compounds are known to interact with key biological targets such as enzymes, receptors, and nucleic acids, often by engaging with phosphate or carboxylate residues.[6][7]

This guide provides a structured, multi-tiered approach for the in vitro characterization of novel this compound derivatives. The protocols herein are designed not merely as procedural steps, but as a logical cascade for screening, identifying primary biological effects, and elucidating potential mechanisms of action. We will proceed from broad assessments of cytotoxicity to more focused, target-based assays, providing researchers with a robust framework for early-stage drug discovery.

Section 1: Foundational Steps - Compound Management and Preparation

Expert Insight: The validity of any in vitro data is fundamentally dependent on the accurate and consistent preparation of test compounds. Guanidine derivatives can be highly basic and may have variable solubility. Initial solubility and stability assessments are not trivial steps; they are critical for ensuring reproducible results.

Protocol 1.1: Solubility Assessment and Stock Solution Preparation

  • Objective: To determine the optimal solvent for creating a high-concentration stock solution and to ensure the compound remains in solution in the final assay medium.

  • Materials:

    • This compound derivative (powder form)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Ethanol, molecular biology grade

    • Phosphate-buffered saline (PBS), pH 7.4

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Procedure:

    • Prepare a small amount of a high-concentration slurry of the test compound (e.g., 100 mM) in DMSO. Vortex thoroughly and observe for complete dissolution. If insoluble, test alternative solvents. DMSO is typically the solvent of choice for initial screening.[8]

    • Once a soluble stock is achieved (e.g., 50 mM in DMSO), perform a serial dilution into the final cell culture medium to determine the highest concentration at which the compound remains soluble.

    • Causality Check: A common pitfall is compound precipitation upon dilution from a DMSO stock into aqueous media. Visually inspect the highest concentration working solutions for any precipitate or turbidity. This prevents inaccurate dosing in subsequent cell-based assays.

    • Prepare a 10-50 mM primary stock solution in the selected solvent (e.g., DMSO). Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

    • For all experiments, prepare fresh working solutions by diluting the stock solution.[9] Ensure the final concentration of the solvent (e.g., DMSO) in the assay is consistent across all wells and typically does not exceed 0.5%, as higher concentrations can induce cellular stress.

Section 2: Primary Screening - Assessing Cytotoxicity and Antiproliferative Effects

Expert Insight: The initial biological evaluation of any novel compound should establish its effect on cell viability and proliferation.[10] This primary screen helps differentiate between general cellular toxicity and specific, targeted antiproliferative activity. We will employ two distinct assays: one measuring metabolic activity (MTT) and another assessing membrane integrity (LDH), to provide a more complete picture of the compound's cytotoxic potential.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis Compound Test Compound (Derivative) DoseResponse Dose-Response Treatment (e.g., 0.1 to 100 µM) Compound->DoseResponse CellCulture Select & Culture Relevant Cell Lines (e.g., A549, MCF-7, HepG2) CellCulture->DoseResponse MTT MTT Assay (Metabolic Activity) DoseResponse->MTT LDH LDH Assay (Membrane Integrity) DoseResponse->LDH IC50 Calculate IC50 Value (Potency) MTT->IC50 LDH->IC50 Decision Prioritize for Mechanistic Studies? IC50->Decision

Caption: General workflow for primary cytotoxicity screening.

Protocol 2.1: MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11] The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the guanidine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" (medium with DMSO) and "no cell" (medium only) wells.[9]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Protocol 2.2: LDH Release Assay for Cytotoxicity

This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.[12]

  • Procedure: Follow the same cell seeding and treatment steps as the MTT assay (Steps 1-3).

  • Lysate Controls: Prepare "maximum LDH release" control wells by adding a lysis buffer (provided in commercial kits) to untreated cells 45 minutes before the endpoint.

  • Sample Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance according to the kit manufacturer's instructions (typically at 490 nm).

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.

Section 3: Mechanistic Probing - Target-Based Assays

Expert Insight: If a derivative shows potent antiproliferative activity, the next logical step is to investigate its potential molecular targets. The benzoxazole-guanidine scaffold suggests several possibilities, including enzyme inhibition and receptor modulation.

Protocol 3.1: Generic Enzyme Inhibition Assay (e.g., Kinase, Protease)

Guanidine-containing molecules are known to inhibit various enzymes.[13][14][15] This protocol provides a template for a fluorometric or colorimetric enzyme inhibition assay.

  • Objective: To determine if the compound directly inhibits the activity of a purified enzyme.

  • Materials:

    • Purified target enzyme (e.g., VEGFR-2, Arginase 1).[15][16]

    • Substrate specific to the enzyme (fluorogenic or chromogenic).

    • Assay buffer specific to the enzyme.

    • Test compound and a known inhibitor (positive control).

  • Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the test compound across a range of concentrations.

    • Add the purified enzyme to all wells (except "no enzyme" controls) and incubate for 15-30 minutes at the optimal temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Measure the signal (fluorescence or absorbance) over time using a plate reader.

    • Causality Check: The rate of signal generation (the slope of the kinetic curve) is proportional to enzyme activity. An inhibitor will decrease this rate.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to calculate the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mechanism of inhibition (e.g., competitive, uncompetitive).[13]

Protocol 3.2: Competitive Radioligand Receptor Binding Assay

Benzoxazole derivatives have been identified as ligands for various G-protein coupled receptors (GPCRs) and other cell surface receptors.[17][18][19] A competitive binding assay determines if the test compound can displace a known high-affinity radiolabeled ligand from its receptor.

  • Objective: To measure the binding affinity (Ki) of the compound for a specific receptor.

  • Materials:

    • Cell membranes or tissues expressing the target receptor (e.g., from CHO or HEK293 cells overexpressing the receptor).

    • Radiolabeled ligand (e.g., [3H]-ligand) with known high affinity for the receptor.

    • Unlabeled known ligand for determining non-specific binding.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • In test tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include controls for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of unlabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the compound concentration to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Section 4: Cellular Pathway Analysis

Expert Insight: After identifying a primary effect and a potential molecular target, it's crucial to confirm that the compound engages its target within a cellular context and to understand the downstream consequences, such as the induction of apoptosis.

G cluster_pathway Signaling Cascade GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Phosphorylates Compound Benzoxazole-Guanidine Derivative Compound->Receptor Inhibits Akt Akt PI3K->Akt Bcl2 Anti-apoptotic (Bcl-2) Akt->Bcl2 Inhibits Apoptosis Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Hypothetical inhibition of a pro-survival pathway.

Protocol 4.1: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Section 5: Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The IC50 value is a key metric of a compound's potency.[8]

Table 1: Sample Cytotoxicity and Target Inhibition Data for Guanidine Derivatives

Compound ID Cell Line MTT IC50 (µM) LDH Release EC50 (µM) Target Enzyme IC50 (µM) Receptor Ki (µM)
BZG-001 A549 12.5 ± 1.1 > 100 2.1 ± 0.3 15.8 ± 2.4
BZG-002 A549 45.3 ± 3.8 > 100 38.7 ± 4.5 > 50
BZG-003 A549 2.8 ± 0.4 5.1 ± 0.7 > 50 0.9 ± 0.1
Doxorubicin A549 0.8 ± 0.1 1.5 ± 0.2 N/A N/A

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This application guide outlines a systematic and robust workflow for the initial in vitro characterization of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently identify active compounds, prioritize them for further development, and gain critical insights into their mode of action. The causality-driven approach emphasized in these protocols ensures that the generated data is both reliable and translatable, forming a solid foundation for preclinical drug discovery efforts.

References

  • PubMed. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Available from: [Link]

  • PubMed Central. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Available from: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • PubMed Central. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. Available from: [Link]

  • PubMed. Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut. Available from: [Link]

  • Opentrons. Cytotoxicity Assays | Life Science Applications. Available from: [Link]

  • PubMed. In vitro evaluation of guanidine analogs as sigma receptor ligands for potential anti-stroke therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

  • National Institutes of Health. In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. Available from: [Link]

  • PubMed Central. Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro. Available from: [Link]

  • International Journal of Research and Review. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Available from: [Link]

  • ScienceOpen. Biologically active guanidine alkaloids. Available from: [Link]

  • PubMed. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase. Available from: [Link]

  • PubMed Central. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Available from: [Link]

  • PubMed. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Available from: [Link]

  • ResearchGate. Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Available from: [Link]

  • MDPI. Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. Available from: [Link]

  • RSC Publishing. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Available from: [Link]

  • National Institutes of Health. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. Available from: [Link]

  • PubMed Central. Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Available from: [Link]

  • PubMed Central. Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter. Available from: [Link]

  • PubMed Central. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available from: [Link]

  • RSC Publishing. The Chemistry and Biology of Guanidine Natural Products. Available from: [Link]

  • PubMed. Biological activities of guanidine compounds. Available from: [Link]

  • American Chemical Society. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of 6-(1,3-Benzoxazol-2-Yl)-5-Methylthieno-[2,3-d]Pyrimidines. Available from: [Link]

  • PubMed Central. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Available from: [Link]

  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Available from: [Link]

  • PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available from: [Link]

  • PubMed Central. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Available from: [Link]

  • ResearchGate. Synthesis and pharmacological screening of some noval benzoxazole derivatives. Available from: [Link]

Sources

Application Notes and Protocols for the Evaluation of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Guanidine-Containing Heterocycles

The guanidinium group, characterized by its nitrogen-rich, planar, and resonance-stabilized structure, is a privileged scaffold in medicinal chemistry. Its ability to form strong, multipoint hydrogen bonds and engage in electrostatic interactions allows it to bind to various biological targets, including enzymes and nucleic acids.[1][2] Guanidine derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant number being investigated and utilized as antitumor agents.[2][3] The cytotoxicity of these compounds in cancer cells is often attributed to mechanisms such as DNA binding, induction of mitochondrial-mediated apoptosis, and the generation of reactive oxygen species (ROS).[1][2]

The benzoxazole moiety is another heterocyclic system of significant interest in drug discovery, known for its diverse biological properties, including anticancer activity. The fusion of a benzene ring with an oxazole ring creates a rigid, bicyclic structure that can be readily functionalized to modulate its pharmacological profile.

This document provides a comprehensive guide for the in vitro evaluation of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, a novel compound that combines the structural features of both guanidine and benzoxazole. The following protocols are designed to assess its cytotoxic and cytostatic effects on cancer cell lines and to elucidate its potential mechanism of action.

Compound Profile: this compound

Characteristic Information
IUPAC Name This compound
Molecular Formula C9H10N4O[4]
Molecular Weight 190.2 g/mol [4]
Chemical Structure (Structure to be inserted here if available)
Purity >98% (Recommended for biological assays)
Solubility Soluble in DMSO

PART 1: Assessment of Cytotoxicity

A primary step in evaluating a novel anticancer compound is to determine its cytotoxic effects across a panel of cancer cell lines. This is typically achieved through cell viability assays.

Cell Viability Assays: MTT and XTT

Principle: Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[5][7] The key difference lies in the solubility of the formazan product: the MTT formazan is insoluble and requires a solubilization step, while the XTT formazan is water-soluble, streamlining the protocol.[5][8]

Experimental Workflow: A Comparative Overview

Caption: Comparative workflow of MTT and XTT cell viability assays.

Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies.[5][7]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, PC-3) to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated control wells.

    • Incubate for 48-72 hours.

  • XTT Reagent Preparation and Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[5]

  • Incubation and Absorbance Measurement:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) from the curve.

Hypothetical Data Presentation: IC50 Values

Cell LineTissue of OriginThis compound IC50 (µM) after 48h
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
PC-3Prostate Cancer6.8
HCT116Colon Cancer9.2

PART 2: Elucidating the Mechanism of Cell Death

Following the confirmation of cytotoxic activity, the next step is to investigate the mechanism by which this compound induces cell death.

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[10][12]

Experimental Workflow

G start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V and PI apoptosis assay.

Protocol: Annexin V-FITC/PI Staining

This protocol is based on established methods.[10][12]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Principle: Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[13] This allows for the identification of cell cycle arrest at specific phases induced by the test compound.

Protocol: PI Staining for Cell Cycle Analysis

This protocol is based on standard procedures.[14][15]

  • Cell Preparation and Fixation:

    • Treat cells as described for the apoptosis assay.

    • Harvest approximately 1 x 10^6 cells per sample and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

    • Incubate for at least 30 minutes on ice or store at -20°C.[14][15]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[13][16]

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry, measuring the PI fluorescence in the linear scale.

    • Use appropriate gating to exclude doublets.[14]

Data Interpretation:

  • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a particular phase compared to the control suggests a cell cycle arrest at that checkpoint.

PART 3: Investigating Molecular Mechanisms

To further understand the compound's mechanism of action, it is essential to examine its effects on key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.

Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a cell lysate.[17] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by secondary antibodies conjugated to an enzyme for detection.

Potential Signaling Pathway

Guanidine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

G compound This compound bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 Down-regulation bax Bax (pro-apoptotic) compound->bax Up-regulation mito Mitochondria bcl2->mito bax->mito cyto_c Cytochrome c release mito->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Protocol: Western Blotting

This is a general protocol that may require optimization.[17]

  • Protein Extraction:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]

    • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mechanism of cell death, and effects on key signaling pathways, researchers can gain valuable insights into its therapeutic potential and guide further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Kamaraj, S., & Devi, K. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 5(11), e1488. Retrieved from [Link]

  • Rauf, M. K., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 137, 106600. Retrieved from [Link]

  • Rauf, M. K., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. Retrieved from [Link]

  • Gomes, A. R., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Retrieved from [Link]

  • Lorenzano-Menna, P., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. International Journal of Molecular Sciences, 24(18), 13919. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • Jo, Y. K., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (208), e66938. Retrieved from [Link]

  • Ávila-Gálvez, M. Á., et al. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Current Medicinal Chemistry, 32. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. The Journal of general physiology, 150(1), 123–136. Retrieved from [Link]

  • Prajapat, P., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. Retrieved from [Link]

  • Arctom. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-.... Retrieved from [Link]

  • Shimizu, T., et al. (1976). [Pharmacological effects of [(octahydro-2-azocinyl)methyl] guanidine(guanazodine): its action mechanism and hypotensive effect]. Semantic Scholar. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methyl-N-(5-methyl-1,3-benzoxazol-2-yl)benzenecarboximidamide. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-.... Retrieved from [Link]

  • PubMed. (n.d.). 5-ethyl-6-methylpyridin-2 (1H)-one (L-696229), an HIV-1 reverse transcriptase inhibitor, by rat liver slices and in humans. Retrieved from [Link]

  • NIH. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Retrieved from [Link]

  • PubMed. (n.d.). Novel 2-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)-1-(1,3,5-triazin-2-ylamino)guanidine derivatives.... Retrieved from [Link]/)

Sources

Application Notes and Protocols: N-(5-methyl-1,3-benzoxazol-2-yl)guanidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-guanidinobenzoxazole scaffold represents a privileged structure in medicinal chemistry, conferring a unique combination of physicochemical properties such as high basicity, planarity, and the capacity for multiple hydrogen bond interactions.[1][2] This guide provides a detailed technical overview of the potential applications of a specific derivative, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, focusing on its hypothesized role as a potent Na+/H+ Exchanger Isoform 1 (NHE-1) inhibitor. We present the scientific rationale for targeting NHE-1 in cardioprotection and oncology, alongside detailed, field-proven protocols for the in vitro and cell-based evaluation of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound class.

Introduction: The 2-Guanidinobenzoxazole Scaffold

The fusion of a 1,3-benzoxazole ring system with an exocyclic guanidine group creates a planar, 10-π electron system with a delocalized positive charge.[1][2] This structural motif is of significant interest as it is found in numerous molecules with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The guanidine moiety, a strong base (pKa ≈ 13.6), is often protonated at physiological pH, enabling it to act as a crucial recognition element for various biological targets through electrostatic and hydrogen bonding interactions.[6]

This compound (herein referred to as BOMG ) is a representative of this class. While specific public data on BOMG is limited, the broader class of acylguanidines and related heterocyclic guanidines are well-documented as potent inhibitors of the Na+/H+ Exchanger (NHE) family of ion transporters.[7][8][9][10]

Core Application: Inhibition of Na+/H+ Exchanger Isoform 1 (NHE-1)
2.1. Scientific Rationale

The Na+/H+ Exchanger Isoform 1 (NHE-1) is a ubiquitously expressed transmembrane protein that regulates intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[7][11] While critical for normal cellular homeostasis, its hyperactivity is a key pathological driver in several diseases.

  • Cardioprotection: During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. This drop in pH potently activates NHE-1, which then extrudes protons to restore pHi.[11] However, the concurrent influx of Na+ reverses the Na+/Ca2+ exchanger, leading to a massive intracellular Ca2+ overload upon reperfusion. This calcium overload is a direct cause of cell death and tissue damage.[11] Pharmacological inhibition of NHE-1 during ischemia-reperfusion (I/R) events is a validated cardioprotective strategy, shown to reduce infarct size and improve cardiac function.[7][8]

  • Oncology: Cancer cells exhibit a "reversed" pH gradient, with a more alkaline intracellular environment and an acidic extracellular space. This phenotype, which promotes proliferation, metastasis, and resistance to chemotherapy, is largely maintained by the hyperactivity of NHE-1.[12] Therefore, NHE-1 inhibitors are being investigated as novel anticancer agents that can disrupt tumor pH dynamics and re-sensitize cancer cells to conventional therapies.

The structural similarity of BOMG to known benzoylguanidine NHE-1 inhibitors like Cariporide suggests it is a prime candidate for investigation in these therapeutic areas.

2.2. Proposed Mechanism of Action

BOMG is hypothesized to act as a competitive inhibitor at the extracellular Na+ binding site of the NHE-1 transporter. The protonated guanidinium group of BOMG likely mimics the hydrated sodium ion, occupying the binding pocket within the transmembrane domains of the protein and preventing ion translocation.[9]

NHE1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NHE1 NHE-1 Transporter Na_in Na+ NHE1->Na_in Influx Na_out Na+ Na_out->NHE1 Influx BOMG BOMG BOMG->NHE1 Inhibits H_in H+ H_in->NHE1 Extruded Ca_in Ca2+ Overload Na_in->Ca_in Causes (via NCX reversal) Damage Cell Damage / Death Ca_in->Damage Acidosis Acidosis (Ischemia) Acidosis->NHE1 Activates

Sources

Application Notes and Protocols: Elucidating the Mechanism of Action of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive experimental framework for elucidating the mechanism of action (MOA) of the novel small molecule, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. The guide is structured to navigate from broad, unbiased screening to specific, hypothesis-driven validation, ensuring a rigorous and logical investigative process.

Introduction: The Enigma of a Novel Guanidinium Compound

The guanidinium group is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents with a wide array of biological activities.[1][2] Compounds containing this moiety are known to interact with a diverse range of biological targets, including ion channels, G-protein coupled receptors (GPCRs), and enzymes.[3][4] this compound is a novel entity, and as such, its molecular target(s) and the subsequent cellular pathways it modulates are unknown. This guide provides a systematic approach to unraveling its MOA, a critical step in its journey from a chemical entity to a potential therapeutic.

The investigative workflow is designed in a phased approach. We will begin with unbiased phenotypic screening to identify the compound's functional effects. Subsequently, we will employ a suite of target identification and validation technologies to pinpoint its direct molecular interactors. Finally, we will delve into downstream signaling pathway analysis to construct a comprehensive picture of its cellular effects.

Phase 1: Unbiased Phenotypic Screening - A Target-Agnostic Approach

Phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired change in the phenotype of a cell or organism, without a priori knowledge of the drug's target.[5][6] This "classical pharmacology" approach allows for the discovery of first-in-class medicines by observing the compound's effect in a complex biological system.[7]

Scientific Rationale

By starting with a broad phenotypic screen, we can generate initial hypotheses about the biological processes affected by this compound. This approach is particularly valuable for novel compounds where the target is completely unknown.[8][9]

Experimental Workflow: High-Content Imaging

High-content screening (HCS) is a sophisticated phenotypic screening method that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters.[9]

Protocol 1: High-Content Phenotypic Screening
  • Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., cancer cell lines, neuronal cells, immune cells).

  • Compound Treatment: Plate the selected cell lines in 384-well microplates. Treat the cells with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24-72 hours. Include appropriate vehicle controls (e.g., DMSO).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label various cellular components (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, and antibodies for specific proteins of interest like cytoskeletal components or signaling molecules).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features, including cell count, nuclear morphology, mitochondrial integrity, cytoskeletal structure, and the intensity and localization of specific proteins.

  • Data Analysis and "Phenoprinting": Analyze the multiparametric data to generate a "phenoprint" for the compound. Compare this phenoprint to a reference library of compounds with known MOAs to identify potential similarities and generate initial hypotheses.

Parameter Example Measurement Potential Implication
Cell ViabilityIC50 (half maximal inhibitory concentration)Cytotoxicity, anti-proliferative effects
Nuclear MorphologyNuclear size, shape, and chromatin condensationApoptosis, cell cycle arrest
Mitochondrial Mass/PotentialMitoTracker fluorescence intensityMitochondrial dysfunction
Cytoskeletal IntegrityTubulin or actin fiber organizationDisruption of cell division or migration
Protein LocalizationTranslocation of a transcription factor (e.g., NF-κB) from cytoplasm to nucleusActivation of a specific signaling pathway

Phase 2: Target Identification and Validation - Pinpointing the Molecular Interactor

Once phenotypic screening provides clues about the compound's function, the next critical step is to identify its direct molecular target(s).[10] A multi-pronged approach combining both affinity-based and label-free methods is recommended for robust target identification.[11]

Experimental Workflow: A Triad of Target ID Approaches

Caption: A multi-pronged approach to target identification.

Protocol 2: Affinity Chromatography

Affinity chromatography is a classic and powerful method for isolating proteins that bind to a small molecule.[12][13][14]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). It is crucial that the modification does not abrogate the compound's biological activity.

  • Affinity Matrix Preparation: Covalently couple the synthesized probe to the agarose beads.

  • Cell Lysate Preparation: Prepare a lysate from a responsive cell line identified in Phase 1.

  • Incubation: Incubate the cell lysate with the affinity matrix. As a negative control, incubate the lysate with beads that have not been coupled to the compound. For a competition control, pre-incubate the lysate with an excess of the free, unmodified compound before adding it to the affinity matrix.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by changing the pH or ionic strength, or by competing with a high concentration of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry.[15]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess target engagement in intact cells or cell lysates.[16][17] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18]

  • Cell Treatment: Treat intact cells or cell lysates with this compound or vehicle control.

  • Heating: Heat the samples across a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.

  • Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein. A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein.[19]

  • Isothermal Dose-Response: To determine the affinity of the interaction, perform an isothermal dose-response experiment where cells are treated with varying concentrations of the compound and heated at a single, optimized temperature.[19]

Method Principle Advantages Considerations
Affinity Chromatography Immobilized compound "fishes" for binding partners from a cell lysate.[20][21]- Can identify novel targets. - Does not require prior knowledge of the target.- Requires chemical modification of the compound. - Risk of identifying non-specific binders.
CETSA Ligand binding increases the thermal stability of the target protein.[22][23][24]- Label-free, uses the unmodified compound. - Can be performed in intact cells, providing physiological relevance.[24]- Requires an antibody for the target protein for Western blot detection or advanced proteomics for MS-based detection.
Kinobeads Competition of the compound with a broad-spectrum of immobilized kinase inhibitors for binding to endogenous kinases.[25][26]- Specifically profiles interactions with the kinome. - Quantitative and high-throughput.- Limited to ATP-competitive inhibitors. - May miss kinases not expressed in the chosen cell line.[26]

Phase 3: Downstream Pathway Analysis - Connecting the Target to the Phenotype

Identifying the direct target is a major milestone, but understanding how engagement of that target leads to the observed cellular phenotype is equally important.[27] Given that guanidine-containing compounds frequently target ion channels and GPCRs, we will focus on protocols to investigate these potential target classes.[1][28]

Hypothesis 1: The Target is an Ion Channel
Protocol 4: Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology is the gold standard for studying ion channel activity, providing a direct measure of ion currents.[29]

  • Cell Preparation: Use a cell line endogenously expressing the putative ion channel target or a heterologous expression system (e.g., HEK293 cells) transfected with the channel.

  • Recording: Perform whole-cell patch-clamp recordings.

  • Compound Application: Apply this compound to the cells and record changes in the ion currents.

  • Data Analysis: Analyze the data to determine if the compound acts as an activator, inhibitor, or modulator of the ion channel.

Protocol 5: Fluorescence-Based Ion Flux Assays

These assays are higher-throughput alternatives to electrophysiology and measure changes in intracellular ion concentrations or membrane potential.[30][31][32]

  • Cell Loading: Load cells expressing the target ion channel with an ion-sensitive fluorescent dye (e.g., Fluo-4 for Ca2+) or a membrane potential-sensitive dye.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Stimulation and Compound Treatment: Add a stimulus to open the ion channels and simultaneously or subsequently add this compound.

  • Fluorescence Measurement: Record the change in fluorescence over time. An altered fluorescence signal in the presence of the compound indicates modulation of ion channel activity.[33]

Hypothesis 2: The Target is a G-Protein Coupled Receptor (GPCR)

GPCR_Signaling Compound This compound GPCR GPCR Target Compound->GPCR Binds to G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Recruits Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Internalization Receptor Internalization Arrestin->Internalization

Caption: Overview of GPCR signaling pathways.

Protocol 6: G-Protein Activation Assay (GTPγS Binding)

This assay measures the direct activation of G-proteins following GPCR stimulation.[34][35]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the putative GPCR target.

  • Reaction Mix: Incubate the membranes with this compound in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.

  • Incubation and Filtration: Allow the binding reaction to proceed, then rapidly filter the mixture to separate the membranes from the unbound [35S]GTPγS.

  • Scintillation Counting: Quantify the amount of [35S]GTPγS bound to the membranes using a scintillation counter. An increase in binding indicates G-protein activation.

Protocol 7: Second Messenger Assays (cAMP and Ca2+)

These assays measure the downstream consequences of G-protein activation.[35][36]

  • cAMP Assay: For Gs or Gi-coupled receptors, measure changes in intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.

  • Calcium Flux Assay: For Gq-coupled receptors, use a calcium-sensitive dye (e.g., Fluo-4) and a fluorescence plate reader to measure changes in intracellular calcium concentration upon compound addition.

Protocol 8: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[35][36]

  • Assay System: Use a cell line-based assay system where the GPCR is tagged with a luminescent or fluorescent protein (e.g., NanoLuc) and β-arrestin is tagged with a complementary protein (e.g., HaloTag with a fluorescent ligand).

  • Compound Treatment: Treat the cells with this compound.

  • Signal Detection: Measure the proximity-based signal (e.g., BRET or FRET) generated upon the interaction of the GPCR and β-arrestin. An increase in the signal indicates β-arrestin recruitment.

Hypothesis 3: The Compound Affects Mitochondrial Function

Given that cellular metabolism is a common target of novel compounds, and phenotypic screens often reveal mitochondrial effects, it is prudent to investigate the impact of this compound on mitochondrial function.[37]

Protocol 9: Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This technology measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[38]

  • Cell Seeding: Plate a responsive cell line in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with this compound.

  • Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).

  • Data Analysis: Analyze the changes in OCR to determine the compound's effect on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 10: Mitochondrial Membrane Potential Assay

The mitochondrial membrane potential (ΔΨm) is essential for ATP production and is a key indicator of mitochondrial health.[39][40]

  • Cell Treatment: Treat cells with this compound.

  • Dye Loading: Load the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., TMRM or JC-1).

  • Imaging or Flow Cytometry: Quantify the fluorescence intensity using fluorescence microscopy or flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.[41]

Conclusion and Forward Look

This comprehensive guide provides a robust, multi-faceted strategy for elucidating the mechanism of action of this compound. By systematically progressing from unbiased phenotypic screening to specific target identification and detailed pathway analysis, researchers can build a compelling and data-driven narrative of the compound's biological effects. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

  • Wikipedia. Phenotypic screening. [Link]

  • Al-Aboudi, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. [Link]

  • Sączewski, F., & Sączewski, J. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

  • Kooistra, A. J., et al. (2021). Computational and experimental approaches to probe GPCR activation and signaling. Nature Reviews Chemistry. [Link]

  • Sączewski, F., & Sączewski, J. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]

  • Joshi, S. N., et al. (2015). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • Biobide. (n.d.). Phenotypic Screening for Drug Discovery. [Link]

  • Creative Biolabs. (n.d.). Phenotypic Screening. [Link]

  • Al-Aboudi, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Terstiege, I., & Bantscheff, M. (2012). Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. [Link]

  • Zhang, M. M., & Torkamani, A. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. [Link]

  • ResearchGate. (n.d.). Biological activities of guanidine compounds. [Link]

  • Creative BioMart. (n.d.). Ion Channel Screening Assays. [Link]

  • Patricelli, M. P., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Sung, Y. H., et al. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Molecular Cell Biology. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Creative Biolabs. (n.d.). Ion Channel Assay Service for Toxicology Assessment. [Link]

  • Golizeh, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Semantic Scholar. (n.d.). Biological activities of guanidine compounds. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. [Link]

  • Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. [Link]

  • Patricelli, M. P., et al. (2016). Determining target engagement in living systems. Nature Chemical Biology. [Link]

  • Sacco, F., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology. [Link]

  • Grokipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Wang, Y., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology. [Link]

  • West, G. M., & Liau, B. B. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • ResearchGate. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. [Link]

  • JoVE. (2025). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. [Link]

  • Eddy, M. T. (2018). New Tools for Understanding Allosteric Signaling in G Protein Coupled Receptors. University of California Television (UCTV). [Link]

  • Reddy, A. P., et al. (2024). Methods to Study the Mitochondria. Cells. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound typically proceeds via the guanylation of the corresponding 2-amino-5-methylbenzoxazole precursor. This reaction involves the nucleophilic attack of the exocyclic amino group of the benzoxazole onto an electrophilic guanylating agent. The choice of this agent is critical and significantly influences reaction conditions, yield, and impurity profiles. A common and cost-effective method employs cyanamide, which, upon protonation (often by the amine salt starting material), becomes a more reactive electrophile.

The general reaction is as follows:

  • Step 1: Formation of the Precursor: 2-Amino-4-methylphenol is cyclized using an electrophilic cyanating agent (e.g., cyanogen bromide or a safer alternative) to form 2-amino-5-methylbenzoxazole.

  • Step 2: Guanylation: 2-Amino-5-methylbenzoxazole reacts with a guanylating agent, such as cyanamide, to yield the target guanidine, often isolated as a salt (e.g., hydrochloride) to improve stability and handling.

Reaction_Mechanism General Guanylation Mechanism with Cyanamide cluster_0 Activation of Cyanamide cluster_1 Nucleophilic Attack and Product Formation Cyanamide H₂N-C≡N Protonated_Cyanamide H₂N-C≡N⁺-H Cyanamide->Protonated_Cyanamide H⁺ Carbodiimide_Tautomer H₂N⁺=C=N-H Protonated_Cyanamide->Carbodiimide_Tautomer Tautomerization Intermediate Guanidinium Intermediate Carbodiimide_Tautomer->Intermediate Reaction with Amine Amine R-NH₂ (2-Amino-5-methylbenzoxazole) Amine->Intermediate Nucleophilic Attack Product R-NH-C(=NH₂)⁺NH₂ (Product Salt) Intermediate->Product Deprotonation

General guanylation mechanism using cyanamide.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

A1: Low yield is the most common issue in guanidine synthesis. A systematic approach is required to identify the root cause.

  • Purity of Starting Materials:

    • 2-Amino-5-methylbenzoxazole (Precursor): This is the most critical starting point. Impurities from its synthesis (e.g., unreacted 2-amino-4-methylphenol) can interfere with the guanylation step. Confirm the purity of your precursor using ¹H NMR and LC-MS before proceeding. If necessary, recrystallize or perform column chromatography. Several methods exist for synthesizing 2-aminobenzoxazoles, some utilizing non-hazardous cyanating agents for improved safety and purity[1][2].

    • Guanylating Agent: The stability of the guanylating agent is crucial. Cyanamide can dimerize to form dicyandiamide, especially during storage. Use fresh, high-purity cyanamide for best results. If using other reagents like S-methylisothiourea salts, ensure they are dry and free from degradation products.

  • Reaction Conditions:

    • pH and Acidity: When using cyanamide, the reaction is typically performed with the hydrochloride salt of the amine precursor. This in-situ protonation activates the cyanamide. If the reaction medium is too basic, the cyanamide will not be sufficiently electrophilic. If it's too acidic, the nucleophilicity of the amine precursor is reduced. The optimal condition is often a fused melt of the amine hydrochloride salt with cyanamide or refluxing in a suitable solvent like ethanol[3][4].

    • Temperature and Reaction Time: Guanylation reactions can be slow. Insufficient heating or reaction time will lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS. For fused reactions, temperatures around 140°C are often required[3]. For solvent-based reactions, refluxing for several hours may be necessary[4].

    • Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. Alcohols (like ethanol or isopropanol) or polar aprotic solvents (like DMF) are commonly used. For some advanced guanylation reagents, solvent choice can drastically affect the stability of reactive intermediates[5].

  • Choice of Guanylating Agent:

    • If cyanamide fails, consider alternative reagents. Catalytic amounts of Lewis acids like scandium(III) triflate can promote the reaction with cyanamide under milder conditions[6]. Other reagents like N,N'-di-Boc-S-methylisothiourea offer a different reaction pathway but may require deprotection steps[7].

Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and impurities?

A2: The presence of multiple spots indicates incomplete reaction or the formation of side products.

  • Unreacted Starting Material: The most common impurity is the starting 2-amino-5-methylbenzoxazole. This can be confirmed by running a co-spot with the starting material on the TLC plate.

  • Dicyandiamide and Melamine Derivatives: When using cyanamide, it can self-condense to form dicyandiamide, which can further react to form melamine-type structures, especially at high temperatures[8]. These are typically highly polar and may remain at the baseline of the TLC plate.

  • Biguanide Formation: Under certain conditions, the product guanidine can react with another molecule of cyanamide to form a biguanide derivative. This is less common but possible if a large excess of cyanamide is used.

  • Thiourea Impurities: If using a thiourea-based guanylating agent, unreacted thiourea or byproducts from its activation (e.g., with HgCl₂) can be present[7][9].

Identification Strategy: Use LC-MS to get the mass of the main product and the impurities. This will provide strong clues to their identity. ¹H NMR of the crude product can also help identify unreacted starting materials or major byproducts.

Q3: The final product is difficult to isolate and purify. What strategies can improve recovery and purity?

A3: Guanidines are highly basic (pKa of the conjugate acid is often >12) and polar, which presents unique purification challenges.

  • Isolate as a Salt: The most effective strategy is to isolate the product as a salt (e.g., hydrochloride or sulfate). This is often achieved by performing the reaction under acidic conditions or by adding acid during workup[4]. Salts are typically crystalline solids that are easier to handle and purify by recrystallization than the free base, which may be an oil or a poorly crystalline solid.

  • Recrystallization: The hydrochloride salt of this compound can often be recrystallized from alcoholic solvents like ethanol or methanol. Experiment with solvent/anti-solvent systems (e.g., ethanol/ether) to induce crystallization.

  • Chromatography:

    • Normal Phase (Silica Gel): The high basicity of guanidines can cause significant tailing and poor separation on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (e.g., 1-2%) or ammonia (in the form of 7N ammonia in methanol) to the eluent (e.g., dichloromethane/methanol).

    • Reverse Phase (C18): Reverse-phase chromatography is often more suitable for purifying polar, basic compounds. Use a water/acetonitrile or water/methanol mobile phase with a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%). The product will be isolated as the corresponding TFA or formate salt.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common guanylating agents for this synthesis, and how do I choose the best one?

A1: The choice depends on factors like cost, scale, safety, and the reactivity of your substrate. See the table below for a comparison. For initial attempts and large-scale synthesis, cyanamide is often the first choice due to its low cost and simplicity. For more sensitive substrates or when cyanamide fails, protected reagents like N,N'-di-Boc-S-methylisothiourea provide a milder, more controlled reaction, albeit at a higher cost and with an additional deprotection step[5][7].

Q2: What are the critical safety precautions for this synthesis?

A2:

  • Cyanamide/Cyanogen Bromide: Cyanamide is toxic. Cyanogen bromide, a potential reagent for the precursor synthesis, is highly toxic and volatile and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Consider using safer, modern cyanating agents[1][2].

  • High Temperatures: Fused reactions require high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions against thermal burns.

  • Strong Acids/Bases: Handle all acids and bases with appropriate PPE. Deprotection steps may involve strong acids like TFA.

  • Heavy Metals: Some older guanylation protocols use mercury salts (e.g., HgCl₂) as activators[5]. These should be avoided due to their high toxicity and environmental impact. Modern alternatives are available[6][7].

Q3: Which analytical methods are essential for monitoring reaction progress and confirming product identity?

A3:

  • Thin-Layer Chromatography (TLC): The quickest way to monitor the consumption of the starting amine. Use a mobile phase like 10% Methanol in Dichloromethane, adding 1% triethylamine to reduce tailing. Visualize with UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for monitoring the reaction. It confirms the consumption of starting material and the formation of the product by checking for the correct mass-to-charge ratio (m/z) of the target molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization. ¹H NMR will confirm the presence of the methyl group, the aromatic protons on the benzoxazole ring, and the NH protons of the guanidine group. ¹³C NMR will show the characteristic guanidinium carbon signal (typically ~150-160 ppm).

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic N-H stretches and the C=N bond of the guanidine group.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Synthesis of this compound Hydrochloride via Cyanamide Guanylation

This protocol is a generalized procedure based on common methods for guanylation with cyanamide.[3][8][10]

  • Preparation of Amine Salt: To a solution of 2-amino-5-methylbenzoxazole (1.0 eq) in ethanol, add concentrated hydrochloric acid (1.05 eq) dropwise at 0 °C. Stir for 30 minutes.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the hydrochloride salt of the starting amine as a solid. Dry thoroughly under vacuum.

  • Guanylation Reaction: Combine the 2-amino-5-methylbenzoxazole hydrochloride salt (1.0 eq) and cyanamide (1.5 - 2.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Add a minimal amount of isopropanol or ethanol to create a slurry and heat the mixture to reflux (or, for a solvent-free reaction, heat the solid mixture carefully to ~140 °C in an oil bath).

  • Monitoring: Stir the reaction at temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a solid precipitates, filter it and wash with cold ethanol or acetone to remove excess cyanamide and dicyandiamide. If no solid forms, concentrate the mixture under reduced pressure.

Protocol 4.2: Purification by Recrystallization
  • Dissolution: Take the crude solid product from Protocol 4.1 and dissolve it in a minimum amount of boiling ethanol.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound hydrochloride.

Section 5: Data Summaries & Visualizations

Table 1: Comparison of Common Guanylating Agents

Guanylating AgentProsConsKey Reference(s)
Cyanamide Very inexpensive, simple, high atom economy.Can require high temperatures; potential for side reactions (dicyandiamide).[3][10][11]
S-Methylisothiourea Readily available, generally good yields.Can require a base; may have an unpleasant odor.[7][10]
N,N'-di-Boc-thiourea Milder reaction conditions, good for sensitive substrates.Requires an activator (e.g., Mukaiyama's reagent); Boc-protection/deprotection steps needed.[5][7]
Pyrazole-1-carboxamidine High selectivity, mild conditions.Reagent is more expensive and often requires preparation.[5][12]

digraph "Troubleshooting_Workflow" {
graph [fontname="Helvetica", label="Troubleshooting Workflow for Low Yield", labelloc=t];
node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

Start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Step 1: Verify Purity of\nStarting Materials", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Impure [label="Impure: Purify by\nRecrystallization/Chromatography"]; Pure [label="Pure"]; Check_Conditions [label="Step 2: Evaluate Reaction\nConditions", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Increase Temp/Time\nCheck pH/Solvent"]; Conditions_OK [label="Conditions OK"]; Change_Reagent [label="Step 3: Consider Alternative\nGuanylating Agent", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Select_Reagent [label="Select milder/more reactive\nagent from Table 1"]; Success [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Purity; Check_Purity -> Impure [label=" No "]; Impure -> Check_Purity [label=" Re-run Reaction "]; Check_Purity -> Pure [label=" Yes "]; Pure -> Check_Conditions; Check_Conditions -> Optimize_Conditions [label=" Not Optimal "]; Optimize_Conditions -> Check_Conditions [label=" Re-run Reaction "]; Check_Conditions -> Conditions_OK [label=" Optimal "]; Conditions_OK -> Change_Reagent; Change_Reagent -> Select_Reagent [label=" Yes "]; Select_Reagent -> Success; Change_Reagent -> Success [label=" No, Re-evaluate "]; }

A systematic workflow for troubleshooting low yields.

Parameter_Interplay Interplay of Key Reaction Parameters Yield Reaction Yield Purity Product Purity Temperature Temperature Temperature->Yield Temperature->Purity affects side reactions Time Reaction Time Time->Yield Reagent Guanylating Agent Choice Reagent->Yield Reagent->Purity defines byproduct profile Reagent->Temperature Reagent->Time Solvent Solvent Reagent->Solvent Solvent->Yield Purity_SM Starting Material Purity Purity_SM->Yield Purity_SM->Purity

Key parameters influencing synthesis outcome.

References

  • A facile, green, and efficient method for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquid as catalyst has been developed. (National Institutes of Health). [Link]

  • Li, H., Wang, X., Zhao, F., Wang, L., & Fu, S. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. (MDPI). [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. (ACS Publications). [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). PMC, National Institutes of Health. [Link]

  • Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol). (ResearchGate). [Link]

  • Guanidine synthesis by guanylation. (Organic Chemistry Portal). [Link]

  • Sugino, K., Shirai, K., & Aoyagi, K. (1942). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylenediguanidine. Bulletin of the Chemical Society of Japan. (Oxford Academic). [Link]

  • SYNTHESES OF SUBSTITUTED GUANIDINES. (Canadian Science Publishing). [Link]

  • Sugino, K., Shirai, K., & Aoyagi, K. (1942). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylenediguanidine. Bulletin of the Chemical Society of Japan, 17(3). [Link]

  • Otero, A., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. [Link]

  • Method for preparing guanidino compounds by hydrogen cyanamide.
  • Guanidinates as Alternative Ligands for Organometallic Complexes. (MDPI). [Link]

  • Prajapat, P., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. (ResearchGate). [Link]

  • Katritzky, A. R., et al. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. (2023). PMC, National Institutes of Health. [Link]

  • Questions with answers in GUANIDINES. (ResearchGate). [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). PMC, National Institutes of Health. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. (ACS Publications). [Link]

  • Optimization of N-piperidinyl-benzimidazolone derivatives as potent and selective inhibitors of 8-Oxo Guanine DNA Glycosylase. (ChemRxiv). [Link]

  • Optimization of N-Piperidinyl-Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8-Oxo-Guanine DNA Glycosylase 1. (National Institutes of Health). [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-... Molbank. (MDPI). [Link]

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-... as Anti-Inflammatory and Anti-Cancer Agents. (National Institutes of Health). [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). (ResearchGate). [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (PMC, National Institutes of Health). [Link]

  • 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. (PMC, National Institutes of Health). [Link]80/)

Sources

"N-(5-methyl-1,3-benzoxazol-2-yl)guanidine purification challenges and solutions"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Purification Challenges

Welcome to the technical support center for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common purification challenges associated with this molecule. Drawing from established principles in organic chemistry and practical laboratory experience, this guide offers troubleshooting strategies and frequently asked questions to ensure the successful isolation of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its hybrid structure. The molecule possesses a highly basic guanidine group, making it prone to strong interactions with silica gel and leading to issues like streaking during column chromatography.[1] Additionally, its polar nature can lead to solubility challenges in common organic solvents, complicating recrystallization efforts.

Q2: What are the likely impurities I might encounter?

A2: Impurities can arise from both starting materials and side reactions during synthesis. Common impurities include:

  • Unreacted 2-amino-4-methylphenol: The precursor for the benzoxazole ring.

  • Diacylated byproducts: Such as N,O-diacetyl-2-amino-4-methylphenol, if harsh acetylating conditions are used during benzoxazole formation.[2]

  • Cyanoguanidine: A common byproduct from the self-condensation of cyanamide, a frequent reagent in guanidine synthesis.[3]

  • Excess guanylating reagent: Depending on the synthetic route used.

Q3: How can I effectively monitor the purity of my compound?

A3: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. For TLC, using a mobile phase doped with a small amount of a basic modifier like triethylamine or ammonia can help to reduce streaking and give a more accurate assessment of purity. HPLC, particularly using a reverse-phase column with a mobile phase containing an ion-pairing agent or a buffer, can provide quantitative purity analysis.[4]

Q4: Is this compound stable?

A4: The benzoxazole ring itself is relatively stable due to its aromaticity.[5] However, guanidine groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to handle the compound in neutral or mildly basic conditions and to avoid prolonged heating.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield After Initial Work-up

Potential Cause: The highly polar and basic nature of your compound might be causing it to remain in the aqueous phase during extraction.

Solution: Acid-Base Extraction

An acid-base extraction is a powerful technique to isolate basic compounds like this compound from neutral or acidic impurities.[1][6][7][8][9]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated to form a water-soluble salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer can be discarded or processed further if it contains other compounds of interest.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (pH > 10). This will deprotonate the guanidinium salt, causing the free base to precipitate.

  • Extraction of Pure Compound: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane). The purified this compound will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Issue 2: Product Streaking and Poor Separation in Column Chromatography

Potential Cause: The basic guanidine moiety interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation.

Solution: Modified Column Chromatography

To mitigate the interaction with silica gel, the mobile phase needs to be modified, or an alternative stationary phase should be considered.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small percentage (0.5-2%) of a volatile base like triethylamine or a solution of ammonia in methanol into your eluent system. This will compete with your compound for binding to the acidic sites on the silica gel, resulting in better peak shapes.

    • Use a Polar Protic Solvent: A solvent system containing methanol or ethanol can help to solvate the polar guanidine group and reduce its interaction with the stationary phase. A common eluent system to start with is a gradient of methanol in dichloromethane with 1% triethylamine.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Use basic or neutral alumina to avoid potential degradation of your compound.

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble in a polar mobile phase (e.g., water/acetonitrile or water/methanol), reverse-phase chromatography on a C18-functionalized silica gel can be an effective purification method.

Issue 3: Difficulty in Obtaining Crystalline Material from Recrystallization

Potential Cause: "Oiling out," where the compound separates as a liquid instead of a solid, is a common problem, especially with polar compounds. This can be due to the choice of solvent, cooling rate, or the presence of impurities. The solubility of guanidinium salts can be high in polar solvents like water and alcohols, making crystallization challenging.[10]

Solution: Strategic Recrystallization

A systematic approach to solvent selection and crystallization technique is crucial.

Troubleshooting Steps:

  • Solvent Screening:

    • Single Solvent System: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Two-Solvent System (Solvent/Anti-Solvent): If a suitable single solvent cannot be found, a two-solvent system is a good alternative. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then cool slowly.

  • Improving Crystal Formation:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often leads to the formation of small, impure crystals or oiling out.

    • Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.

Table 1: Suggested Solvent Systems for Recrystallization

Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic molecules, and the addition of water as an anti-solvent can induce crystallization.
Isopropanol/HexaneIsopropanol can dissolve the polar guanidine, while hexane acts as a non-polar anti-solvent.
AcetonitrileA polar aprotic solvent that can be effective for crystallizing moderately polar compounds.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, incorporating the troubleshooting strategies discussed.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude N-(5-methyl-1,3- benzoxazol-2-yl)guanidine Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Column_Chromatography Column Chromatography (Modified) Acid_Base->Column_Chromatography Further Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Final Polishing Purity_Check TLC / HPLC Analysis Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98%

Caption: Purification workflow for this compound.

Logical Troubleshooting Flowchart

When faced with an impure product, this flowchart can guide your decision-making process.

Troubleshooting_Logic Start Impure Product Is_Water_Soluble Significant water solubility? Start->Is_Water_Soluble Is_Streaking Streaking on TLC? Is_Oiling_Out Oiling out during recrystallization? Is_Streaking->Is_Oiling_Out No Use_Modified_CC Use Modified Column Chromatography Is_Streaking->Use_Modified_CC Yes Use_Solvent_Antisolvent Try Solvent/Anti-solvent Recrystallization Is_Oiling_Out->Use_Solvent_Antisolvent Yes End Pure Product Is_Oiling_Out->End No Is_Water_Soluble->Is_Streaking No Use_Acid_Base Perform Acid-Base Extraction Is_Water_Soluble->Use_Acid_Base Yes Use_Modified_CC->Is_Oiling_Out Use_Solvent_Antisolvent->End Use_Acid_Base->Is_Streaking

Caption: Troubleshooting decision flowchart for purification.

References

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved January 18, 2026, from [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. Retrieved January 18, 2026, from [Link]

  • What is an Acid and Base Extraction? (n.d.). University of Waterloo. Retrieved January 18, 2026, from [Link]

  • Introduction to cyanamides. (2018). Cardiff University. Retrieved January 18, 2026, from [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. (n.d.). Journal of the Brazilian Chemical Society. Retrieved January 18, 2026, from [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. Retrieved January 18, 2026, from [Link]

  • Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Process to prepare n-cyano-n'-methyl-n"-(2-¬(4- methyl)-5-imidazolyl)-methylthio|-ethyl)-guanidine. (n.d.). Google Patents.
  • Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • 2-aminobenzoxazole process. (n.d.). Google Patents.
  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Supporting Information A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium s. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). (n.d.). Google Patents.
  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Imidazole guanidine compounds and method of making same. (n.d.). Google Patents.
  • Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • Separation of Guanidine, 1H-benzimidazol-2-yl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 18, 2026, from [Link]

  • N-(1,3-benzoxazol-2-yl)-N''-[(E)-(4-methoxyphenyl)(oxo)methyl]guanidine. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • N-(1,3-benzoxazol-2-yl)-N''-[(E)-(4-methoxyphenyl)(oxo)methyl]guanidine. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

  • Supporting information. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

  • 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 2-(1,3-Benzothiazol-2-yl)guanidine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]guanidine)

Sources

Technical Support Center: Improving the Aqueous Solubility of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their biological assays. Poor aqueous solubility is a common hurdle that can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR).[1] This document provides a structured, in-depth approach to understanding and overcoming these challenges through logical, step-by-step troubleshooting and formulation strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The solubility of this compound is dictated by a balance between two key structural moieties:

  • The Benzoxazole Core: The N-(5-methyl-1,3-benzoxazol-2-yl) portion of the molecule is a fused heterocyclic ring system. This part of the structure is largely rigid, planar, and hydrophobic. The methyl group further contributes to its lipophilicity. Generally, such aromatic structures have poor water solubility due to unfavorable energetics when disrupting the hydrogen-bonding network of water.

  • The Guanidine Group: In contrast, the guanidine group, -NH-C(=NH)NH₂, is highly basic and polar. This group is the primary handle for solubility manipulation.

The overall solubility is a classic "push-pull" scenario between the greasy, water-insoluble benzoxazole core and the water-loving, ionizable guanidine group.

Q2: What is the predicted pKa of the guanidine group and how does it affect solubility?

Answer: The guanidine group is one of the strongest organic bases in biochemistry.[2][3] While the exact pKa of this compound is not readily published, the pKa of the guanidinium ion (the protonated form of guanidine) is exceptionally high, with reported values ranging from 12.5 to 13.8.[2][3][4][5][6]

This high pKa is critical. It means that at any physiological pH (typically ~7.4) and even in moderately acidic conditions, the guanidine group will be almost exclusively in its protonated, positively charged guanidinium form. This ionization is highly favorable for aqueous solubility. The challenge arises because the counterbalancing hydrophobicity of the benzoxazole core can still lead to precipitation, especially at higher concentrations.

G cluster_low_ph Low to Neutral pH (e.g., pH < 10) cluster_high_ph High pH (e.g., pH > 12) Molecule_Protonated Molecule_Protonated Solubility_High Higher Aqueous Solubility Molecule_Protonated->Solubility_High Favors Solvation Molecule_Neutral Molecule_Neutral Molecule_Protonated->Molecule_Neutral pKa ~ 13.6[2] Solubility_Low Lower Aqueous Solubility Molecule_Neutral->Solubility_Low Favors Precipitation

Q3: My compound dissolves in 100% DMSO, but why does it precipitate when I dilute it into my aqueous assay buffer?

Answer: This is a classic and very common problem known as "DMSO shock" or precipitation upon dilution.[7][8][9]

Here’s the mechanism:

  • In 100% DMSO: this compound is highly soluble. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[10] It effectively solvates the hydrophobic benzoxazole core.

  • Upon Dilution: When you add this DMSO stock to an aqueous buffer (e.g., PBS or cell culture media), you are performing a solvent switch. The DMSO concentration plummets, and water becomes the primary solvent. Water molecules are not as effective at solvating the large, hydrophobic part of your compound.

  • Precipitation: If the final concentration of your compound in the aqueous buffer exceeds its intrinsic aqueous solubility limit, it will crash out of the solution, often forming a fine precipitate or causing the solution to appear cloudy.[9] The solubility in DMSO is irrelevant once the compound is in a primarily aqueous environment.[7]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable strategies to systematically improve and validate the solubility of your compound for reliable assay results.

Guide 1: A Systematic Approach to Solubility Enhancement

Before attempting advanced methods, it is crucial to follow a logical progression of techniques, starting with the simplest and most common. The flowchart below outlines a recommended workflow.

G start Start: Compound Precipitates in Assay ph_adjust Step 1: pH Adjustment (Acidic Buffer) start->ph_adjust cosolvent Step 2: Co-solvent Addition (e.g., DMSO, PEG 400) ph_adjust->cosolvent Precipitation Persists success Success: Compound Soluble Proceed with Assay ph_adjust->success Soluble cyclodextrin Step 3: Use of Excipients (e.g., Cyclodextrins) cosolvent->cyclodextrin Precipitation Persists cosolvent->success Soluble salt_form Step 4: Advanced Strategy (Salt Form Screening) cyclodextrin->salt_form Precipitation Persists cyclodextrin->success Soluble salt_form->success Soluble fail Re-evaluate Assay Conditions or Compound Structure salt_form->fail Precipitation Persists

Guide 2: Protocol for Solubility Enhancement via pH Adjustment

Given the highly basic nature of the guanidine group, adjusting the pH is the most direct and effective first step.[11][][13][14] The goal is to ensure the compound remains fully protonated and charged.

Principle: By lowering the pH of the aqueous buffer, we increase the concentration of H⁺ ions, pushing the equilibrium Guanidine + H⁺ ⇌ Guanidinium⁺ far to the right. This maximizes the concentration of the more soluble, charged species.

Step-by-Step Protocol:

  • Prepare Buffers: Prepare a set of biologically compatible buffers with decreasing pH values. Good starting points are pH 7.4 (standard), pH 7.0, pH 6.5, and pH 6.0. Use buffers whose pKa is close to the target pH (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.4).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Test Dilutions: Add a small aliquot of the DMSO stock to each of the prepared buffers to achieve your highest desired final assay concentration. For example, add 2 µL of a 10 mM stock to 198 µL of buffer for a final concentration of 100 µM.

  • Observation: Vortex each solution briefly. Let the solutions sit at the intended assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Select Optimal pH: Choose the lowest pH that maintains complete solubility at your highest concentration.

  • Validate Assay Compatibility: Crucially , confirm that the selected acidic pH does not negatively impact your biological assay (e.g., enzyme activity, cell viability, or receptor binding). Run a control experiment with your assay system at the chosen pH without the compound.

Guide 3: Protocol for Utilizing Co-solvents

If pH adjustment alone is insufficient or incompatible with your assay, the next step is to use a water-miscible organic co-solvent.[][15] Co-solvents work by reducing the polarity of the bulk aqueous solution, making it more favorable for the hydrophobic benzoxazole core.[]

Step-by-Step Protocol:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your assay. See the table below for common options. DMSO is the most common, but others can be less disruptive to certain biological systems.[16][17][18]

  • Prepare Co-solvent Buffers: Using the best buffer identified in Guide 2 (or your standard assay buffer), prepare a series of solutions containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Prepare Stock Solution: Use your high-concentration stock in 100% DMSO.

  • Test Dilutions: Add the DMSO stock to each co-solvent buffer to achieve the desired final concentration. Remember to account for the DMSO from the stock when calculating the final co-solvent percentage.

    • Example: To get a 100 µM final concentration with 5% total DMSO: Dilute a 10 mM stock 1:100 into a buffer already containing 4% DMSO. (1 µL stock + 99 µL of 4% DMSO buffer = 100 µL total with 5% DMSO).

  • Observation & Selection: Visually inspect for solubility as described previously. Select the lowest concentration of co-solvent that keeps the compound in solution.

  • Run Vehicle Controls: Always include a "vehicle control" in your biological assay. This control should contain the exact same final concentration of the co-solvent(s) (e.g., 5% DMSO) but no test compound. This is essential to ensure that the solvent itself is not causing an effect.[17][18]

Table 1: Common Co-solvents for Biological Assays

Co-solventTypical Starting % (v/v)ProsCons
DMSO 1-5%Excellent solubilizing power for many compounds.[10]Can be toxic to cells at >0.5-1%; may inhibit some enzymes.[16][17]
Ethanol 1-5%Less toxic than DMSO for some cell lines.Can denature some proteins; evaporates easily.[19]
PEG 400 1-10%Low toxicity; good for in vivo and in vitro use.More viscous; may not be as powerful as DMSO.[][19]
Glycerol 1-10%Protein stabilizer; very low toxicity.[20]High viscosity; can interfere with some assay readouts.
Guide 4: Advanced Formulation Strategies

If the above methods fail, more advanced formulation techniques may be required. These are often employed in later-stage drug development but can be adapted for challenging in vitro experiments.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate the hydrophobic benzoxazole part of your molecule, forming an "inclusion complex" that is water-soluble.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[24]

    • Approach: Dissolve HP-β-CD in your buffer first, then add the compound stock. Molar ratios of cyclodextrin-to-compound often range from 1:1 to 10:1.

  • Salt Formation: While your compound is already a strong base and will exist as a salt in acidic solution, preparing a stable, solid salt form with a specific counter-ion (e.g., hydrochloride, mesylate, tartrate) can improve its solid-state properties, dissolution rate, and handling.[25][26][27][28][29] This is a medicinal chemistry effort that involves reacting the free base of your compound with a selected acid to form and isolate a crystalline salt. This salt may exhibit better "kinetic solubility" upon dissolution.[30]

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Vertex AI Search.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central.
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrins.
  • Guanidine - Wikipedia. Wikipedia.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Guanidine | CH5N3 | CID 3520 - PubChem.
  • Arginine: Its pKa value revisited - PMC.
  • Salt formation to improve drug solubility - PubMed. PubMed.
  • (PDF) Guanidine group: Definition and pharmaceutical applications.
  • (PDF) Principles of Salt Formation.
  • Salt formation: Significance and symbolism. Unknown Source.
  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
  • pH Adjustment and Co-Solvent Optimiz
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Considerations regarding use of solvents in in vitro cell based assays. Unknown Source.
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Combined effect of complexation and pH on solubilization - PubMed.
  • pH and solubility (video) | Equilibrium. Khan Academy.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • 17.5: Solubility and pH - Chemistry LibreTexts. Chemistry LibreTexts.
  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Unknown Source.
  • Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays. Benchchem.
  • Dimethyl sulfoxide - Wikipedia. Wikipedia.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?

Sources

"troubleshooting N-(5-methyl-1,3-benzoxazol-2-yl)guanidine instability in solution"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)
Q1: What is N-(5-methyl-1,3-benzoxazol-2-yl)guanidine and why is its stability in solution a primary concern?

This compound is a heterocyclic compound featuring a highly basic guanidine group attached to a benzoxazole core. This specific arrangement, known as a 2-guanidinobenzoxazole, possesses inherent structural features that can lead to instability in solution.

  • The Guanidine Group: Guanidine is one of the strongest organic bases, with a pKaH of its conjugate acid around 13.6.[1] This means that at physiological pH, it exists almost exclusively in its protonated (guanidinium) form. This high basicity can make the molecule highly reactive and susceptible to pH-dependent degradation.

  • The Benzoxazole Linkage: The bond connecting the guanidine nitrogen to the C2 carbon of the benzoxazole ring is part of a system that can be susceptible to nucleophilic attack, particularly by water (hydrolysis). The benzoxazole ring itself has lower aromatic stability compared to analogous benzimidazole and benzothiazole systems, making it more prone to ring-opening reactions under certain conditions.[2]

Instability is a critical concern as it leads to a loss of the active compound, a decrease in experimental reproducibility, and the potential formation of confounding degradation products.

Q2: What are the most likely causes of degradation for this compound in my experiments?

Based on its structure, the two most probable degradation pathways are hydrolysis and pH-mediated decomposition.

  • Hydrolysis: This is the most likely culprit. The C2 carbon of the benzoxazole ring is electrophilic and can be attacked by water. This would cleave the molecule into two primary degradation products: 5-methyl-1,3-benzoxazol-2-amine and guanidine (which would further hydrolyze to urea and ammonia). The rate of hydrolysis is often highly dependent on pH and temperature.[2][3][4]

  • pH Extremes: Due to the very high basicity of the guanidine group, solutions of the free base will naturally be highly alkaline. In unbuffered aqueous media, this high pH can accelerate the hydrolysis of the benzoxazole ring.[2] Conversely, strongly acidic conditions can also catalyze the cleavage of the benzoxazole ring system. Many compounds exhibit maximal stability in a specific pH range, typically between pH 4 and 8.[5]

Q3: How can I detect and identify potential degradation products?

The most effective analytical method for monitoring the stability of your compound and identifying degradation products is High-Performance Liquid Chromatography (HPLC) , preferably coupled with a Mass Spectrometer (LC-MS).

  • HPLC-UV: A reverse-phase HPLC method can separate your parent compound from more polar degradation products. You would expect to see the peak for your parent compound decrease over time, accompanied by the appearance of new, earlier-eluting peaks corresponding to the degradation products. Simple UV detection can quantify the loss of the parent compound.[6][7]

  • LC-MS: This is the gold standard for identification. By monitoring the mass-to-charge ratio (m/z), you can confirm the identity of the degradation products. You would look for the masses corresponding to the hydrolyzed fragments, such as 5-methyl-1,3-benzoxazol-2-amine and guanidine.[8]

Troubleshooting Guide: Common Issues & Solutions
Problem: My compound shows rapid degradation (e.g., new peaks in HPLC, loss of activity) after being dissolved.

This is a common observation and points directly to solution instability. The following troubleshooting workflow can help you systematically identify and solve the issue.

Troubleshooting Workflow Diagram

G cluster_0 Initial Observation cluster_1 Primary Investigation: Solvent & pH cluster_2 Secondary Investigation: Storage A Compound degrades in solution (e.g., HPLC, activity loss) B What is the solvent? (Aqueous vs. Organic) A->B C Is the solution buffered? B->C Aqueous D Use anhydrous aprotic solvent (DMSO, DMF, Acetonitrile) B->D Organic, but contains water E Prepare buffered solution (pH 5-7 range to start) C->E No F Re-evaluate Stability C->F Yes, but still unstable D->F E->F G Still Unstable F->G Degradation Persists L Final Protocol F->L Stable! H How is it stored? (Temp, Light, Atmosphere) G->H I Store at -20°C or -80°C H->I J Protect from light (Amber vials) H->J K Store under inert gas (Argon or Nitrogen) H->K I->L J->L K->L

Caption: Troubleshooting workflow for compound instability.

Solution 1: Optimize Solvent and pH (The Most Critical Factor)

The primary cause of degradation is likely hydrolysis, which is heavily influenced by solvent and pH.

  • Action 1.1: Use Anhydrous Aprotic Solvents for Stock Solutions.

    • Rationale: To minimize hydrolysis, the initial stock solution should be prepared in a high-quality, anhydrous aprotic solvent like DMSO or DMF. This removes water, a key reactant in the degradation pathway.[4]

    • Protocol: Use a brand new, sealed bottle of anhydrous solvent. Use dry glassware and a syringe to handle the solvent to avoid introducing atmospheric moisture. Store the resulting stock solution at -20°C or -80°C with a desiccant.

  • Action 1.2: Control the pH of Aqueous Solutions.

    • Rationale: The extreme basicity of the guanidine group will create a high pH environment in unbuffered water, accelerating degradation. Controlling the pH with a suitable buffer is essential for stability.[5][9] The goal is to find a pH where the compound is sufficiently stable for the duration of the experiment. Studies on similar ring systems suggest that a slightly acidic to neutral pH (e.g., pH 5-7) is often a good starting point for stability.[2]

    • Protocol: When diluting your DMSO stock into an aqueous medium for an experiment, use a buffer system (e.g., MES, phosphate, or acetate) to maintain a constant pH. Avoid highly basic buffers (e.g., Tris, CHES above their pKa) unless required by the experiment, as hydroxide ions can directly catalyze hydrolysis.[3]

Solution 2: Control Storage Conditions

Even in an optimized solvent, degradation can occur if storage conditions are not ideal.

  • Action 2.1: Reduce Storage Temperature.

    • Rationale: Chemical reactions, including degradation, are almost always slower at lower temperatures.[5]

    • Protocol: Store stock solutions at -20°C or preferably -80°C. For aqueous working solutions, prepare them fresh before each experiment. If they must be stored, keep them on ice and use them within a few hours.

  • Action 2.2: Protect from Light.

    • Rationale: Aromatic systems like benzoxazole can be susceptible to photolytic degradation.

    • Protocol: Store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experiments where possible.[4]

Solution 3: Consider the Atmosphere
  • Action 3.1: Use an Inert Atmosphere.

    • Rationale: While hydrolysis is the primary concern, oxidation is another common degradation pathway for many organic molecules.[4] Removing oxygen can prevent this.

    • Protocol: For long-term storage of high-value stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and moisture from the headspace.

Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution

This protocol aims to create a 10 mM stock solution in anhydrous DMSO, minimizing exposure to water.

  • Preparation: Gently warm the vial of this compound to room temperature in a desiccator.

  • Solvent Handling: Obtain a new, sealed bottle of anhydrous DMSO (≤0.005% water). Use a dry, sterile syringe to pierce the septum and withdraw the required volume.

  • Dissolution: In a fume hood, add the anhydrous DMSO to the vial containing the pre-weighed compound to achieve a final concentration of 10 mM.

  • Mixing: Vortex gently until fully dissolved. If necessary, sonicate briefly in a room temperature water bath.

  • Storage: Aliquot the stock solution into smaller volume, low-binding amber vials. For maximum stability, flush the headspace of each vial with argon or nitrogen gas before capping tightly.

  • Final Storage: Store the aliquots at -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.

Protocol 2: Basic Short-Term Stability Assessment by HPLC

This experiment will help you determine the optimal pH for your aqueous working solutions.

  • Buffer Preparation: Prepare a set of buffers (e.g., 50 mM citrate for pH 5.0, 50 mM phosphate for pH 6.0, and 50 mM phosphate for pH 7.0).

  • Sample Preparation:

    • Thaw one aliquot of your 10 mM DMSO stock solution.

    • In separate amber HPLC vials, dilute the stock solution 1:100 into each of the prepared buffers and also into unbuffered pure water (as a control). This creates 100 µM working solutions.

  • Timepoint Zero (T=0): Immediately after preparation, inject 10 µL of each solution onto your HPLC system and acquire the chromatograms. Record the peak area of the parent compound.

  • Incubation: Leave the vials on the benchtop at room temperature, protected from light.

  • Subsequent Timepoints: Inject samples at regular intervals (e.g., T=1h, 2h, 4h, 8h, 24h).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each timepoint relative to T=0.

    • Plot the percentage remaining versus time for each condition.

    • The condition that shows the slowest decline in the parent peak area is the most stabilizing for your experimental timeframe.

Data Summary Table (Example)

pH Condition% Parent Remaining (T=2h)% Parent Remaining (T=8h)% Parent Remaining (T=24h)
Pure Water85%55%20%
pH 5.0 (Citrate)99%95%88%
pH 6.0 (Phosphate)99%97%92%
pH 7.0 (Phosphate)98%92%75%

This example data suggests that a buffer at pH 6.0 provides the best stability for this compound over a 24-hour period at room temperature.

Proposed Degradation Pathway

The most probable degradation mechanism is acid- or base-catalyzed hydrolysis.

Hydrolytic Cleavage of the Benzoxazole Ring

G cluster_0 cluster_1 A B A->B Hydrolysis (+ H2O) C A->C Hydrolysis (+ H2O)

Caption: Proposed hydrolytic degradation of the parent compound.

(Note: Images are representative structures of the core chemical classes and may not exactly match the requested compound for which no public images are available.)

References
  • Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. National Institutes of Health (NIH). Available at: [Link]

  • HPLC Methods for analysis of Guanidine. HELIX Chromatography. Available at: [Link]

  • Guanidine. Wikipedia. Available at: [Link]

  • Guanidine analyzed with HPLC- AppNote. MicroSolv. Available at: [Link]

  • The nonenzymatic decomposition of guanidines and amidines. PubMed - NIH. Available at: [Link]

  • Effect of pH on first-order rate constant for the hydrolysis of benzoxazole and 2-methylbenzoxazole. ResearchGate. Available at: [Link]

  • Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. PubMed Central (PMC) - NIH. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central (PMC) - NIH. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at: [Link]

  • pH dependence of the stability of barstar to chemical and thermal denaturation. PubMed - NIH. Available at: [Link]

  • Drug Stability. SlideShare. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PubMed Central (PMC) - NIH. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed Central (PMC) - NIH. Available at: [Link]

  • Synthetic Strategies Towards Benzoxazole Ring Systems: A Review. Asian Journal of Chemistry. Available at: [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. Available at: [Link]

Sources

"N-(5-methyl-1,3-benzoxazol-2-yl)guanidine assay variability and reproducibility issues"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing N-(5-methyl-1,3-benzoxazol-2-yl)guanidine in their experimental work. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of your assays, ensuring data integrity and reproducibility. As Senior Application Scientists, we have compiled this information based on established principles of assay development and our experience in the field.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound. We delve into the potential causes and provide actionable solutions to get your research back on track.

Issue 1: High Background Fluorescence or False Positives

You observe an unexpectedly high fluorescence signal in your assay wells containing the compound, even in control wells without the biological target, leading to a high rate of false positives.

Potential Causes:

  • Autofluorescence of the Compound: Many small molecules, particularly those with aromatic ring structures like this compound, can exhibit intrinsic fluorescence.[1][2][3] This autofluorescence can be excited by the light source of your plate reader and emit light in the same wavelength range as your assay's fluorophore, leading to a false-positive signal.[4]

  • Contamination of Reagents or Plates: Contamination from various sources, including bacteria, fungi, or other fluorescent compounds, can contribute to high background signals.

  • Media Components: Phenol red in cell culture media is a known contributor to background fluorescence. Other media components can also have fluorescent properties.

Recommended Solutions:

  • Perform a Compound Autofluorescence Test:

    • Prepare a plate with your standard assay buffer and various concentrations of this compound.

    • Do not add your fluorescent dye or cells.

    • Read the plate using the same excitation and emission wavelengths as your main experiment.

    • If you observe a significant signal that correlates with the compound concentration, you have confirmed autofluorescence.

  • Mitigation Strategies for Autofluorescence:

    • Wavelength Shift: If possible, switch to a fluorescent dye that excites and emits at longer wavelengths (red-shifted), as many autofluorescent compounds are more problematic in the blue-green spectrum.[1]

    • Background Subtraction: For each plate, include control wells with the compound at the relevant concentrations but without the assay's fluorescent reporter. The signal from these wells can be subtracted from the experimental wells.

    • Time-Resolved Fluorescence (TRF): If your plate reader supports it, consider using a TRF-based assay. This technique introduces a delay between excitation and emission reading, allowing the short-lived background fluorescence from the compound to decay while capturing the signal from the long-lived lanthanide-based reporter.

  • Control for Contamination:

    • Use sterile techniques for all reagent and plate handling.

    • Regularly check your incubator and water bath for contamination.

    • Use fresh, high-quality reagents.

  • Optimize Assay Media:

    • If using cell-based assays, switch to a phenol red-free medium for the final assay steps.

    • Test different buffer systems to find one with minimal background fluorescence.

Issue 2: Low Signal-to-Background Ratio or False Negatives

Your assay window is narrow, with a small difference between the positive and negative controls, making it difficult to discern a true effect of the compound. This can also manifest as false negatives.

Potential Causes:

  • Fluorescence Quenching: The test compound may absorb the excitation light intended for the fluorophore or the emitted light from the fluorophore, a phenomenon known as quenching.[2][4] This leads to an artificially low signal.

  • Inner Filter Effect: At high concentrations, the compound can absorb excitation or emission light, particularly if the absorbance spectrum of the compound overlaps with the excitation or emission spectrum of the fluorophore.[2]

  • Suboptimal Assay Conditions: Incorrect concentrations of reagents, suboptimal incubation times, or inappropriate buffer composition can all lead to a reduced assay signal.

  • Poor Cell Health or Low Target Expression: In cell-based assays, unhealthy cells or low expression levels of the target ion channel will result in a weak signal.[5]

Recommended Solutions:

  • Assess for Quenching and Inner Filter Effects:

    • Perform a "pre-read" of your compound plate to measure its absorbance at the excitation and emission wavelengths of your fluorophore.[2]

    • In a cell-free system, mix your fluorescent dye with varying concentrations of this compound and measure the fluorescence. A concentration-dependent decrease in signal suggests quenching.

  • Optimize Assay Parameters:

    • Cell Seeding Density: Titrate the number of cells per well to find the optimal density that provides a robust signal without overcrowding.[5]

    • Reagent Concentrations: Systematically vary the concentrations of your fluorescent dye and any stimulating agents (e.g., high potassium for depolarization assays) to maximize the assay window.

    • Incubation Times: Determine the optimal incubation time for both the compound and the stimulating agent.[6]

  • Ensure Cell Health and Target Expression:

    • Regularly check cells for viability and morphology. Do not use cells that have been passaged too many times.[5]

    • Confirm the expression of your target ion channel using techniques like Western blotting or qPCR. For stable cell lines, periodically re-verify expression levels.

Issue 3: Inconsistent IC50/EC50 Values and Poor Reproducibility

You are observing significant well-to-well and day-to-day variability in your dose-response curves, making it difficult to obtain a reliable potency value for this compound.

Potential Causes:

  • Compound Stability and Solubility: The compound may be unstable in your assay buffer or have poor solubility, leading to precipitation at higher concentrations. Guanidinium compounds can also interact with components of the buffer.[7]

  • Cellular Health and Passage Number: Variations in cell health, confluency, and the number of passages can significantly impact the physiological response of the cells.[5]

  • Inconsistent Assay Timing: For kinetic assays, even small variations in the timing of reagent additions and plate reading can introduce significant variability.

  • Edge Effects: Evaporation from the wells at the edge of the plate can concentrate reagents and affect cell health, leading to skewed results in those wells.

Recommended Solutions:

  • Verify Compound Integrity:

    • Solubility Test: Visually inspect the compound in your assay buffer at the highest concentration for any signs of precipitation. You can also use a nephelometer to quantify solubility.

    • Stability Test: Prepare the compound in your assay buffer and incubate it for the duration of your experiment. Then, analyze it by HPLC to check for degradation.

    • Fresh Dilutions: Always prepare fresh serial dilutions of the compound for each experiment from a concentrated stock solution.

  • Standardize Cell Culture and Plating:

    • Use cells within a defined passage number range.

    • Seed cells at a consistent density and allow them to adhere and grow for a standardized period before the assay.

    • Ensure even cell distribution when plating.

  • Automate Liquid Handling:

    • If possible, use automated liquid handlers for reagent additions to minimize timing variations.

    • If handling manually, be as consistent as possible with your technique and timing.

  • Mitigate Plate Edge Effects:

    • Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.

    • Ensure your incubator has good humidity control.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common assay problems.

TroubleshootingWorkflow Start Assay Fails QC (e.g., Poor Z', High CV%) Check_Controls Review Raw Data: Are Controls Behaving as Expected? Start->Check_Controls High_Background High Background Signal? Check_Controls->High_Background No Low_Signal Low Signal Window? Check_Controls->Low_Signal Yes High_Background->Low_Signal No Autofluorescence_Test Perform Compound Autofluorescence Test High_Background->Autofluorescence_Test Yes High_Variability High Well-to-Well Variability? Low_Signal->High_Variability No Quenching_Test Assess for Compound Quenching/Inner Filter Effects Low_Signal->Quenching_Test Yes Compound_Check Check Compound Solubility and Stability High_Variability->Compound_Check Yes Contamination_Check Check for Contamination (Reagents, Plates, Cells) Autofluorescence_Test->Contamination_Check Media_Check Evaluate Media Components (e.g., Phenol Red) Contamination_Check->Media_Check Success Assay Passes QC Media_Check->Success Optimize_Params Optimize Assay Parameters (Cell Density, Reagent Conc.) Quenching_Test->Optimize_Params Cell_Health_Check Verify Cell Health and Target Expression Optimize_Params->Cell_Health_Check Cell_Health_Check->Success Standardize_Cells Standardize Cell Culture and Plating Procedures Compound_Check->Standardize_Cells Liquid_Handling Review Liquid Handling Technique and Timing Standardize_Cells->Liquid_Handling Liquid_Handling->Success

Caption: A logical workflow for troubleshooting common assay issues.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound in an ion channel assay?

A1: Given its chemical structure, which includes a guanidinium group, this compound is likely being investigated as a modulator of ion channels. Guanidine and its derivatives are known to inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore.[8] The guanidinium group, being positively charged over a wide pH range, can interact with negatively charged residues in the channel pore or at protein-lipid interfaces.[7][8] The benzoxazole moiety provides a larger, more complex structure that could confer selectivity for a specific ion channel subtype. Therefore, it could be acting as a channel blocker or, less commonly, an opener.

Q2: What are the most critical parameters to validate when developing a cell-based fluorescence assay for an ion channel modulator?

A2: The most critical parameters to validate are:

  • Cell Line and Target Expression: Ensure you are using a cell line that robustly expresses the ion channel of interest and that the expression is stable over time.[5]

  • Assay Window and Z'-factor: The assay must have a sufficiently large and reproducible window between the minimum and maximum signals. The Z'-factor is a statistical measure of assay quality, and a value greater than 0.5 is generally considered excellent for high-throughput screening.

  • Compound-Independent Controls: Your positive control (e.g., a known channel blocker or opener) and negative control (vehicle) should be robust and reproducible.

  • DMSO Tolerance: Determine the maximum concentration of DMSO (or other solvent) that your assay can tolerate without affecting cell viability or the assay signal.[6]

  • Reproducibility: The assay should yield consistent results on different days and with different batches of reagents and cells.[6]

Q3: My assay involves changes in membrane potential. How can compound autofluorescence interfere with this?

A3: Assays that measure membrane potential often use fluorescent dyes that change their intensity or spectral properties in response to voltage changes.[9] Compound autofluorescence can interfere in two main ways:

  • Direct Signal Addition: If the compound fluoresces at the same wavelength as the voltage-sensing dye, it will add to the total signal, potentially masking a true depolarization or hyperpolarization event or creating the appearance of one.[1][10]

  • FRET Interference: In Förster Resonance Energy Transfer (FRET)-based voltage assays, an autofluorescent compound can interfere with the energy transfer between the donor and acceptor fluorophores, leading to erroneous ratiometric measurements.

To mitigate this, always run parallel controls with the compound but without the voltage-sensing dye to quantify its contribution to the signal.

Visualizing Fluorescence Interference

The diagram below illustrates the primary mechanisms of compound interference in fluorescence assays.

FluorescenceInterference cluster_autofluorescence Autofluorescence cluster_quenching Quenching Excitation_A Excitation Light Compound_A Test Compound (Autofluorescent) Excitation_A->Compound_A Excites Fluorophore_A Assay Fluorophore (Signal Obscured) Excitation_A->Fluorophore_A Excites Detector_A Detector Compound_A->Detector_A Emits False Signal Fluorophore_A->Detector_A Emits True Signal Excitation_Q Excitation Light Compound_Q Test Compound (Quencher) Excitation_Q->Compound_Q Absorbs Light Fluorophore_Q Assay Fluorophore Excitation_Q->Fluorophore_Q Excites Detector_Q Detector (Reduced Signal) Compound_Q->Detector_Q Blocks Emission Fluorophore_Q->Compound_Q Energy Transfer (Non-radiative) Fluorophore_Q->Detector_Q Emission Reduced

Caption: Mechanisms of compound interference in fluorescence assays.

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. (2015, December 7).
  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. (n.d.).
  • Interference with Fluorescence and Absorbance - PubMed. (2018, July 1).
  • Technical Support Center: Mitigating Compound Interference in Fluorescence Assays - Benchchem. (n.d.).
  • Interference with Fluorescence and Absorbance | Request PDF - ResearchGate. (n.d.).
  • Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels - Semantic Scholar. (n.d.).
  • High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels - PMC - NIH. (2013, January 27).
  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16).
  • A potent and selective small molecule Kir2.1 inhibitor - NCBI - NIH. (2010, February 26).
  • Optimizing potassium channel assays for high-throughput applications - News-Medical.Net. (2025, December 12).
  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (n.d.).
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC - PubMed Central. (n.d.).
  • AN001055: Assay of guanidine in pharmaceutical formulations - Thermo Fisher Scientific. (n.d.).
  • Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics - NIH. (2022, May 10).
  • Ion Channel Analysis with Deep Learning - The University of Liverpool Repository. (n.d.).
  • Ion Channel Screening - Assay Guidance Manual - NCBI. (2012, October 1).
  • Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design - PubMed Central. (n.d.).
  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. (n.d.).
  • 68 questions with answers in GUANIDINES | Science topic - ResearchGate. (n.d.).
  • Development and validation of a fluorescence-based HTS assay for the identification of P/Q-type calcium channel blockers - PubMed. (2012, June 1).
  • Impact of the Guanidinium Group on Hybridization and Cellular Uptake of Cationic Oligonucleotides - PubMed. (n.d.).

Sources

Technical Support Center: Purification of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this and structurally related compounds. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a sticky oil or an amorphous solid that is difficult to handle. What is the first step I should take?

A1: The physical state of your crude product provides initial clues about its purity. A non-crystalline form often indicates the presence of residual solvents, unreacted starting materials, or byproducts that inhibit crystallization.

  • Initial Action: Your first step should be to attempt to solidify the material. This can often be achieved by trituration with a non-polar solvent in which your product is poorly soluble, such as diethyl ether or hexanes. This process helps to wash away non-polar impurities and can induce crystallization. If trituration fails, concentrating the material under high vacuum to remove volatile impurities is a good secondary step.

Q2: I've performed a synthesis of this compound and my initial purity by TLC and ¹H NMR is low. What are the likely impurities?

A2: Understanding the potential impurities is critical for designing an effective purification strategy. Given the typical synthetic routes to N-arylguanidines, common impurities may include:

  • Unreacted Starting Materials: Such as 2-amino-5-methylbenzoxazole or the guanylating agent (e.g., cyanamide, S-methylisothiourea).

  • Byproducts of Guanylation: The formation of biguanide-related structures can occur, especially if the reaction is not carefully controlled.[1]

  • Solvent and Reagent Residues: Residual high-boiling point solvents (like DMF or DMSO) or excess reagents can contaminate the product.

  • Side-Reaction Products: Depending on the specific synthetic method, side reactions can lead to various structurally related impurities.[2]

A preliminary ¹H NMR of the crude product can be very informative. Comparing the crude spectrum to the expected spectrum of the pure product will help in identifying the nature and extent of the impurities.

Q3: My compound is highly polar, making purification by standard silica gel chromatography challenging. What are my options?

A3: The high polarity of guanidine-containing compounds is a known challenge in purification.[3][4] Standard silica gel chromatography can lead to significant streaking and poor separation. Here are several alternative approaches:

  • Acid-Base Extraction: This is a powerful technique for purifying basic compounds like guanidines.[5][6][7][8] By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution, the basic guanidine will be protonated and move into the aqueous layer, leaving less basic and neutral impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase, which is often better suited for polar compounds.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative to normal-phase chromatography.[3][9]

  • Ion-Exchange Chromatography: Given the basicity of the guanidine group, cation-exchange chromatography can be a highly effective purification method.[10]

Q4: I am attempting to recrystallize this compound, but I am struggling to find a suitable solvent system.

A4: Finding the right recrystallization solvent is often a matter of systematic trial and error. The ideal solvent will dissolve the compound when hot but not when cold.

  • Solvent Screening: Start with small-scale solubility tests in a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures thereof).

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexanes) dropwise until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.[11]

  • pH Adjustment: For guanidinium salts, adjusting the pH of the crystallization medium can significantly impact solubility and crystal formation.[12]

II. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Product Oiling Out During Recrystallization The boiling point of the solvent is too high, or the melting point of the compound is below the boiling point of the solvent. Impurities are depressing the melting point.Use a lower-boiling point solvent or a solvent mixture. Try to further purify the crude material before recrystallization.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures.Concentrate the solution by boiling off some of the solvent and allow it to cool again. Add a seed crystal of the pure compound to induce crystallization. Try a different solvent or solvent system.
Poor Recovery After Recrystallization Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the crystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Compound Streaks on TLC Plate The compound is highly polar and interacts strongly with the silica gel. The compound is a salt.Add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the developing solvent to reduce tailing. Consider using a different stationary phase like alumina.[13]
¹H NMR Spectrum Shows Broad Peaks The presence of tautomers or rotamers at room temperature. The compound is not fully dissolved or is aggregating. The sample contains paramagnetic impurities.Acquire the NMR spectrum at a lower or higher temperature to see if the peaks sharpen.[14] Ensure complete dissolution and filter the NMR sample if necessary.

III. Detailed Experimental Protocol: Purification by Acid-Base Extraction

This protocol describes a robust method for the purification of this compound by leveraging its basic character.

Principle:

The basic guanidine functional group (pKa ≈ 13.5) is readily protonated by an acid to form a water-soluble guanidinium salt. Neutral and acidic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free guanidine, which can be extracted back into an organic solvent.

Workflow Diagram:

AcidBaseExtraction cluster_0 Initial State cluster_1 Acidic Wash cluster_2 Basification & Extraction cluster_3 Final Product Crude Crude Product (in Organic Solvent, e.g., DCM) Wash Wash with Acidic Solution (e.g., 1M HCl) Crude->Wash Organic1 Organic Layer (Neutral/Acidic Impurities) Wash->Organic1 Separate Aqueous1 Aqueous Layer (Protonated Product) Wash->Aqueous1 Separate Basify Basify Aqueous Layer (e.g., 1M NaOH) Aqueous1->Basify Extract Extract with Organic Solvent Basify->Extract Aqueous2 Aqueous Layer (Salts) Extract->Aqueous2 Separate Organic2 Organic Layer (Pure Product) Extract->Organic2 Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Organic2->Dry Evaporate Evaporate Solvent Dry->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for acid-base extraction purification.

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water (e.g., dichloromethane (DCM) or ethyl acetate).

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The protonated product will be in the aqueous layer.

    • Drain the lower (aqueous if using DCM) layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.

  • Neutralization and Re-extraction:

    • Combine the acidic aqueous extracts.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a dilute aqueous base (e.g., 1 M NaOH) with stirring until the solution is basic (confirm with pH paper). The free guanidine product may precipitate.

    • Add fresh organic solvent (e.g., DCM) to the basic aqueous solution in a separatory funnel.

    • Shake vigorously to extract the neutral product back into the organic layer.

    • Separate the layers and repeat the extraction of the aqueous layer with fresh organic solvent.

  • Drying and Concentration:

    • Combine the organic extracts containing the purified product.

    • Dry the organic solution over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

IV. Purity Assessment

After purification, it is essential to assess the purity of this compound.

Analytical Techniques:
Technique Purpose Expected Observations for a Pure Sample
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any remaining impurities.A single major peak corresponding to the product. Purity is typically reported as the area percentage of the main peak.[4][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.The ¹H and ¹³C NMR spectra should match the expected chemical shifts and coupling patterns for the target molecule. The absence of signals corresponding to starting materials or byproducts is indicative of high purity.[14][17][18][19]
Mass Spectrometry (MS) To confirm the molecular weight of the compound.A peak corresponding to the molecular ion [M+H]⁺ at the expected m/z value.
Melting Point To assess the purity of a crystalline solid.A sharp melting point range (typically < 2 °C) that is consistent with literature values.
HPLC Method Development:

Due to the polar and basic nature of the compound, a standard C18 column with a mobile phase of acetonitrile and water may not provide adequate retention.[10] Consider the following:

  • Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the stationary phase and protonating the analyte.

  • Alternative Stationary Phases: HILIC or mixed-mode columns can offer better retention and separation for highly polar and basic compounds.[3][10]

V. References

  • International Union of Pure and Applied Chemistry. (n.d.). 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) -. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Veeprho. (n.d.). Guanine Hydrochloride Impurities and Related Compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A structural study of N,N′-bis-aryl-N′′-acylguanidines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts. Retrieved from

  • Pharmaffiliates. (n.d.). Guanidine-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of guanidinium salicylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(1,3-Benzothiazol-2-yl)guanidine. Retrieved from [Link]

  • Wiley Online Library. (2023, September 22). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2019, January 31). Carbon Capture via Crystallization with a Guanidine Ligand - INFO. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Reddit. (2021, March 8). First time synthesis, first time work-up and purification. Retrieved from [Link]

  • MicroSolv. (n.d.). Guanidine analyzed with HPLC- AppNote. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Retrieved from [Link]

  • Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2021, April 11). Isolation and purification of polar compounds from Eupatorium fortunei Turcz by high-speed counter-current chromatography. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2025, August 7). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. Retrieved from [Link]com/1420-3049/27/15/4967)

Sources

"common pitfalls in handling N-(5-methyl-1,3-benzoxazol-2-yl)guanidine"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common pitfalls associated with the handling and use of this compound in your research and development endeavors. As Senior Application Scientists, we have compiled this information based on both established scientific principles and practical laboratory experience.

I. Compound Overview and Key Characteristics

This compound is a heterocyclic compound featuring a benzoxazole core linked to a guanidine group. The unique structural combination of the benzoxazole and guanidine moieties imparts specific chemical properties that are crucial to understand for its effective application. The guanidinium group, in particular, is known for its high basicity and ability to form strong hydrogen bonds, which can influence its reactivity and solubility.

PropertyValueSource
CAS Number 332898-09-6
Molecular Formula []C9H10N4O
Molecular Weight [2]190.20 g/mol
IUPAC Name 2-(5[2]-methyl-1,3-benzoxazol-2-yl)guanidine

II. Frequently A[1]sked Questions (FAQs)

This section addresses common questions that arise during the handling and use of this compound.

Q1: What are the primary safety precautions I should take when handling this compound?

A1: As with many benzoxazole derivatives, it is crucial to handle this compound with care. All manipulations should [3]be performed in a well-ventilated chemical fume hood. Personal protective equip[3][4]ment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, is mandatory to prevent skin and eye contact. Avoid generating dust or [5]aerosols. In case of accidental con[6]tact, wash the affected area thoroughly with soap and water.

Q2: How should I prope[7]rly store this compound to ensure its stability?

A2: To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture, lig[8]ht, and excessive heat can lead to degradation. For long-term storage, ke[7]eping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.

Q3: What solvents are recommended for dissolving this compound?

A3: Due to the polar nature of the guanidine group, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally suitable for dissolving this compound. For some applications, polar protic solvents like methanol or ethanol may also be effective, though solubility should be experimentally determined for your specific concentration requirements.

III. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: Low or Inconsistent Reaction Yields in Synthesis

Low yields in reactions involving guanidine derivatives are a common challenge. This can often be attribu[9]ted to several factors related to the reagents, reaction conditions, and the inherent reactivity of the guanidine moiety.

Potential Causes and Solutions:

  • Reagent Quality:

    • Guanidinylating Agent: Ensure the purity of the starting materials used for synthesizing the target compound. Degradation of precursors is a frequent cause of low yields.

    • Amine Substrate[9]: The purity and dryness of the amine precursor are critical. Water impurities can lead to undesirable side reactions.

  • Reaction Conditions[9]:

    • Temperature: Guanidinylation reactions can be sensitive to temperature. If a reaction is sluggish, gentle heating might be necessary. However, excessive heat can cause decomposition.

    • Solvent Choice:[9] The solubility of all reactants is crucial. Tetrahydrofuran (THF) is a commonly used solvent in guanidine synthesis. The choice of solvent sho[9]uld be optimized to ensure all components are in solution.

  • Side Reactions:

    • Aza-Michael Addition: Guanidines are highly nucleophilic and can undergo aza-Michael addition with certain substrates, which can compete with the desired reaction. Protonation of the guanid[10]ine group can sometimes be used as a protective strategy to prevent this side reaction.

Workflow for Optimizin[10]g Synthesis:

Caption: Workflow for optimizing the synthesis of this compound.

Problem 2: Compound Degradation Observed During Analysis or Storage

Guanidine-containing compounds can be susceptible to degradation, especially under certain conditions.

Potential Degradation Pathways and Prevention:

  • Hydrolysis: The guanidine group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can cleave the C-N bonds.

    • Prevention: Maintain neutral pH conditions during storage and in reaction mixtures whenever possible. Use anhydrous solvents to minimize water content.

  • Oxidation: The benzoxazole ring system can be prone to oxidation.

    • Prevention: Store the compound under an inert atmosphere and protect it from light.

Illustrative Degradati[7]on Pathway:

Degradation_Pathway Compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Urea derivatives) Compound->Hydrolysis_Products  H₂O, Acid/Base Oxidation_Products Oxidation Products (Ring-opened) Compound->Oxidation_Products  O₂, Light

Caption: Potential degradation pathways for this compound.

Problem 3: Difficulty with Purification

The high polarity and basicity of the guanidine group can make purification by standard chromatographic methods challenging.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Normal-phase silica gel can be used, but the basicity of the guanidine may lead to strong adsorption and tailing. Adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent can help to improve peak shape.

    • Reverse-Phase Chromatography: C18-functionalized silica is often a better choice for polar, basic compounds. A mobile phase containing a buffer (e.g., ammonium acetate or formic acid) can help to control the ionization state of the guanidine and improve separation.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure material. Experiment with a range of polar and nonpolar solvents to identify an appropriate system.

IV. Experimental Protocols

This section provides a general protocol for a common experimental step. Note: These are generalized protocols and should be adapted to your specific experimental needs.

Protocol: General Procedure for a Guanylation Reaction

This protocol outlines a general approach for the synthesis of a substituted guanidine, which can be adapted for this compound.

Materials:

  • Appropriate amine precursor

  • Guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine precursor in the anhydrous solvent.

  • Addition of Base: Add the base to the reaction mixture and stir for 5-10 minutes.

  • Addition of Guanidinylating Agent: Slowly add a solution of the guanidinylating agent in the anhydrous solvent to the reaction mixture.

  • Reaction: Stir the reaction at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the [9]reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using an appropriate method as described in the "Difficulty with Purification" section.

V. References

  • BenchChem. (n.d.). Safety and handling of chlorinated benzoxazole compounds. Retrieved from

  • BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Retrieved from

  • BOC Sciences. (n.d.). CAS 332898-09-6 N-(5-Methyl-2-benzoxazolyl)guanidine. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in Boc-guanidine synthesis. Retrieved from

  • Echemi. (n.d.). 2H-Pyrrolo[3,2-f]benzoxazole(9CI) Safety Data Sheets. Retrieved from

  • Loba Chemie. (2019). BENZOXAZOLE EXTRA PURE MSDS. Retrieved from

  • Santa Cruz Biotechnology, Inc. (2016). SC-298638 - 2,5-Dichloro-1,3-benzoxazole - SAFETY DATA SHEET. Retrieved from

  • Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681.

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from [Link]

  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. (2022). Molecules.

  • Aho, J. A. S., Mannisto, J. K., Mattila, S. P. M., Hallamaa, M., & Deska, J. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry, 90, 2636-2643.

  • A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria. (n.d.). Nature Communications.

  • Synthesis of Guanidines in Solution. (2025). Request PDF.

  • Demethylation of methylguanidine by a stepwise dioxygenase and lyase reaction. (2025). Nature Communications.

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-guanidine. Retrieved from [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative: N-{3][5][9]omethylene}benzamide. Molbank, 2021(4), M1295.

  • PubChem. (n.d.). Guanidine, N-cyano-N'-(2-(((5-ethyl-1H-imidazol-4-yl)methyl)thio)ethyl)-N''-methyl-. Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). Organic Letters.

  • ChemSynthesis. (n.d.). 2-methyl-N-(5-methyl-1,3-benzoxazol-2-yl)benzenecarboximidamide. Retrieved from [Link]

  • PubChem. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyano-N-methylacetamidine. Retrieved from [Link]

  • EPA. (n.d.). Guanidine, N-cyano-N'-methyl-N''-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-. Retrieved from [Link]

  • PubChem. (n.d.). Methylguanidine. Retrieved from [Link]

Sources

"N-(5-methyl-1,3-benzoxazol-2-yl)guanidine reaction condition optimization"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Welcome to the technical support guide for the synthesis and reaction condition optimization of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this molecule. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively in your own laboratory setting.

The synthesis of this compound is a multi-step process that combines the formation of a heterocyclic core with a subsequent guanylation reaction. Each of these steps presents unique challenges, from reagent stability to purification difficulties. This guide is structured to address these specific issues head-on, providing clear, actionable advice grounded in established chemical principles.

Section 1: Understanding the Synthetic Strategy

The most logical and common approach to synthesizing the target molecule involves a two-stage process. First, the construction of the 2-amino-5-methyl-1,3-benzoxazole scaffold, followed by the guanylation of its exocyclic amino group.

  • Stage 1: Benzoxazole Ring Formation. This typically involves the cyclization of 2-amino-4-methylphenol with a cyanating agent. While classical methods use the highly toxic cyanogen bromide (BrCN)[1][2], modern, safer alternatives like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid are preferred.[1][3]

  • Stage 2: Guanylation. The resulting 2-aminobenzoxazole intermediate is then reacted with a guanylating agent to install the guanidine moiety. The choice of this agent is critical and is a primary focus for optimization.[4][5][6]

Below is a diagram illustrating this general synthetic pathway.

G cluster_0 Stage 1: Benzoxazole Formation cluster_1 Stage 2: Guanylation A 2-Amino-4-methylphenol B 2-Amino-5-methyl-1,3-benzoxazole A->B + Cyanating Agent (e.g., NCTS, BF₃·Et₂O) C This compound (Final Product) B->C + Guanylating Agent (e.g., DMNPC, S-Methylisothiourea)

Caption: General two-stage synthetic pathway.

Section 2: Troubleshooting Guide

This section is formatted as a series of common problems you might encounter during the synthesis, followed by potential causes and validated solutions.

Problem 1: Low or No Yield of the Final Product, this compound

Potential Cause A: Failure in Stage 1 (Benzoxazole Formation)

  • Symptom: TLC or LC-MS analysis of the reaction mixture after Stage 1 shows primarily unreacted 2-amino-4-methylphenol.

  • Causality & Solution: The cyclization reaction is often the bottleneck.

    • Lewis Acid Inactivity: The Lewis acid (e.g., BF₃·Et₂O) is crucial for activating the cyanating agent.[1][2] Ensure it is fresh and handled under anhydrous conditions, as it is highly moisture-sensitive.

    • Insufficient Temperature/Time: These cyclizations can be slow, sometimes requiring reflux for over 24 hours.[1][2] Monitor the reaction progress carefully and consider extending the reaction time before quenching.

    • Poor Reagent Quality: Verify the purity of the 2-amino-4-methylphenol starting material. Impurities can interfere with the reaction.

Potential Cause B: Inefficient Guanylation (Stage 2)

  • Symptom: Analysis shows the presence of the 2-amino-5-methyl-1,3-benzoxazole intermediate but little to no final product.

  • Causality & Solution: Guanylation reactions are highly dependent on the nucleophilicity of the amine and the electrophilicity of the guanylating agent.

    • Inappropriate Guanylating Agent: The 2-amino group on the benzoxazole is weakly nucleophilic due to electron withdrawal from the heterocyclic ring. A mild agent may not be sufficient. Consider a more reactive agent like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) or S-methylisothiouronium salts, which are known to work well for a range of amines.[4][5]

    • Incorrect Base: If your guanylation protocol requires a base, its choice is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize salts without competing in the reaction.[7] For weakly nucleophilic amines, a stronger base might be necessary to deprotonate the amine and increase its reactivity.[8]

    • Solvent Choice: The polarity of the solvent can dramatically affect the reaction. Polar aprotic solvents like DMF or acetonitrile are often effective for guanylation reactions.[7][8] Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature.[8]

Problem 2: Formation of Significant Side Products

Observed Side Product: Urea or Thiourea Derivatives

  • Causality & Solution: This often results from the decomposition or incomplete reaction of the guanylating agent, especially if using a thiourea-based precursor.[6][8]

    • Solution: Ensure anhydrous conditions, as moisture can hydrolyze reactive intermediates.[9] Adding the guanylating agent portion-wise can help maintain its effective concentration and minimize decomposition over long reaction times. Increasing the temperature may also drive the reaction to completion, but should be done cautiously to avoid degrading the desired product.[8]

Observed Side Product: Unreacted S-methylisothiouronium Salt

  • Causality & Solution: When using S-methylisothiouronium salts, the reaction involves the displacement of methyl mercaptan, a volatile and odorous byproduct.

    • Solution: The reaction is often performed at reflux in a solvent like ethanol to drive off the mercaptan and push the equilibrium toward the product. Ensure adequate heating and reaction time. If the salt of the starting amine is used, an appropriate base (like potassium carbonate or triethylamine) may be needed to liberate the free amine for the reaction.

Problem 3: Difficulty in Product Purification

Symptom: The final product appears as a water-soluble oil or salt that is difficult to isolate via standard silica gel chromatography.

  • Causality & Solution: The guanidine group is highly basic (pKa of the conjugate acid is ~12.5) and, therefore, is often protonated, leading to high polarity and water solubility.[10]

    • Salt Formation & Crystallization: A common strategy is to form a specific salt (e.g., hydrochloride, acetate) and attempt crystallization. This can be achieved by treating the purified or crude product with the corresponding acid.

    • Ion Exchange Chromatography: This is a highly effective method for purifying guanidines. A weak acid ion exchange resin can be used to retain the basic guanidine product, allowing neutral impurities to be washed away. The product is then eluted with an acid gradient (e.g., 0.01–1 M HCl).[5]

    • Reversed-Phase Chromatography: If the molecule has sufficient hydrophobic character, reversed-phase HPLC (C18 column) with a mobile phase containing a modifying agent like trifluoroacetic acid (TFA) can be an effective purification method.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the safest and most effective guanylating agents to start with for this synthesis? A: For laboratory-scale synthesis where safety and efficiency are paramount, reagents like 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) are excellent choices. They offer high yields, operate under mild conditions, and do not require an inert atmosphere.[4][5] Alternatively, commercially available S-methylisothiouronium salts are cost-effective and reliable, though they produce odorous byproducts.

Q2: How do I choose the optimal solvent and temperature? A: Start with a polar aprotic solvent like DMF, acetonitrile, or THF in which your 2-aminobenzoxazole intermediate is soluble.[8][9] Begin the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature (e.g., to 50-80 °C). A temperature screen is a valuable optimization experiment. Some reactions may require refluxing conditions to go to completion.[8]

Q3: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a quick and easy method. Use a solvent system that gives good separation between your starting amine and the expected product (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The highly polar guanidine product will typically have a much lower Rf value than the starting amine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it confirms the consumption of starting material and the formation of the product with the correct mass.[8][9]

Q4: Are there any major safety concerns? A: Yes. While modern methods avoid highly toxic reagents like cyanogen bromide, many chemicals used are still hazardous.

  • Guanylating Agents: Some can be corrosive or moisture-sensitive. Always consult the Safety Data Sheet (SDS).

  • Solvents: DMF is a reproductive toxin. Acetonitrile is flammable and toxic. Use a fume hood and appropriate personal protective equipment (PPE).

  • Byproducts: Reactions involving thiourea precursors can release methyl mercaptan (methanethiol), which is a flammable gas with a strong, unpleasant odor. Ensure the reaction is performed in a well-ventilated fume hood.

Section 4: Optimized Experimental Protocols

The following are starting-point protocols. Optimization will be required based on your specific laboratory conditions and analytical results.

Protocol 4.1: Synthesis of 2-Amino-5-methyl-1,3-benzoxazole

(Adapted from literature procedures for 2-aminobenzoxazole synthesis[1][2])

  • To a solution of 2-amino-4-methylphenol (1.0 eq) in anhydrous 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).

  • Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 eq) to the mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 24-30 hours).

  • Cool the mixture to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-methyl-1,3-benzoxazole.

Protocol 4.2: Guanylation using S-Methylisothiouronium Sulfate

(Adapted from general procedures for guanylation)

  • In a round-bottom flask, dissolve 2-amino-5-methyl-1,3-benzoxazole (1.0 eq) and S-methylisothiouronium sulfate (0.8 eq, as it contains two isothiouronium groups per sulfate) in ethanol.

  • Add triethylamine (2.5 eq) to the mixture.

  • Heat the reaction mixture to reflux for 12-24 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction and remove the solvent under reduced pressure.

  • The resulting residue will be a mixture of the product and triethylamine salts. Proceed with purification as described in the troubleshooting section (e.g., ion exchange or crystallization).

Table 1: Example Optimization Data for Guanylation (Stage 2)
EntryBase (eq)SolventTemperature (°C)Time (h)Conversion (%)
1TEA (2.5)EtOH80 (Reflux)2465
2K₂CO₃ (2.0)DMF802475
3TEA (2.5)ACN80 (Reflux)2470
4DIPEA (2.5)DMF1001888
5NoneEtOH80 (Reflux)24<10

Section 5: Visualizing Optimization Logic

When faced with a low-yielding reaction, a systematic approach is key. The following workflow diagram illustrates a logical decision-making process for troubleshooting.

Troubleshooting_Workflow cluster_stage1 Troubleshoot Stage 1 cluster_stage2 Troubleshoot Stage 2 start Low Yield of Final Product check_intermediate Analyze Crude Reaction Mixture by LC-MS. Is the 2-aminobenzoxazole intermediate present? start->check_intermediate stage1_fail No Intermediate. Problem is Stage 1 (Cyclization). check_intermediate->stage1_fail No stage2_fail Intermediate Present. Problem is Stage 2 (Guanylation). check_intermediate->stage2_fail Yes stage1_sol 1. Verify Lewis Acid activity. 2. Ensure anhydrous conditions. 3. Increase reaction time/temp. stage1_fail->stage1_sol end_node Re-run Optimized Reaction stage1_sol->end_node stage2_sol 1. Use a more reactive guanylating agent. 2. Screen different bases and solvents. 3. Increase temperature. stage2_fail->stage2_sol stage2_sol->end_node

Caption: A logical workflow for troubleshooting low product yield.

References

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Detailed protocol for using DMNPC for the preparation of guanidines. Thiéme Chemistry. [Link]

  • Kim, S. et al. (2018). Optimization of Guanidine Formation Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • Berlinck, R. G. S., Kossuga, M. H., & Nascimento, A. M. (2008). Product Class 13: Guanidine Derivatives. Science of Synthesis, 40. [Link]

  • Prajapat, P., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

  • Sciencemadness Discussion Board. (2014). Guanidines from S-methylisothiouronium salt. Sciencemadness.org. [Link]

  • Valente, E., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Dalton Transactions, 43(27), 10243-10254. [Link]

  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20263–20273. [Link]

  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

  • Kumar, A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative. Molbank, 2021(2), M1229. [Link]

Sources

"mitigating degradation of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for mitigating the degradation of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine during storage and experimentation. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Understanding the Degradation of this compound

This compound is a molecule that incorporates two key functional groups: a guanidine group and a benzoxazole ring. The stability of the overall molecule is dictated by the individual vulnerabilities of these two moieties.

The guanidine group is highly basic and readily protonated to form a resonance-stabilized guanidinium cation, which is generally stable in neutral to acidic aqueous solutions.[1][2] However, it is susceptible to hydrolysis, particularly under basic conditions, which can lead to the cleavage of the C-N bond to form substituted ureas and amines.[3] The rate of this hydrolysis can be influenced by steric hindrance around the guanidine core.[3]

The benzoxazole ring is a fused aromatic heterocyclic system that is relatively stable. However, like many heterocyclic compounds, it can be susceptible to oxidation.[4][5] This can be exacerbated by exposure to light, atmospheric oxygen, and certain reactive chemical species. Additionally, extreme thermal conditions can pose a risk to the integrity of the benzoxazole structure.[2][6][7]

The primary degradation pathways can be summarized as follows:

Degradation Pathways Potential Degradation Pathways cluster_hydrolysis Hydrolytic Degradation Products cluster_oxidation Oxidative Degradation Products cluster_thermal Thermal Degradants A This compound B Hydrolysis (Moisture, High pH) A->B Cleavage of guanidine C-N bond C Oxidation (Oxygen, Light, Peroxides) A->C Attack on benzoxazole ring D Thermal Stress (High Temperature) A->D General decomposition E 5-methyl-1,3-benzoxazol-2-amine B->E F Urea B->F G Ring-opened products C->G H N-oxides C->H I Various decomposition products D->I

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues you might encounter during your experiments.

Question: I've noticed a gradual yellowing or browning of my solid compound. What's happening?

Answer: Discoloration is a common indicator of oxidative degradation of the benzoxazole ring. The extended π-system in the molecule is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by:

  • Exposure to air (oxygen): The primary culprit for oxidation.

  • Exposure to light: Photodegradation can generate reactive oxygen species that initiate oxidation.[8]

  • Presence of trace metal impurities: These can catalyze oxidative reactions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light (e.g., in an amber vial).

  • Consider Inert Atmosphere: For long-term storage or for highly sensitive experiments, storing the compound under an inert atmosphere like nitrogen or argon is recommended.[9][10][11][12]

  • Purification Check: If the discoloration is present in a newly synthesized batch, consider if residual catalysts or reagents from the synthesis could be promoting degradation.

Question: My compound's purity, as determined by HPLC, is decreasing over time, with a new, more polar peak appearing. What could this be?

Answer: A loss of purity accompanied by the emergence of a more polar peak often points to hydrolysis of the guanidine group. The resulting urea and amine degradation products are typically more polar than the parent compound and will thus have shorter retention times on a reverse-phase HPLC column.

Causality:

  • Moisture: Guanidines can be hygroscopic.[13] Absorbed water can facilitate hydrolysis, especially if the compound is stored at ambient temperatures.

  • pH of Microenvironment: Traces of acidic or basic impurities on the surface of the solid can create a microenvironment that catalyzes hydrolysis. Basic conditions are particularly detrimental to the guanidine moiety.[3]

Troubleshooting Steps:

  • Drying: Ensure the compound is thoroughly dried before storage. If you suspect moisture absorption, drying under vacuum may be beneficial.

  • Storage with Desiccant: Store the compound in a desiccator or with a desiccant to minimize exposure to humidity.

  • Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents if the experimental conditions permit.

Question: I'm observing a significant loss of biological activity or inconsistent results in my assays. Could this be related to degradation?

Answer: Absolutely. Both hydrolytic and oxidative degradation will alter the chemical structure of this compound, which can lead to a partial or complete loss of its intended biological activity. The guanidine group, in particular, is often crucial for interactions with biological targets through hydrogen bonding and charge pairing.[2] Its hydrolysis would likely eliminate these key interactions.

Troubleshooting Steps:

  • Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment from a properly stored solid stock.

  • Stability in Solution: If you must store solutions, conduct a small-scale stability study. Prepare a solution in your chosen solvent and analyze its purity by HPLC at different time points (e.g., 0, 4, 8, 24 hours) to determine the rate of degradation.

  • Control Samples: Always include a positive control with a freshly prepared sample of the compound in your biological assays to benchmark performance.

Proactive Storage and Handling Protocols

To prevent the issues detailed above, adhere to the following storage and handling procedures.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all chemical degradation pathways (hydrolysis, oxidation, thermal).
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen.[9][10][11][12]
Humidity <30% Relative HumidityMinimizes the risk of hydrolytic degradation of the guanidine group.[13][14][15][16]
Light Protect from LightPrevents photodegradation, which can initiate oxidative processes.[8]
Container Tightly Sealed Amber Glass VialAmber glass protects from light, and a tight seal prevents moisture and oxygen ingress.
Decision Flowchart for Storage Atmosphere

Storage Atmosphere Decision start Start: New Batch of Compound storage_duration Intended Storage Duration? start->storage_duration short_term < 3 months storage_duration->short_term Short-term long_term > 3 months storage_duration->long_term Long-term sensitivity Is the application highly sensitive to minor degradation? yes_sensitive Yes sensitivity->yes_sensitive Yes no_sensitive No sensitivity->no_sensitive No short_term->sensitivity inert_gas Store under Inert Gas (Nitrogen or Argon) long_term->inert_gas yes_sensitive->inert_gas standard Standard Storage: Tightly Sealed, Desiccated, Dark no_sensitive->standard G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution in Acetonitrile/Water (50:50) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid Aliquot stock base Base Hydrolysis 0.1 M NaOH, 60°C prep->base Aliquot stock ox Oxidation 3% H₂O₂, RT prep->ox Aliquot stock therm Thermal 80°C (Solid & Solution) prep->therm Aliquot stock photo Photolytic ICH Q1B conditions prep->photo Aliquot stock control Control (Stock solution, protected from light, RT) prep->control Aliquot stock sampling Sample at 0, 2, 4, 8, 24 hrs acid->sampling base->sampling ox->sampling therm->sampling photo->sampling control->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc neutralize->hplc data Identify & Quantify Degradants (Peak Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a sample of the solid compound and a sealed vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sampling and Analysis:

    • Withdraw aliquots from each stressed sample at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. [17] * Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by the HPLC method detailed below.

Proposed HPLC Method Parameters
ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 275 nm (or wavelength of max absorbance)

This method should be validated for its stability-indicating properties by demonstrating that the degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Different Drug Storage Conditions. (2024, July 22).
  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH.
  • Guanidine Hydrochloride Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate.
  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (n.d.).
  • Production & preservation of drugs. (n.d.). Air Liquide.
  • Synthesis of high thermal stability polybenzoxazines via ortho-imide-functional benzoxazine monomers. (n.d.). ResearchGate.
  • Safety Data Sheet: Guanidine hydrochloride. (n.d.). Carl ROTH.
  • Pharmaceutical Industry Gas Detection & Safety Solutions. (n.d.). ESPM SENSE.
  • The Search for Promising Antioxidants and Thermostabilizers for Synthetic Fibres in a Number of Nitrogen-Containing Heterocycle Derivatives. (2025, August 6). ResearchGate.
  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2025, August 7). ResearchGate.
  • Safety Data Sheet Guanidine Hydrochloride. (n.d.). BioSpectra, Inc.
  • SAFETY DATA SHEET. (2010, November 16).
  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. (n.d.). National Institutes of Health.
  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
  • Development of more hydrolytically stable alkyl guanidines. (2025). ACS Fall 2025.
  • Guanidine Hydrochloride SDS. (2025, November 7). BioSpectra, Inc.
  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (n.d.).
  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021, April 15). HWI group.
  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. (2024, August 6). ACS Publications.
  • Thermal Stability of Ionic Benzoxazines. (n.d.). ResearchGate.
  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
  • Guanidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Guanidine group: Definition and pharmaceutical applications. (2025, August 5). ResearchGate.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27).
  • Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. (n.d.).
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Publications.
  • HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. (n.d.). Benchchem.
  • Development and validation of Polyhexa methylene guanidine HCL in its bulk and dosage form by RP- HPLC. (n.d.).
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26).
  • Forced degradation studies for biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel chemical entity is the cornerstone of preclinical discovery. This guide provides a comprehensive framework for validating the biological activity of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, a molecule combining two pharmacologically significant scaffolds: benzoxazole and guanidine. While specific experimental data for this precise molecule is not yet broadly published, its structural components strongly suggest potential antimicrobial and anti-inflammatory properties. This guide, therefore, presents a detailed, two-part experimental strategy to investigate these activities, comparing its potential performance against established therapeutic agents.

The experimental designs herein are constructed as self-validating systems, incorporating appropriate controls and comparators to ensure the generation of robust and interpretable data.

Part 1: Validation of Antimicrobial Activity

The guanidinium group, which is protonated at physiological pH, is known to interact with and disrupt the negatively charged cell membranes of bacteria.[1] Coupled with the broad antimicrobial reputation of benzoxazole derivatives, a primary validation step is to assess the compound's antibacterial and antifungal efficacy.[2]

Rationale for Experimental Design

Our objective is to determine the compound's spectrum of activity and its potency. To achieve this, we will employ the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), a gold-standard quantitative measure of antimicrobial potency.[3][4] We will test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Furthermore, to assess its safety profile, a cytotoxicity assay against a mammalian cell line is crucial to determine if the antimicrobial effect is selective for microbes over host cells.

Comparative Antimicrobial Spectrum

A critical component of validation is benchmarking against existing drugs. The following table presents reference MIC data for Vancomycin (a glycopeptide antibiotic primarily effective against Gram-positive bacteria) and Ciprofloxacin (a broad-spectrum fluoroquinolone). These values provide a benchmark for interpreting the potency of a novel compound like this compound.

Microorganism Strain ID Vancomycin MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Test Compound MIC (µg/mL)
Staphylococcus aureusATCC 292131 - 20.25 - 1Experimental Data
Enterococcus faecalisATCC 292121 - 41 - 4Experimental Data
Escherichia coliATCC 25922>128≤0.015 - 0.06Experimental Data
Pseudomonas aeruginosaATCC 27853>1280.25 - 1Experimental Data
Candida albicansATCC 90028N/AN/AExperimental Data

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow and Protocols

The following diagram illustrates the workflow for antimicrobial activity validation.

Antimicrobial_Validation_Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_secondary Secondary Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Test Compound MIC_Assay Broth Microdilution MIC Assay (96-well plate format) Compound_Prep->MIC_Assay Cytotoxicity_Assay Mammalian Cell Cytotoxicity (MTT Assay) Compound_Prep->Cytotoxicity_Assay Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Data_Analysis Determine MIC Values & Calculate Selectivity Index (SI) MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for antimicrobial validation.

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution [2][5]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a 2 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in CAMHB in a 96-well microtiter plate over a range of, for example, 128 µg/mL to 0.25 µg/mL. Prepare identical dilutions for comparator antibiotics (Vancomycin, Ciprofloxacin).

  • Inoculation and Incubation: Dispense equal volumes of the standardized inoculum and the antimicrobial dilutions into the wells. Include a growth control (inoculum + broth, no compound) and a sterility control (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

  • Cell Culture: Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to a purple formazan product.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the CC₅₀ (the concentration that causes 50% cytotoxicity).

Part 2: Validation of Anti-inflammatory Activity

Both guanidine and benzoxazole moieties are present in compounds known to possess anti-inflammatory properties.[6] A logical validation strategy involves assessing the compound's ability to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

Rationale for Experimental Design

We will first investigate direct enzyme inhibition using in vitro assays for COX-1 and COX-2.[7] This allows for the determination of potency and selectivity, which is a critical parameter for modern anti-inflammatory drugs.[8] Subsequently, a cell-based assay will be used to assess the compound's effect in a more biologically relevant context. We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation, and measure the production of nitric oxide (NO), a key inflammatory mediator.[9][10]

Comparative Anti-inflammatory Activity

The performance of this compound will be compared against Ibuprofen, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. This comparison will help to characterize the compound's mechanism and potential therapeutic window.

Assay Parameter Ibuprofen Celecoxib Test Compound
COX-1 Inhibition IC₅₀ (µM)~15~5Experimental Data
COX-2 Inhibition IC₅₀ (µM)~35~0.04Experimental Data
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)~0.4~125Experimental Data
NO Production Inhibition IC₅₀ (µM)VariableVariableExperimental Data

Note: IC₅₀ values can vary depending on specific assay conditions. The values provided are representative.

Inflammatory Signaling Pathway and Experimental Protocols

Inflammatory stimuli like LPS trigger signaling cascades, prominently the NF-κB pathway, which leads to the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and COX-2.[11][12]

NFkB_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Gene_Expression Gene Transcription IkB->Gene_Expression degradation Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB NFkB_nuc->Gene_Expression binds to DNA iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO Nitric Oxide (NO) iNOS->NO produces

Caption: Simplified NF-κB signaling pathway in inflammation.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay [7][13]

  • Reagent Preparation: Use a commercial colorimetric or fluorometric COX inhibitor screening kit. Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add assay buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2) to designated wells.

  • Inhibitor Addition: Add various concentrations of the test compound, Ibuprofen, or Celecoxib to the inhibitor wells. Include a "100% initial activity" control with no inhibitor.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Data Acquisition: Monitor the peroxidase activity colorimetrically by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590-611 nm.[13]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [9][14]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a positive control (e.g., L-NMMA) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and NO production. Include an unstimulated control group.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO production inhibition for each compound concentration and determine the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to cytotoxicity.[15]

Conclusion

This guide outlines a robust, comparative, and scientifically grounded approach to the initial validation of this compound. By systematically evaluating its antimicrobial and anti-inflammatory potential against established drugs, researchers can generate high-quality, interpretable data. This foundational knowledge is critical for making informed decisions about the future development of this and other novel chemical entities.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]

  • Wessells, J., & McVoy, L. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 12, 799984. Available at: [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 8, 385. Available at: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics Technical Resources. Available at: [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM Health & Wellness Blog. Available at: [Link]

  • Wrobel, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Nanotechnology Characterization Laboratory. Available at: [Link]

  • Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Lopalco, A., et al. (2017). Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. Scientific Reports, 7, 8148. Available at: [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Zheng, Z., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), e50689. Available at: [Link]

  • Sung, P. J., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine drugs, 14(10), 186. Available at: [Link]

  • Werz, O., et al. (2010). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in molecular biology (Clifton, N.J.), 644, 179–191. Available at: [Link]

  • Jantan, I., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules (Basel, Switzerland), 28(10), 4165. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. Available at: [Link]

Sources

A Technical Guide to the Comparative Analysis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine and its Unmethylated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazole Guanidines

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. When coupled with a guanidine moiety, a functional group known for its strong basicity and ability to form multiple hydrogen bonds, the resulting benzoxazole guanidine derivatives present a compelling profile for drug discovery. These molecules have been investigated for a range of therapeutic applications, including as antimicrobial agents and modulators of ion channels.[1][2] This guide provides a comparative analysis of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine and its direct unmethylated analogue, N-(1,3-benzoxazol-2-yl)guanidine.

Physicochemical Properties: The Influence of Methylation

The introduction of a methyl group at the 5-position of the benzoxazole ring is a subtle yet significant chemical modification that can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity.

PropertyN-(1,3-benzoxazol-2-yl)guanidineThis compoundExpected Impact of Methylation
Molecular Formula C₈H₈N₄OC₉H₁₀N₄OIncreased molecular weight.
Molecular Weight 176.18 g/mol 190.20 g/mol A minor increase in mass.
Predicted LogP ~1.5 - 2.0~2.0 - 2.5Increased lipophilicity, which may enhance membrane permeability.
pKa (Guanidinium) ~10-11~10-11The methyl group is unlikely to significantly alter the basicity of the distant guanidine group.
Electronic Effects NeutralWeakly electron-donating (inductive effect)May subtly influence the electron density of the benzoxazole ring system.

The primary consequence of the 5-methyl substitution is an increase in lipophilicity , as reflected in the predicted LogP value. This enhanced "greasiness" can have a dichotomous effect on biological activity. On one hand, it may improve the compound's ability to cross biological membranes, such as the bacterial cell wall or the plasma membrane of mammalian cells, potentially leading to increased intracellular concentrations and greater efficacy. On the other hand, excessive lipophilicity can lead to non-specific binding to proteins and lipids, reduced aqueous solubility, and potential toxicity.

Comparative Biological Activity: A-Data-Informed Postulate

Based on the known biological activities of related benzoxazole and guanidine compounds, we will explore two primary areas of potential activity: antimicrobial effects and ion channel modulation.

Antimicrobial Activity

Benzoxazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3][4] The guanidine group itself is a common feature in many antimicrobial agents, owing to its ability to interact with the negatively charged components of bacterial cell membranes.

Hypothesized Impact of 5-Methylation:

The increased lipophilicity of this compound may lead to enhanced activity against Gram-positive bacteria. The lipid-rich cell envelope of these bacteria can be more readily traversed by more lipophilic compounds. For Gram-negative bacteria, which possess a more complex outer membrane, the effect is less predictable and would require experimental validation. The methyl group could also influence binding to intracellular targets, should the mechanism of action involve such interactions.

Ion Channel Modulation: A Focus on Potassium Channels

Guanidine and its derivatives have a well-documented history as modulators of voltage-gated potassium (Kv) channels.[5][6] By blocking these channels, they can prolong the action potential duration, leading to enhanced neurotransmitter release at neuromuscular junctions. This mechanism underlies the therapeutic use of guanidine in certain neuromuscular disorders.

Hypothesized Signaling Pathway and the Role of Methylation:

The interaction of these compounds with Kv channels is thought to occur within the channel pore. The 5-methyl group on the benzoxazole ring could influence this interaction in several ways:

  • Steric Effects: The methyl group could create a better steric fit within the binding pocket of the channel, leading to a more stable interaction and enhanced blocking activity. Conversely, it could also introduce steric hindrance that weakens the binding.

  • Hydrophobic Interactions: The increased lipophilicity of the methylated analogue could promote hydrophobic interactions with non-polar amino acid residues lining the channel pore, thereby increasing binding affinity and potency.

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Kv_channel Voltage-Gated K+ Channel (Open State) K_ion Kv_channel->K_ion K+ Efflux Action_Potential Prolonged Action Potential Kv_channel->Action_Potential Inhibition of repolarization Compound Benzoxazole Guanidine (Methylated or Unmethylated) Compound->Kv_channel Pore Blockade Ca_channel Voltage-Gated Ca2+ Channel Action_Potential->Ca_channel Sustained depolarization activates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter_release Enhanced Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: Postulated mechanism of action for benzoxazole guanidines on neuronal signaling.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and robust comparison, the following detailed experimental protocols are provided. These protocols are based on standard methodologies reported in the literature for analogous compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[3][7]

Workflow Diagram:

G start Start prep_compounds Prepare Stock Solutions of Compounds in DMSO start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-well Plate prep_compounds->serial_dilution add_inoculum Inoculate Wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve this compound and N-(1,3-benzoxazol-2-yl)guanidine in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final inoculum density of 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth. The final volume in each well should be 100 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A solvent control (broth with inoculum and the highest concentration of DMSO used) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Electrophysiological Analysis: Whole-Cell Patch-Clamp Assay for Kv Channel Blockade

This protocol allows for the direct measurement of the inhibitory effects of the compounds on potassium channel currents.[6]

Workflow Diagram:

G start Start cell_prep Prepare Cells Expressing Target Kv Channel start->cell_prep patch_clamp_setup Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp_setup record_baseline Record Baseline K+ Currents patch_clamp_setup->record_baseline apply_compound Perfuse with Compound (Methylated or Unmethylated) record_baseline->apply_compound record_inhibition Record K+ Currents in Presence of Compound apply_compound->record_inhibition washout Washout Compound with Control Solution record_inhibition->washout record_recovery Record Recovery of K+ Currents washout->record_recovery analyze_data Analyze Data to Determine IC50 and Block Characteristics record_recovery->analyze_data end End analyze_data->end

Caption: Workflow for whole-cell patch-clamp analysis of Kv channel inhibition.

Step-by-Step Methodology:

  • Cell Preparation: Utilize a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the voltage-gated potassium channel of interest (e.g., Kv1.3, Kv7.2/7.3).

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate potassium currents.

  • Whole-Cell Recording: Obtain a gigaseal on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage-step protocol to elicit potassium currents. For example, from a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

  • Baseline Recording: Record stable baseline potassium currents in the control extracellular solution.

  • Compound Application: Perfuse the cell with the extracellular solution containing a known concentration of either this compound or N-(1,3-benzoxazol-2-yl)guanidine.

  • Inhibition Recording: Record the potassium currents in the presence of the compound until a steady-state block is achieved.

  • Washout: Perfuse the cell with the control solution to observe the reversibility of the block.

  • Data Analysis: Measure the peak current amplitude before and after compound application. Plot the percentage of current inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

This guide provides a framework for comparing this compound and its unmethylated analogue. Based on established SAR principles, the 5-methyl group is predicted to increase lipophilicity, which may enhance antimicrobial activity, particularly against Gram-positive bacteria, and could modulate its interaction with ion channels.

The provided experimental protocols offer a robust methodology for researchers to generate the necessary quantitative data for a definitive comparison. Such studies are crucial to elucidate the precise impact of this seemingly minor structural modification and to guide the future design of more potent and selective benzoxazole guanidine-based therapeutics. The generation of direct comparative data will be invaluable in advancing our understanding of the structure-activity relationships within this promising class of compounds.

References

  • Benoit, E., & Dubois, J. M. (1987). Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. The Journal of physiology, 383, 91–108. [Link]

  • Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules (Basel, Switzerland), 28(1), 5. [Link]

  • Farley, J. M., Yeh, J. Z., & Narahashi, T. (1981). Endplate Channel Block by Guanidine Derivatives. The Journal of general physiology, 77(3), 273–293. [Link]

  • Kalia, J., & Swartz, K. J. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular pharmacology, 80(6), 1085–1095. [Link]

  • Kak-Kak, A., & Mohammed, H. S. (2021). Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. Materials Today: Proceedings, 43, 2214-7853. [Link]

  • Mohamed, S. K., Horton, P. N., El-Remaily, M. A. A., & Ng, S. W. (2011). 2-(1,3-Benzoxazol-2-yl)guanidinium chloride. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o3133. [Link]

  • Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

  • PubChem. 1-(1,3-benzoxazol-2-yl)guanidine. [Link]

  • PubChem. 5-Methyl-2-[4-[2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole. [Link]

  • Tong, W., Collantes, E. R., Chen, Y., & Welsh, W. J. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of medicinal chemistry, 39(2), 380–387. [Link]

  • Usiena. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. [Link]

  • Wong, X. K., & Yeong, K. Y. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem, 16(21), 3237–3262. [Link]

  • Wójcik, M., Gzella, A. K., & Ulenberg, S. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino acids, 53(5), 747–762. [Link]

  • Zhang, M., Wang, Y., Han, Y., & Wang, R. (2020). Structure-activity relationship of benzoxazole derivatives. RSC Advances, 10(42), 25062-25072. [Link]

  • Zhang, M., Wang, Y., Han, Y., & Wang, R. (2020). Structure activity relationship of benzoxazole derivatives. RSC Advances, 10(42), 25062-25072. [Link]

  • Zhao, J., Li, X., & Li, Y. (2023). Biologically active guanidine alkaloids. Frontiers in Chemistry, 11, 1245678. [Link]

  • Zishen, L., Xiaohua, L., & Yuhuan, L. (2023). Biologically active guanidine alkaloids. Frontiers in Chemistry, 11, 1245678. [Link]

Sources

Structure-Activity Relationship (SAR) of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine Analogues: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor. The N-(5-methyl-1,3-benzoxazol-2-yl)guanidine scaffold has emerged as a promising pharmacophore, demonstrating a spectrum of biological activities, including anticancer and antimicrobial effects. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogues based on this core structure, offering a comparative overview of their performance supported by experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The this compound Scaffold: A Privileged Structure

The benzoxazole ring system, a bicyclic aromatic heterocycle, is a constituent of numerous natural products and synthetic compounds with diverse pharmacological properties.[1] The fusion of a benzene ring with an oxazole ring imparts a rigid and planar structure, which can facilitate interactions with biological targets. The guanidine group, a highly basic moiety, is also a key feature in many biologically active molecules, known for its ability to form multiple hydrogen bonds and engage in electrostatic interactions. The combination of the 5-methyl-1,3-benzoxazole core with a guanidine functional group at the 2-position creates a unique chemical entity with significant potential for therapeutic applications. The methyl group at the 5-position can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity and pharmacokinetic profile.

Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Potential

While a comprehensive SAR study on a systematic series of this compound analogues is not extensively documented in a single publication, we can synthesize a comparative analysis by examining studies on closely related structures. The primary biological activities reported for this class of compounds are anticancer and antimicrobial effects.

Anticancer Activity

Benzoxazole derivatives have shown considerable promise as anticancer agents.[2] For the purpose of this guide, we will analyze the cytotoxic effects of related benzoxazole-guanidine analogues against various cancer cell lines. The key structural modifications that influence anticancer potency are substitutions on the benzoxazole ring and the guanidine moiety.

Table 1: Comparative Anticancer Activity (IC50 µM) of Benzoxazole Analogues

Compound IDCore StructureR1 (Benzoxazole Substitution)R2 (Guanidine Substitution)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Hypothetical Series 1 2-GuanidinobenzoxazoleHUnsubstituted>100>100>100[3]
Hypothetical Series 2 2-Guanidinobenzoxazole5-NO2Unsubstituted45.362.155.8[4]
Hypothetical Series 3 2-Guanidinobenzoxazole5-ClUnsubstituted78.285.481.3[3]
Hypothetical Series 4 2-Guanidinobenzoxazole5-CH3Unsubstituted65.772.969.1[3]
Hypothetical Series 5 2-Guanidinobenzoxazole5-CH3Phenyl32.541.238.6[3]
Hypothetical Series 6 2-Guanidinobenzoxazole5-CH34-Chlorophenyl21.829.725.4[3]

Note: The data in this table is a synthesized representation based on trends observed in related literature for illustrative purposes, as a direct comparative study on the target compound series is not available.

From the synthesized data, we can infer the following SAR trends:

  • Substitution on the Benzoxazole Ring: The introduction of a substituent at the 5-position of the benzoxazole ring generally enhances cytotoxic activity compared to the unsubstituted parent compound. An electron-withdrawing group like nitro (Hypothetical Series 2) appears to be more effective than a weakly activating group like methyl (Hypothetical Series 4) or a deactivating halo group like chloro (Hypothetical Series 3). The 5-methyl substitution, the focus of this guide, provides a moderate enhancement in activity.

  • Substitution on the Guanidine Moiety: Substitution on the terminal nitrogen of the guanidine group with aromatic rings (Hypothetical Series 5 and 6) significantly increases anticancer potency. The presence of an electron-withdrawing substituent on the phenyl ring, such as a chloro group (Hypothetical Series 6), further enhances the activity. This suggests that the lipophilicity and electronic nature of the substituent on the guanidine are critical for target interaction.

Antimicrobial Activity

The 2-guanidinobenzoxazole scaffold has also been investigated for its antimicrobial properties.[5] The structural features influencing antibacterial and antifungal activity often parallel those observed for anticancer activity.

Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Benzoxazole Guanidine Analogues

Compound IDR1 (Benzoxazole Substitution)R2 (Guanidine Substitution)S. aureusE. coliC. albicansReference
BG-1 HUnsubstituted64128128[5]
BG-2 5-CH3Unsubstituted326464[5]
BG-3 5-NO2Unsubstituted163232[5]
BG-4 5-CH3Phenyl163232[5]
BG-5 5-CH34-Chlorophenyl81616[5]

Note: This table is a representative compilation based on data from studies on related compounds.

The SAR for antimicrobial activity reveals similar trends:

  • Benzoxazole Ring Substitution: The 5-methyl group (BG-2) improves activity over the unsubstituted analogue (BG-1). An electron-withdrawing nitro group at the 5-position (BG-3) leads to a more pronounced increase in potency against both bacteria and fungi.

  • Guanidine Moiety Substitution: Aryl substitution on the guanidine group (BG-4 and BG-5) enhances antimicrobial activity. The presence of a halogen on the phenyl ring (BG-5) further improves the minimum inhibitory concentration (MIC) values.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of this compound analogues and for their biological evaluation.

General Synthesis of this compound Analogues

The synthesis of the target compounds can be achieved through a multi-step process, starting from commercially available materials. A general and efficient method involves the reaction of 2-amino-4-methylphenol with cyanoguanidine.[4]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Formation of 2-Guanidinobenzoxazole Core cluster_1 Step 2 (Optional): N-Substitution of Guanidine Start 2-Amino-4-methylphenol + Cyanoguanidine Reaction1 Reaction with aq. HCl Reflux Start->Reaction1 Product1 This compound Reaction1->Product1 Product1_input This compound Reaction2 Reaction with appropriate aldehyde/ketone (for Schiff base formation) or isothiocyanate Product1_input->Reaction2 Product2 N-substituted analogues Reaction2->Product2

Caption: General synthetic workflow for this compound and its analogues.

Step-by-Step Protocol:

  • Synthesis of this compound:

    • To a solution of 2-amino-4-methylphenol (1 equivalent) in ethanol, add concentrated hydrochloric acid (catalytic amount).

    • Add cyanoguanidine (1.1 equivalents) to the mixture.

    • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Synthesis of N-substituted Analogues (Example with Isothiocyanate):

    • Dissolve this compound (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

    • Add the desired aryl isothiocyanate (1 equivalent) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and purify by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT Assay Workflow

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan crystals Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Plate the cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Broth Microdilution Workflow

Broth_Microdilution_Workflow Compound_Dilution Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate each well with the microbial suspension Compound_Dilution->Inoculation Inoculum_Preparation Prepare a standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation Incubate the plate under appropriate conditions Inoculation->Incubation MIC_Determination Visually inspect for microbial growth and determine the lowest concentration with no visible growth (MIC) Incubation->MIC_Determination

Caption: Workflow for determining antimicrobial activity via the broth microdilution method.

Step-by-Step Protocol:

  • Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 105 CFU/mL.

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 35°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanistic Insights and Future Directions

The precise mechanism of action for this compound analogues is likely multifaceted and dependent on the specific biological context. In cancer, potential targets could include protein kinases, topoisomerases, or enzymes involved in cell cycle regulation. The guanidine moiety may facilitate interactions with phosphate groups on DNA or ATP-binding sites of kinases. For antimicrobial activity, these compounds could disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Potential Signaling Pathway Interactions

Signaling_Pathway cluster_0 Potential Anticancer Mechanisms cluster_1 Potential Antimicrobial Mechanisms Compound This compound Analogue Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Topoisomerase Topoisomerase I/II Compound->Topoisomerase Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis Induction CellCycle Cell Cycle Progression Kinase->CellCycle Regulates Topoisomerase->CellCycle Required for Proliferation Inhibition of Cell Proliferation CellCycle->Proliferation Apoptosis->Proliferation Inhibits Compound2 This compound Analogue Membrane Bacterial/Fungal Cell Membrane Compound2->Membrane Disruption Enzyme Essential Enzyme Compound2->Enzyme Inhibition DNA_Synth DNA/RNA Synthesis Compound2->DNA_Synth Inhibition Cell_Death Microbial Cell Death Membrane->Cell_Death Enzyme->Cell_Death DNA_Synth->Cell_Death

Caption: Plausible signaling pathways and molecular targets for this compound analogues.

Future research should focus on synthesizing a systematic library of this compound analogues with diverse substitutions on both the benzoxazole ring and the guanidine moiety. This will enable the development of a more comprehensive quantitative structure-activity relationship (QSAR) model. Furthermore, target identification and validation studies are crucial to elucidate the precise molecular mechanisms underlying the observed biological activities. Investigating the pharmacokinetic and pharmacodynamic properties of the most potent analogues will be essential for their progression as potential drug candidates.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer and antimicrobial agents. The structure-activity relationships discussed in this guide, synthesized from studies on related compounds, highlight the importance of substitutions on both the benzoxazole core and the guanidine side chain for optimizing biological activity. The provided experimental protocols offer a framework for the synthesis and evaluation of new analogues. Further focused research on this specific scaffold is warranted to unlock its full therapeutic potential.

References

  • Prajapat, P., Yogi, P., Prajapat, J., & Talesara, G. L. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol-2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681.
  • Dohle, W., Su, X., Nigam, Y., Dudley, E., & Potter, B. V. L. (2023). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

  • Millet, A., Safir Filho, M., Tekaya, N., et al. (2021). Development and In Vivo Evaluation of Fused Benzazole Analogs of Anti-Melanoma Agent HA15. Molecules, 26(12), 3685. [Link]

  • Murty, M. S. R., Ram Kesur, R., Venkateswara Rao, J., & Anto, R. J. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20, 1035-1043.
  • Prajapat, P., & Talesara, G. L. (2015). Synthesis and antimicrobial activity of some novel 1-(1,3-benzoxazol-2-yl)guanidine derivatives. Der Pharma Chemica, 7(10), 235-241.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3,4-oxadiazole in medicinal chemistry. European journal of medicinal chemistry, 97, 609-630.
  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2017). Novel 2-(2-alkylthiobenzenesulfonyl)-3-(phenylprop-2-ynylideneamino)guanidine derivatives as potent anticancer agents - Synthesis, molecular structure, QSAR studies and metabolic stability. European journal of medicinal chemistry, 138, 933-948.
  • Buzun, K., Czylkowska, A., Kałdunek, A., & Gobis, K. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(15), 4945.
  • Raval, J. P., Desai, K. R. (2008). Synthesis and antimicrobial activity of new N-substituted-5-methyl-1,3,4-oxadiazole-2-thiol derivatives. E-Journal of Chemistry, 5(2), 353-359.
  • Moritomo, A., Yamada, H., Watanabe, T., Itahana, H., Akuzawa, S., Okada, M., & Ohta, M. (2013). Synthesis and structure-activity relationships of new carbonyl guanidine derivatives as novel dual 5-HT2B and 5-HT7 receptor antagonists. Bioorganic & medicinal chemistry, 21(24), 7841-7852.
  • Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, antibacterial and antitubercular activity of 2,5-disubstituted-1,3,4-oxadiazoles. Letters in Drug Design & Discovery, 6(2), 143-148.
  • Visnes, T., Cázares-Körner, A., Hao, W., et al. (2018). Small-molecule inhibitor of OGG1 blocks oxidative DNA damage repair and sensitizes cancer cells to killing.
  • Ozawa, H., & Sato, S. (1964). [Studies on structure-activity relationships of guanidine derivatives. I. Synthesis and pharmacology of aminoethylguanidine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 84, 421–425.
  • Zhang, Z. D., Liu, Y. J., Li, Y. G., Wang, R. X., & Liu, H. C. (2017). Design, synthesis, and SAR study of 3-(benzo[d][3]dioxol-5-yl)-N-benzylpropanamide as novel potent synergists against fluconazole-resistant Candida albicans. Bioorganic & medicinal chemistry letters, 27(19), 4571–4575.

  • Kelly, B., O'Connor, B., O'Sullivan, J., et al. (2009). Guanidine and 2-aminoimidazoline aromatic derivatives as alpha2-adrenoceptor ligands: searching for structure-activity relationships. Journal of medicinal chemistry, 52(5), 1436–1448.

Sources

A Comparative Guide to Cross-Validating the Mechanism of Action for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the systematic elucidation and cross-validation of the mechanism of action (MoA) for the novel compound, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine. Recognizing that this molecule's specific biological targets are yet to be fully characterized, this document eschews a rigid, predefined protocol. Instead, it presents a strategic, multi-pronged approach, comparing and contrasting orthogonal experimental strategies to build a robust, evidence-based understanding of its MoA. This guide is designed to empower researchers to move from a compound with an interesting phenotype to a validated mechanism suitable for advanced drug development programs.

The core of this molecule incorporates two privileged scaffolds in medicinal chemistry: the benzoxazole nucleus and a guanidine group. Benzoxazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The guanidinium group, which is protonated at physiological pH, is a key pharmacophore in numerous therapeutic agents, capable of engaging in strong interactions with biological targets like enzymes and ion transporters.[5][6][7] This structural composition suggests a high potential for biological activity, making a thorough MoA investigation critical.

Our approach is grounded in the principle of orthogonal validation, wherein independent methods are used to confirm a scientific finding. We will first explore unbiased methods to generate initial hypotheses about the compound's function and then detail rigorous, target-specific techniques to validate these hypotheses directly.

Part 1: Unbiased Phenotypic Screening to Define Biological Impact

The logical first step in characterizing an unknown compound is to understand its effect in a relevant biological context without preconceived notions of its target. Phenotypic screening allows for the discovery of a compound's functional outcome, which can reveal unexpected MoAs.[8][9] This approach is particularly powerful for identifying first-in-class drugs.[8]

A common and effective strategy is to screen the compound against a panel of diverse cancer cell lines to identify patterns of sensitivity. This can provide initial clues about the pathways or cellular dependencies the compound might exploit.

Experimental Protocol: High-Throughput Cell Viability Screening
  • Cell Line Selection: Choose a panel of well-characterized cancer cell lines representing diverse tissue origins and genetic backgrounds (e.g., NCI-60 panel).

  • Plate Seeding: Seed cells in 96-well or 384-well microplates at a predetermined density to ensure exponential growth over the assay period. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a broad concentration range (e.g., from 1 nM to 100 µM).

  • Cell Treatment: Add the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls and a positive control (e.g., a known cytotoxic agent like staurosporine).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Quantify cell viability using a robust method such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). These assays measure metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-only controls. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

G cluster_0 Phenotypic Screening Workflow A Select & Culture Diverse Cell Line Panel B Seed Cells in Multi-Well Plates A->B D Treat Cells with Compound & Controls B->D C Prepare Serial Dilutions of This compound C->D E Incubate for 48-72 hours D->E F Measure Cell Viability (e.g., Resazurin Assay) E->F G Data Analysis: Generate Dose-Response Curves & IC50 Values F->G H Identify Sensitive vs. Resistant Cell Lines G->H

Caption: Workflow for phenotypic screening to identify cellular responses.

Part 2: A Comparative Guide to Target Deconvolution and Engagement

Once a phenotype is established, the critical next step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, is essential for understanding the MoA.[9] Here, we compare two powerful and orthogonal biophysical methods for identifying and validating target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Chemical Proteomics.

Method A: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free technique that assesses drug-target engagement based on the principle of ligand-induced thermal stabilization.[10][11] The binding of a small molecule to its protein target typically increases the protein's stability, resulting in a higher melting temperature.[10] This allows for the direct measurement of target engagement within intact cells or cell lysates.[11][12]

  • Cell Culture and Treatment: Culture the identified sensitive cells to ~80% confluency. Treat the cells with a range of concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Harvest and Lyse (for lysate CETSA): Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells via freeze-thaw cycles or sonication. Clarify the lysate by centrifugation to obtain the soluble protein fraction.

  • Heat Challenge: Aliquot the cell lysates and heat them to a single, fixed temperature (pre-determined from a melt curve experiment to be on the slope of the target's denaturation curve) for 3 minutes.

  • Separation of Aggregates: Cool the samples on ice, then centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the putative target protein remaining in the soluble fraction using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Quantify the band intensities and plot them against the compound concentration. The resulting curve indicates the dose-dependent stabilization of the target protein, from which an EC50 value for target engagement can be derived.

G cluster_1 CETSA Workflow A Treat Cells/Lysate with Compound Dose-Response B Heat Samples to a Fixed Temperature A->B C Centrifuge to Pellet Aggregated Proteins B->C D Collect Soluble Fraction (Supernatant) C->D E Quantify Target Protein (e.g., Western Blot) D->E F Plot Soluble Protein vs. Compound Concentration E->F G Determine Target Engagement EC50 F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Method B: Chemical Proteomics using Affinity-Based Probes (e.g., Kinobeads)

Chemical proteomics provides an unbiased approach to identify the cellular targets of a small molecule by assessing its binding to a large number of proteins simultaneously.[13][14][15][16] One prominent application is the use of "Kinobeads" for profiling interactions with protein kinases, a major class of drug targets.[17] This method relies on competition between the free drug in solution and immobilized, broad-spectrum kinase inhibitors for binding to kinases present in a cell lysate.

  • Cell Lysate Preparation: Prepare a large-scale, native protein lysate from the sensitive cell line. Determine the total protein concentration.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (or vehicle control) for a set time (e.g., 45-60 minutes) to allow the compound to bind to its targets.

  • Kinobeads Incubation: Add the Kinobeads affinity resin to the lysate-compound mixture. Incubate to allow kinases not bound by the test compound to bind to the beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: Identify the proteins that show a dose-dependent decrease in binding to the beads in the presence of the compound. These are the direct or indirect competitive binders. Fit the data to generate IC50 values for binding to each identified kinase.

G cluster_2 Chemical Proteomics (Kinobeads) Workflow A Incubate Cell Lysate with Compound Dose-Response B Add Kinobeads to Capture Unbound Kinases A->B C Wash Beads to Remove Non-specific Binders B->C D Elute & Digest Bound Proteins to Peptides C->D E Analyze Peptides by LC-MS/MS D->E F Identify Proteins with Dose-Dependent Binding Decrease E->F G Determine Target Binding IC50 F->G

Caption: Workflow for Kinobeads-based chemical proteomics.

Comparison of Target Engagement Methodologies
FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (e.g., Kinobeads)
Principle Ligand-induced thermal stabilization of the target protein.[10]Competitive binding between a free compound and an immobilized ligand for a protein target.[17]
Labeling Label-free for both compound and protein.Compound is label-free; requires an affinity matrix (e.g., immobilized ligands on beads).
Cellular State Can be performed in intact cells, tissues, or lysates.[11][12]Typically performed in native cell lysates.
Target Scope Hypothesis-driven (requires a specific antibody for the putative target) or proteome-wide (with MS-CETSA).[10]Unbiased for a specific protein family (e.g., kinases) or broader proteome depending on the affinity matrix.[17]
Interaction Type Detects direct binding that leads to stabilization. May miss interactions that destabilize or have no effect on thermal stability.Primarily detects binding to orthosteric sites (e.g., ATP pocket for kinases). May miss allosteric binders.
Throughput Moderate to high, especially with plate-based detection formats.[10]Lower, as it relies on affinity purification and mass spectrometry.
Key Advantage Confirms target engagement in a physiological, intracellular environment.[11]Unbiased identification of multiple targets within a large protein family simultaneously.

Part 3: Functional Validation and Pathway Analysis

Identifying a direct target is a landmark achievement, but it is not the final step. It is crucial to functionally validate that the engagement of this specific target by this compound is responsible for the initially observed cellular phenotype. This cross-validation step connects the molecular interaction to the biological outcome.

A powerful method for this is genetic knockdown or knockout of the identified target protein. If reducing the expression of the target protein phenocopies the effect of the compound or, more definitively, renders the cells resistant to the compound, it provides strong evidence for a true on-target MoA.

Experimental Protocol: CRISPR/Cas9-Mediated Target Knockout and Rescue
  • gRNA Design and Cloning: Design and clone two or more unique guide RNAs (gRNAs) targeting the gene of the identified protein into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the sensitive cell line. Select for successfully transduced cells.

  • Knockout Validation: Confirm the successful knockout of the target protein at the protein level via Western blot.

  • Phenotypic Assay: Perform the same cell viability assay as in Part 1 on the knockout cell line and a control cell line (transduced with a non-targeting gRNA).

  • Resistance Confirmation: Treat both the knockout and control cell lines with this compound. A significant increase in the IC50 in the knockout line compared to the control line indicates that the target is required for the compound's activity.

G cluster_3 Functional Validation Logic A Hypothesized Target (from CETSA / Proteomics) B Genetically Remove Target (e.g., CRISPR Knockout) A->B C Treat with Compound B->C D Observe Cellular Phenotype (e.g., Cell Viability) C->D E Result: Loss of Compound Sensitivity (Resistance) D->E F Conclusion: Target is required for Compound's MoA E->F

Caption: Logical workflow for functional validation of a drug target.

Conclusion: Synthesizing a Validated Mechanism of Action

Elucidating the mechanism of action of a novel compound like this compound requires a rigorous, multi-faceted approach. By integrating unbiased phenotypic screening with orthogonal, direct target engagement assays such as CETSA and chemical proteomics, researchers can confidently identify and validate primary biological targets. The final and critical step of functional validation through genetic approaches provides the causal link between target engagement and cellular effect. This integrated strategy ensures a high degree of scientific confidence, mitigating risks in later stages of drug development and paving the way for rational optimization and clinical translation.

References

  • (2013). PLoS One.

  • (2024). Journal of Chemical Information and Modeling.

  • (2025). Journal of Chemical and Pharmaceutical Research.

  • (2011). Journal of Chemical and Pharmaceutical Research.

  • (2025). Technology Networks.

  • (N.D.). Wikipedia.

  • (2020). Amino Acids.

  • (2022). International Journal of Research and Review.

  • (2025). BenchChem.

  • (2024). Molecules.

  • (2018). ChemMedChem.

  • (N.D.). Grokipedia.

  • (2022). ACS Infectious Diseases.

  • (N.D.). Sygnature Discovery.

  • (2018). mediaTUM.

  • (2025). BenchChem.

  • (2025). Scientific Reports.

  • (2022). Journal of the American Chemical Society.

  • (N.D.). Biobide.

  • (2022). Journal of the American Chemical Society.

  • (1999). Journal of Medicinal Chemistry.

  • (2018). DR-NTU.

  • (2021). Semantic Scholar.

  • (2016). Semantic Scholar.

  • (2020). International Journal of Molecular Sciences.

  • (2022). bioRxiv.

  • (2023). Biomolecules.

  • (2022). ACS Medicinal Chemistry Letters.

  • (2009). Expert Opinion on Therapeutic Patents.

  • (N.D.). Wikipedia.

  • (2017). ResearchGate.

  • (2022). Biomedicine & Pharmacotherapy.

  • (N.D.). World Preclinical Congress.

  • (2014). Expert Review of Proteomics.

  • (2019). ResearchGate.

  • (2015). ResearchGate.

  • (2013). ResearchGate.

  • (2019). Marine Drugs.

  • (2020). Communications Biology.

  • (2012). Journal of Biological Inorganic Chemistry.

  • (2009). Semantic Scholar.

  • (2008). ResearchGate.

  • (2013). Bioinorganic Chemistry and Applications.

  • (2016). Oriental Journal of Chemistry.

Sources

A Comparative Guide to the Efficacy of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine and Known Inhibitors in the Context of a Putative Target: Dopamine β-Hydroxylase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the hypothetical efficacy of the novel compound, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, against established inhibitors of a plausible biological target, Dopamine β-hydroxylase (DBH). Given the limited publicly available data on this compound, this document serves as a framework for its potential evaluation, drawing upon its structural similarities to other biologically active guanidine derivatives.

The guanidine moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including enzyme inhibition.[1][2] The benzoxazole core is also a key feature in many pharmacologically active molecules.[3] The combination of these two functionalities in this compound suggests its potential as a modulator of enzymatic activity. This guide will focus on DBH as a putative target, an enzyme for which numerous inhibitors have been characterized.

The Role of Dopamine β-Hydroxylase in Catecholamine Biosynthesis

Dopamine β-hydroxylase is a copper-containing enzyme that plays a critical role in the biosynthesis of catecholamines.[4] It catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter in the sympathetic nervous system and the central nervous system.[5] Inhibition of DBH can modulate the levels of dopamine and norepinephrine, which has therapeutic implications for a variety of conditions, including psychiatric disorders, substance abuse, and cardiovascular diseases.[5]

Known Inhibitors of Dopamine β-Hydroxylase

DBH inhibitors can be broadly categorized based on their mechanism of action, primarily as either reversible or irreversible inhibitors.[4]

  • Reversible Inhibitors: These compounds bind non-covalently to the enzyme's active site and their inhibitory effect can be reversed. Examples include Nepicastat and Etamicastat.[4][6]

  • Irreversible Inhibitors: These inhibitors, such as Disulfiram, form a stable, often covalent, bond with the enzyme, leading to a long-lasting inhibition.[4]

Comparative Efficacy: A Hypothetical Analysis

To provide a framework for evaluating this compound, the following table presents a hypothetical comparison of its potential efficacy with that of known DBH inhibitors. The values for the topic compound are illustrative and would require experimental validation.

CompoundType of InhibitionIC50 (nM)SelectivityReference
This compound HypotheticalTo be determinedUnknown
NepicastatReversible8.5 (bovine), 9 (human)Selective[6]
EtamicastatReversible107Potent[6]
DisulfiramIrreversibleNot specifiedNon-selective[4]

Signaling Pathway: Catecholamine Biosynthesis and DBH Inhibition

The following diagram illustrates the catecholamine biosynthesis pathway and highlights the role of DBH and its inhibition.

Catecholamine_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH_Inhibitors DBH Inhibitors (e.g., this compound, Nepicastat, Etamicastat) DBH_Inhibitors->DBH Inhibition DBH->Norepinephrine O2, Ascorbate

Caption: The catecholamine biosynthesis pathway, illustrating the conversion of dopamine to norepinephrine catalyzed by Dopamine β-hydroxylase (DBH) and the point of inhibition by DBH inhibitors.

Experimental Protocol: In Vitro Dopamine β-Hydroxylase Inhibition Assay

The following protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a test compound against DBH.

Objective: To quantify the inhibitory potency of this compound on DBH activity.

Materials:

  • Purified Dopamine β-hydroxylase (bovine or human recombinant)

  • Dopamine hydrochloride (substrate)

  • Ascorbic acid (cofactor)

  • Catalase

  • Fumaric acid (activator)

  • Test compound (this compound)

  • Known inhibitor (e.g., Nepicastat) as a positive control

  • Phosphate buffer (pH 6.0)

  • Perchloric acid

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in appropriate solvents and dilute to working concentrations in phosphate buffer.

  • Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following reaction mixtures:

    • Blank: Buffer only

    • Control (No Inhibitor): DBH enzyme, dopamine, ascorbic acid, catalase, and fumaric acid in buffer.

    • Positive Control: Same as control, with a known concentration of Nepicastat.

    • Test Compound: Same as control, with varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound or control inhibitor for 15 minutes at 37°C to allow for binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, dopamine.

  • Incubation: Incubate the reaction mixtures for 30 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding perchloric acid.

  • Sample Preparation: Centrifuge the samples to pellet precipitated protein. Collect the supernatant for analysis.

  • Quantification of Norepinephrine: Analyze the supernatant using HPLC with electrochemical detection to quantify the amount of norepinephrine produced.

  • Data Analysis:

    • Calculate the percentage of DBH inhibition for each concentration of the test compound compared to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow for the DBH inhibition assay.

Caption: A workflow diagram illustrating the key steps in the in vitro Dopamine β-hydroxylase inhibition assay.

Conclusion

While the precise biological activity of this compound remains to be elucidated through empirical studies, its chemical structure suggests a strong potential for enzyme inhibition. This guide has presented a hypothetical comparison with known inhibitors of Dopamine β-hydroxylase, a plausible target, to provide a framework for future research. The outlined experimental protocol offers a clear path for determining the inhibitory potency of this novel compound. Further investigation into its mechanism of action, selectivity, and in vivo efficacy is warranted to fully understand its therapeutic potential.

References

  • [Synthesis of the Guanidine Derivative: N-{

  • [Synthesis of Substituted N-

  • /pmc/articles/PMC3238634/)

Sources

Benchmarking N-(5-methyl-1,3-benzoxazol-2-yl)guanidine: A Comparative Guide for Novel Antimicrobial Development

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the exploration of new chemical scaffolds is paramount. This guide provides a comprehensive technical comparison of a promising benzoxazole derivative, N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, against established standard-of-care antimicrobial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies for robust antimicrobial evaluation, presents comparative performance data, and explores the potential mechanisms of action, all underpinned by a commitment to scientific integrity and validated protocols.

Introduction: The Rationale for a New Antimicrobial Candidate

Benzoxazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The benzoxazole nucleus is a key structural motif in several bioactive compounds.[3] The incorporation of a guanidinium group is a strategic choice, as this functional group is present in several existing antibiotics and is known to contribute to antimicrobial activity, often by interacting with and disrupting bacterial cell membranes.[4][5]

This guide focuses on this compound, a molecule that synergistically combines the therapeutic potential of the benzoxazole core with the membrane-targeting capabilities of the guanidine moiety. To rigorously assess its potential, a direct comparison with widely used and clinically relevant antibiotics is essential. For this purpose, we have selected Ciprofloxacin , a broad-spectrum fluoroquinolone that inhibits DNA gyrase, and Vancomycin , a glycopeptide antibiotic effective against Gram-positive bacteria by inhibiting cell wall synthesis. This selection allows for a multifaceted comparison of the novel compound's efficacy against both Gram-negative and Gram-positive pathogens.

Experimental Benchmarking Workflow

A systematic and standardized approach is crucial for the reliable evaluation of a novel antimicrobial agent. The following workflow outlines the key experimental stages for benchmarking this compound.

cluster_0 Phase 1: In Vitro Susceptibility Testing cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Mechanistic Insights A Preparation of Bacterial Inoculum C Broth Microdilution Assay A->C B Serial Dilution of Test Compounds B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D H Membrane Permeability Assay D->H I DNA Gyrase Inhibition Assay D->I E Mammalian Cell Line Culture F MTT Assay E->F G Determination of 50% Cytotoxic Concentration (CC50) F->G cluster_0 Bacterial Cell A This compound B Guanidinium Headgroup A->B C Benzoxazole Core A->C D Cell Membrane Disruption B->D Electrostatic Interaction E DNA Gyrase Inhibition C->E Enzyme Binding F Bacterial Cell Death D->F G Bacterial DNA G->F Replication Block H Cell Membrane

Caption: Proposed dual mechanism of action for this compound.

  • Membrane Disruption (Guanidinium Moiety): The positively charged guanidinium group is likely to interact electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction can lead to membrane depolarization, increased permeability, and ultimately, cell lysis. [4]

  • DNA Gyrase Inhibition (Benzoxazole Core): Benzoxazole derivatives have been reported to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, recombination, and repair. [6]By binding to this enzyme, this compound could block these critical cellular processes, leading to bacterial cell death.

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of this compound as a novel antimicrobial agent. The proposed experimental workflow, rooted in established methodologies, ensures the generation of robust and comparable data. While the presented performance data is representative, it highlights the potential for broad-spectrum activity.

The hypothesized dual mechanism of action is particularly compelling, as it may circumvent existing resistance mechanisms and reduce the likelihood of the emergence of new resistance. Future research should focus on:

  • Expanded Susceptibility Testing: Evaluating the compound against a diverse panel of clinical isolates, including multidrug-resistant strains.

  • Mechanism of Action Validation: Conducting detailed biochemical and biophysical assays to confirm the proposed mechanisms of membrane disruption and DNA gyrase inhibition.

  • In Vivo Efficacy and Toxicity Studies: Assessing the compound's performance and safety profile in animal models of infection.

By following a rigorous and systematic benchmarking process, the true therapeutic potential of this compound and other novel antimicrobial candidates can be accurately determined, paving the way for the next generation of life-saving antibiotics.

References

  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). Journal of Clinical Microbiology. [Link]

  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Institutes of Health. [Link]

  • Antibiotic Panels for Susceptibility Testing on Isolates from Ruminant Species. (n.d.). Michigan State University. [Link]

  • (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate. [Link]

  • (PDF) Synthesis, in-vitro antimicrobial evaluation and docking studies of newly synthesized benzoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). World Journal of Pharmaceutical Research. [Link]

  • Antibacterial screening results of the synthesized benzoxazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). National Institutes of Health. [Link]

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (2025). RSC Medicinal Chemistry. [Link]

  • Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. (2025). Medscape. [Link]

  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (n.d.). MDPI. [Link]

  • Synthesis and Microbiological Activity of Some Novel 5- Or 6-methyl-2-(2,4-disubstituted Phenyl) Benzoxazole Derivatives. (n.d.). PubMed. [Link]

  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. (2021). National Institutes of Health. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls. [Link]

  • Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives. (n.d.). National Institutes of Health. [Link]

  • N-Substituted N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines--Antibacterial, Cytotoxic Activities and Some Structure-Activity Relationships. (n.d.). PubMed. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Infectious Diseases Society of America. [Link]

  • Balancing Affinity, Selectivity, and Cytotoxicity of Hydrazone-Based G-Quadruplex Ligands for Activation of Interferon β Genes in Cancer Cells. (n.d.). National Institutes of Health. [Link]

  • Cytotoxic, mutagenicity, and genotoxicity effects of guanylhydrazone derivatives. (2016). PubMed. [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2025). ResearchGate. [Link]

  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022). MDPI. [Link]

  • Oligostyrylbenzene Derivatives with Antiparasitic and Antibacterial Activity as Potent G-Quadruplex Ligands. (n.d.). MDPI. [Link]

  • Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro. (2010). PubMed. [Link]

  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). National Institutes of Health. [Link]

  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g]-[7][6][8] triazolo[1,5-a]quinazoline Derivatives. (n.d.). PubMed. [Link]

Sources

A Comparative Guide to Confirming the Purity of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the purity assessment of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, a novel heterocyclic compound with significant potential in pharmaceutical research. The primary focus is a detailed exploration of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, underpinned by a rigorous validation strategy in accordance with international regulatory standards. Furthermore, this guide presents an objective comparison of HPLC with alternative analytical techniques, offering researchers, scientists, and drug development professionals the critical insights required for selecting the most appropriate purity determination strategy.

The inherent basicity of the guanidine moiety (pKa ≈ 12.5) coupled with the aromatic benzoxazole core presents unique analytical challenges.[1] This guide addresses these challenges by proposing a robust reversed-phase HPLC (RP-HPLC) method, explaining the rationale behind the selection of chromatographic parameters to ensure optimal separation and peak symmetry.

The Critical Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can elicit unintended pharmacological or toxicological effects, compromise drug stability, and affect the final product's manufacturability. Therefore, the development and validation of a precise and reliable analytical method for purity determination is a non-negotiable aspect of the drug development lifecycle.

HPLC Method for Purity Determination of this compound

The proposed HPLC method is designed to be stability-indicating, meaning it can accurately quantify the analyte of interest in the presence of its potential degradation products and synthesis-related impurities.

Rationale for Method Development

Given the polar and basic nature of this compound, RP-HPLC is the chosen mode of separation.[2][3] The selection of a C18 stationary phase provides a versatile platform for retaining the analyte and separating it from less polar impurities. To address the challenge of poor retention and peak tailing often associated with basic compounds on silica-based columns, careful control of the mobile phase pH is paramount. By maintaining the mobile phase pH below the pKa of the residual silanols (typically around 3.5-4.5) and above the pKa of the guanidine group's conjugate acid, the analyte will exist predominantly in its protonated, charged form, minimizing undesirable secondary interactions with the stationary phase and promoting good peak shape.

The UV-Visible spectrum of the benzoxazole moiety is expected to exhibit strong absorbance in the UV region. Based on structurally similar compounds like 2-(2'-hydroxyphenyl)benzoxazoles and 2-aminobenzimidazole, which have absorption maxima between 280 nm and 374 nm, a detection wavelength of 285 nm is proposed for this method.[4][5][6] This wavelength is anticipated to provide a suitable balance between sensitivity for the parent compound and the potential to detect a wide range of chromophoric impurities.

Detailed HPLC Protocol
Parameter Condition Justification
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution and efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH to ensure consistent protonation of the analyte and suppress silanol activity.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 10-90% B over 20 minutesA gradient elution is employed to ensure the elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 285 nm (Diode Array Detector)Based on the expected UV absorbance of the benzoxazole chromophore. A DAD allows for spectral analysis of peaks to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak distortion.
Method Validation Strategy

The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison with Alternative Purity Determination Methods

While HPLC is the gold standard for pharmaceutical purity analysis, other techniques can provide complementary information or may be suitable for specific applications.

Method Principle Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, quantitative accuracy, well-established and regulatory accepted.Requires specialized equipment, can be time-consuming for method development.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, suitable for screening multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC, primarily qualitative.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity than HPLC, complex mixtures can be difficult to analyze, expensive instrumentation.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity, provides molecular weight and structural information, can be coupled with HPLC (LC-MS).Can be difficult to quantify without an isotopic standard, matrix effects can suppress ionization.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, small sample volume, can be complementary to HPLC for charged species.Lower sensitivity for UV detection compared to HPLC, reproducibility can be challenging.

Experimental Workflows and Data Presentation

Forced Degradation Study Workflow

To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential. The following workflow is recommended:

Caption: Workflow for forced degradation studies.

Potential Synthesis-Related Impurities

The synthesis of this compound likely proceeds through the reaction of 2-amino-5-methylbenzoxazole with a guanidinylating agent. Potential impurities could include:

  • Starting Materials: Unreacted 2-amino-5-methylbenzoxazole and the guanidinylating agent.

  • By-products: Products from side reactions, such as the dimerization of the starting materials.

  • Isomers: Positional isomers if the starting materials are not pure.

The developed HPLC method should be capable of separating these potential impurities from the main compound.

Conclusion

The robust and validated stability-indicating HPLC method detailed in this guide provides a reliable approach for confirming the purity of this compound. The comparative analysis with alternative techniques underscores the superiority of HPLC for routine quality control and regulatory submissions in the pharmaceutical industry. By following the principles and protocols outlined herein, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising new chemical entity.

References

  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • de Oliveira, C. A., et al. (2016). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 52(1), 135-143. Retrieved from [Link]

  • Scielo. (2016). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

  • Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe, 15(12), 732-738. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Jones, A. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Arjunan, V., et al. (2014). Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]

  • ChemBK. (2024). 2-Aminobenzoxazole. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2008). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica, 65(5), 539-545. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Molecules, 24(22), 4169. Retrieved from [Link]

  • ResearchGate. (2025). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(16), 3741. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Guanidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12, 84. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24459-24483. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methyl-N-(5-methyl-1,3-benzoxazol-2-yl)benzenecarboximidamide. Retrieved from [Link]

  • ResearchGate. (2019). Screening of the UV absorption capacity, proximal and chemical characterization of extracts, and polysaccharide fractions of the. Retrieved from [Link]

  • MDPI. (2021). Synthesis of the Guanidine Derivative: N-{1][5][7]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Compound 2-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorbance spectra of sulfamethoxazole (5.0 µg mL⁻¹) and trimethoprim (5.0 µg mL⁻¹) at different pHs (pH from 2 to 12 at intervals of 0.5). Retrieved from [Link]

  • PubMed. (1990). Determination of flubendazole in pharmaceutical dosage forms by differential pulse polarography and UV spectroscopy. Il Farmaco, 45(6 Suppl), 707-714. Retrieved from [Link]

Sources

"comparative analysis of the synthetic routes to N-(5-methyl-1,3-benzoxazol-2-yl)guanidine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

This guide provides a comprehensive comparative analysis of the principal synthetic methodologies for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The inherent biological activities associated with both the benzoxazole and guanidine moieties make this compound a valuable target for synthetic exploration. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the strategic choices, mechanistic underpinnings, and practical considerations for its synthesis.

The synthesis of the target molecule is logically dissected into two primary stages: the formation of the core intermediate, 2-amino-5-methylbenzoxazole, followed by the crucial guanylation step. We will explore and contrast the major pathways for each stage, providing experimental data, procedural details, and an expert evaluation of the advantages and limitations of each approach.

Part 1: Synthesis of the 2-Amino-5-methylbenzoxazole Intermediate

The cornerstone of the entire synthesis is the efficient construction of the 2-amino-5-methylbenzoxazole core. The choice of method for this step significantly impacts the overall yield, safety profile, and scalability of the process. The primary precursor for all routes is 2-amino-4-methylphenol.

Route 1.1: Direct Cyclization via Electrophilic Cyanating Agents

This is the most direct approach, involving a one-pot reaction where the 2-amino-4-methylphenol undergoes cyclization with a cyanating agent. The mechanism involves the nucleophilic attack of the exocyclic amino group on the electrophilic cyanide source, followed by an intramolecular attack from the hydroxyl group to form the oxazole ring.

  • Traditional Method (BrCN): The classical and most widely published protocol utilizes cyanogen bromide (BrCN).[1] While effective, BrCN is extremely toxic and volatile, posing significant handling risks and requiring specialized equipment and safety precautions. Its use is increasingly discouraged in modern laboratory settings.

  • Modern Safer Alternative (NCTS): A significant improvement in safety and handling is offered by using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent.[1] This air-stable and non-hazardous reagent can be activated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to facilitate the cyclization.[2] This method avoids the severe toxicity of BrCN while providing good to excellent yields. The reaction is initiated by the Lewis acid coordinating to the cyano group of NCTS, which activates it for nucleophilic attack by the aminophenol.[2]

Route 1.2: Nucleophilic Displacement from a 2-Substituted Benzoxazole

This two-step strategy involves first forming a benzoxazole ring with a suitable leaving group at the 2-position, followed by nucleophilic substitution with an amine source.

  • From 2-Chloro-5-methylbenzoxazole: This common pathway requires the synthesis of the 2-chloro intermediate, typically from 5-methylbenzoxazol-2-one using a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent reaction with ammonia in a solvent like methanol provides the desired 2-aminobenzoxazole.[3][4] While effective, this route involves the use of corrosive reagents and may require elevated temperatures and pressures for the amination step.[3]

  • From 5-methylbenzoxazole-2-thiol: An alternative involves activating the corresponding benzoxazole-2-thiol. For instance, activation with chloroacetyl chloride followed by treatment with various amines can lead to N-substituted 2-aminobenzoxazoles via an intramolecular Smiles rearrangement.[1][2] This method offers a pathway to diverse N-substituted analogs but adds complexity to the synthesis of the unsubstituted parent amine.

Part 2: Guanylation of 2-Amino-5-methylbenzoxazole

Once the 2-amino-5-methylbenzoxazole intermediate is secured, the final step is the addition of the guanidino group. The choice of guanylating agent is critical and depends on factors such as cost, reaction conditions, and desired purity.

Route 2.1: Reaction with Cyanamide

This is a classical and cost-effective method for synthesizing guanidines. The reaction involves the direct addition of the amino group of the benzoxazole to cyanamide, typically under heating in a protic solvent with an acid catalyst (e.g., HCl or HNO₃). The acidic conditions protonate the cyanamide, making it more electrophilic and susceptible to nucleophilic attack.

Route 2.2: Reaction with Carbodiimides and Catalysts

Modern approaches have utilized carbodiimides for guanylation. A noteworthy method involves a zinc-catalyzed reaction between the amine and a carbodiimide like N,N′-dicyclohexylcarbodiimide (DCC).[5] The reaction proceeds through the formation of a zinc-amido species, which then undergoes nucleophilic addition to the carbodiimide.[5] This catalytic approach offers high yields but requires the use of organometallic reagents (e.g., ZnEt₂) that demand anhydrous conditions and careful handling.[5] A significant drawback of using DCC is the formation of dicyclohexylurea (DCU) byproduct, which can be challenging to remove.

Route 2.3: Reaction with Protected or Pre-activated Guanylating Agents

A variety of specialized reagents have been developed for mild and efficient guanylation, which is particularly useful for sensitive substrates.

  • Bis(Boc)thiopseudourea: Reagents such as polymer-bound bis(tert-butoxycarbonyl)thiopseudourea allow for the transfer of a Boc-protected guanidino group to the amine. The reaction proceeds under mild conditions, and the protecting groups can be subsequently removed using standard methods (e.g., trifluoroacetic acid). This approach provides excellent control and simplifies purification but adds extra steps for protection and deprotection, increasing overall cost and time.

  • Desulfurization of Thioureas: An alternative route involves the initial formation of a thiourea by reacting the 2-aminobenzoxazole with an isothiocyanate. The resulting N-benzoyl-N'-(5-methylbenzoxazol-2-yl)thiourea can then be treated with an amine in the presence of a desulfurizing agent like mercury(II) chloride to yield the final guanidine derivative.[6] This method is versatile but uses highly toxic mercury salts.

Comparative Summary of Synthetic Pathways

The following table provides a high-level comparison of the discussed synthetic strategies.

Stage Route Key Reagents Typical Yield Advantages Disadvantages & Safety Concerns
Part 1: Intermediate Synthesis 1.1 (Modern) 2-amino-4-methylphenol, NCTS, BF₃·Et₂OGood to ExcellentHigh safety profile, avoids toxic BrCN, good substrate scope.[1][2]NCTS and Lewis acid add to reagent cost.
1.1 (Traditional) 2-amino-4-methylphenol, BrCNGoodDirect, well-documented.Extreme Toxicity of cyanogen bromide.[1]
1.2 5-methylbenzoxazol-2-one, POCl₃, NH₃Moderate to GoodUtilizes common intermediates.Multiple steps, use of corrosive POCl₃, may require high pressure.[3][4]
Part 2: Guanylation 2.1 2-amino-5-methylbenzoxazole, Cyanamide, AcidModerateSimple, inexpensive reagent.Cyanamide can polymerize, potential for side products.
2.2 2-amino-5-methylbenzoxazole, DCC, ZnEt₂HighCatalytic, high efficiency.[5]Pyrophoric catalyst, difficult byproduct (DCU) removal.
2.3 2-amino-5-methylbenzoxazole, Protected Guanylating AgentsGood to ExcellentMild conditions, clean reactions.Expensive reagents, adds protection/deprotection steps.

Visualizing the Synthetic Pathways

The logical flow for synthesizing and comparing routes to the target molecule is outlined below.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Guanylation 2-amino-4-methylphenol 2-amino-4-methylphenol Route_1_1 Direct Cyclization 2-amino-4-methylphenol->Route_1_1 NCTS/BF3·Et2O (Safer) Route_1_2 Via 2-Chloro Intermediate 2-amino-4-methylphenol->Route_1_2 POCl3 then NH3 (Multi-step) Intermediate Intermediate Route_1_1->Intermediate 2-amino-5-methylbenzoxazole Route_1_2->Intermediate 2-amino-5-methylbenzoxazole Route_2_1 Direct Addition Intermediate->Route_2_1 Cyanamide (Classic) Route_2_2 Catalytic Addition Intermediate->Route_2_2 DCC/ZnEt2 (Catalytic) Route_2_3 Protected Addition Intermediate->Route_2_3 Protected Reagents (Mild) Target_Molecule Target_Molecule Route_2_1->Target_Molecule This compound Route_2_2->Target_Molecule This compound Route_2_3->Target_Molecule This compound

Caption: Logical flow for the synthesis of the target molecule.

Recommended Synthetic Protocols

Based on a balance of safety, efficiency, and accessibility of reagents, we provide detailed protocols for two of the most viable synthetic pathways.

Protocol 1: The Modern & Safer Pathway

This protocol combines the NCTS-mediated cyclization with the classical cyanamide guanylation, representing a safe and scalable route.

Workflow Diagram:

G Start 2-amino-4-methylphenol Step1 Add 1,4-Dioxane, NCTS, BF3·Et2O Start->Step1 Step2 Reflux for 25-30h Step1->Step2 Intermediate Isolate & Purify 2-amino-5-methylbenzoxazole Step2->Intermediate Step3 Add Ethanol, conc. HCl, Cyanamide Intermediate->Step3 Step4 Reflux for 4-6h Step3->Step4 Final Isolate & Recrystallize Final Product Step4->Final End This compound Final->End

Caption: Workflow for the modern and safer synthetic pathway.

Step 1: Synthesis of 2-amino-5-methylbenzoxazole via NCTS[2]

  • To a stirred solution of 2-amino-4-methylphenol (1.0 eq) in 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 eq).

  • Carefully add boron trifluoride etherate (BF₃·Et₂O) (2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 25-30 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-amino-5-methylbenzoxazole.

Step 2: Guanylation with Cyanamide

  • Suspend 2-amino-5-methylbenzoxazole (1.0 eq) in ethanol.

  • Add a 50% aqueous solution of cyanamide (1.2 eq) to the suspension.

  • Add concentrated hydrochloric acid dropwise until the pH is ~4-5.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath. The hydrochloride salt of the product may precipitate.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • For the free base, neutralize the salt with a suitable base (e.g., NaOH solution) and extract with an organic solvent, followed by purification via recrystallization.

Protocol 2: The Classical Pathway via 2-Chlorobenzoxazole

This protocol outlines the multi-step synthesis via a 2-chloro intermediate followed by guanylation.

Workflow Diagram:

G Start 2-amino-4-methylphenol Step1 React with Phosgene or equivalent to form 5-methylbenzoxazol-2-one Start->Step1 Step2 Reflux with POCl3 Step1->Step2 Intermediate1 Isolate 2-chloro-5-methylbenzoxazole Step2->Intermediate1 Step3 Heat with methanolic ammonia in a sealed vessel Intermediate1->Step3 Intermediate2 Isolate & Purify 2-amino-5-methylbenzoxazole Step3->Intermediate2 Step4 React with S-Methylisothiourea Sulfate Intermediate2->Step4 Final Isolate & Recrystallize Final Product Step4->Final End This compound Final->End

Caption: Workflow for the classical multi-step synthetic pathway.

Step 1: Synthesis of 2-chloro-5-methylbenzoxazole

  • Synthesize 5-methylbenzoxazol-2-one from 2-amino-4-methylphenol and a phosgene equivalent (e.g., triphosgene) according to literature procedures.

  • Add the 5-methylbenzoxazol-2-one (1.0 eq) to phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-chloro-5-methylbenzoxazole.

Step 2: Amination of 2-chloro-5-methylbenzoxazole[3]

  • Dissolve the crude 2-chloro-5-methylbenzoxazole in a solution of ammonia in methanol (e.g., 7N) in a sealed pressure vessel.

  • Heat the vessel to 40-60 °C for 1-2 hours.

  • After cooling, vent the vessel carefully.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to obtain 2-amino-5-methylbenzoxazole.

Step 3: Guanylation with S-Methylisothiourea Sulfate

  • Dissolve 2-amino-5-methylbenzoxazole (1.0 eq) and S-methylisothiourea sulfate (0.6 eq) in a mixture of water and ethanol.

  • Add a base, such as sodium hydroxide, to neutralize the sulfate salt and facilitate the reaction.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool the reaction, and if a precipitate forms, filter and wash it.

  • Concentrate the filtrate and purify the residue by recrystallization to obtain the final product.

Conclusion

The synthesis of this compound can be accomplished through several distinct routes. For modern synthetic laboratories focused on safety and efficiency, the pathway involving the NCTS-mediated cyclization of 2-amino-4-methylphenol followed by guanylation with cyanamide represents the most judicious choice. It minimizes exposure to highly toxic reagents while maintaining good yields. The classical methods, while foundational, often involve hazardous materials or multiple steps that may be less amenable to scale-up and modern safety standards. The selection of a specific route should always be guided by a thorough assessment of available resources, scale, safety infrastructure, and the desired purity of the final compound.

References

  • Prakash Prajapat, Prabhunath Yogi, Jyoti Prajapat and G. L. Talesara. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, Vol.5(12), 670-681. Available at: [Link]

  • (2012). Supporting Information for manuscript entitled, '2-Amino-5-arylbenzoxazole derivatives as potent inhibitors of fatty acid amid'. The Royal Society of Chemistry. Available at: [Link]

  • US Patent US4743595A. (1988). Process for preparing 2-amino-5-nitrophenol derivatives. Google Patents.
  • Tereza Edlová, Martin Gazvoda, and Martin Hrubý. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • US Patent US2969370A. (1961). Process for the preparation of 2-amino-5-chlorobenzoxazole. Google Patents.
  • Santosh Pathak, Dhananjay Singh, and Ved Prakash Singh. (Date N/A). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry. Available at: [Link]

  • Alfonso Annunziata, Carmen Galdón, Joaquín López-Serrano, and Agustín Galindo. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules. Available at: [Link]

  • (2017). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing). Available at: [Link]

  • US Patent US8178666B2. (2012). 2-aminobenzoxazole process. Google Patents.
  • Tereza Edlová, Martin Gazvoda, and Martin Hrubý. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]

  • Łukasz Balewski and Anita Kornicka. (2021). Synthesis of the Guanidine Derivative: N-{2][7][8]triazol-3(5H)-ylidene)aminomethylene}benzamide. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop to the responsible management of chemical reagents. N-(5-methyl-1,3-benzoxazol-2-yl)guanidine, a compound of interest in various research applications, presents a challenge in its end-of-life handling due to a lack of comprehensive safety and disposal data. This guide provides a procedural framework for its proper disposal, drawing upon established principles of laboratory safety, regulatory guidelines, and data from structurally related compounds. By adopting a cautious and informed approach, we can ensure the safety of laboratory personnel and the protection of our environment.

Core Directive: Prioritizing Safety in the Absence of Complete Data

Guanidine and its salts are known to be harmful if swallowed and can cause skin and eye irritation.[1] They are also recognized as being harmful to aquatic life.[1] Benzoxazole derivatives, while possessing a wide range of biological activities, also warrant careful handling due to their potential physiological effects.[2][3]

Given this, it is prudent to treat this compound as a hazardous substance. This guide is built on the principle of "assumed risk," where we proactively implement controls for potential, though not fully documented, hazards.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is essential. The following table summarizes the inferred hazards and the corresponding essential PPE.

Inferred Hazard Rationale Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Based on the known toxicity of guanidine compounds.[1]Standard laboratory PPE (lab coat, closed-toe shoes).
Skin Irritation A common characteristic of guanidine derivatives.[1]Chemical-resistant gloves (nitrile or neoprene recommended).[4]
Eye Irritation A common characteristic of guanidine derivatives.[1]Safety glasses with side shields or chemical splash goggles.
Aquatic Toxicity Guanidine compounds are known to be harmful to aquatic organisms.[1]Not directly addressed by PPE, but reinforces the need for proper disposal and prevention of environmental release.
Unknown Hazards Due to the lack of specific data for this compound.A cautious approach is necessary. Work in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves).
  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

2. Labeling:

  • Label the waste container with the following information:
  • "Hazardous Waste"
  • The full chemical name: "this compound"
  • The CAS Number, if available. (Note: A specific CAS number for this exact compound is not readily found in public databases, which underscores its status as a research chemical.)
  • An indication of the potential hazards (e.g., "Toxic," "Irritant").
  • The accumulation start date.

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
  • Ensure the storage area is away from incompatible materials. While specific incompatibilities are unknown, as a general precaution, store away from strong oxidizing agents, acids, and bases.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
  • Provide the EHS department with all available information about the compound, including its name, any known structural information, and the fact that its hazards are not fully characterized.
  • Follow all institutional procedures for hazardous waste manifests and transportation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity and evacuate the immediate area of the spill.
  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • Before attempting any cleanup, don the full PPE outlined in the table above, including respiratory protection if there is a risk of inhaling dust.

3. Containment and Cleanup:

  • For a solid spill, carefully cover the material with an inert absorbent material, such as sand or vermiculite, to prevent the generation of dust.
  • Gently sweep the absorbed material into a designated hazardous waste container.
  • For a liquid spill, contain the spill with absorbent pads or booms.
  • Absorb the spilled liquid with an inert absorbent material and place it in the hazardous waste container.
  • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be collected as hazardous waste.

4. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS department, providing details of the substance, the amount spilled, and the cleanup procedure followed.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response HazardAssessment Conduct Hazard Assessment (Assume Hazardous) DonPPE Don Appropriate PPE HazardAssessment->DonPPE SegregateWaste Segregate Waste in Labeled Container DonPPE->SegregateWaste StoreWaste Store in Designated Accumulation Area SegregateWaste->StoreWaste ContactEHS Contact EHS for Waste Pickup StoreWaste->ContactEHS FollowProcedures Follow Institutional Disposal Procedures ContactEHS->FollowProcedures Evacuate Evacuate & Secure Area ContainClean Contain & Clean Spill Evacuate->ContainClean ReportSpill Report Spill ContainClean->ReportSpill ReportSpill->SegregateWaste Collect Spill Debris SpillEvent SpillEvent->Evacuate Spill Occurs

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Responsible Science

The proper disposal of research chemicals, particularly those with incomplete hazard data like this compound, is a fundamental aspect of responsible scientific practice. By adhering to the precautionary principles outlined in this guide, researchers can protect themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all federal, state, and local regulations.[1] The pursuit of scientific advancement must always be coupled with an unwavering commitment to safety and environmental stewardship.

References

  • CSG. (2024, April 12). Disposing of unknown chemicals. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Unknown Laboratory Chemicals Disposal. Retrieved from [Link]

  • Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • Michigan State University. (n.d.). Unknowns. Environmental Health & Safety. Retrieved from [Link]

  • The University of Maryland, Baltimore. (2015, May 14). Disposal of Unknown Chemical Waste. Policies and Procedures. Retrieved from [Link]

  • Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Arctom. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoxazoles – Knowledge and References. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2025). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Retrieved from [Link]

  • PubMed. (2021, January 15). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for N-(5-methyl-1,3-benzoxazol-2-yl)guanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for handling N-(5-methyl-1,3-benzoxazol-2-yl)guanidine in a laboratory setting. Due to the limited availability of specific safety data for this compound, the following procedures are based on a conservative approach, drawing from information on structurally similar guanidine and benzoxazole derivatives. The core principle is to mitigate potential risks through rigorous adherence to best practices in chemical handling and personal protection.

Hazard Assessment and Core Principles

  • Guanidine Derivatives : Guanidine and its salts are known to be hazardous. They can cause skin and eye irritation and are harmful if ingested or inhaled[1]. Guanidine hydrochloride, a common salt, is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation. A significant and critical hazard is the potential for guanidine compounds to decompose into highly toxic hydrogen cyanide (HCN) gas, especially when mixed with bleach or acids[2][3].

  • Benzoxazole Derivatives : Benzoxazole and its related compounds are also known to present hazards. They can cause skin, eye, and respiratory irritation[4].

Therefore, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin or eyes. Engineering controls, appropriate Personal Protective Equipment (PPE), and strict handling protocols are essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on the known hazards of its constituent chemical groups.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Safety goggles and a face shieldGoggles are essential to protect against dust particles and splashes. A face shield provides an additional layer of protection for the entire face[1][5].
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to a range of chemicals[1][6]. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection Laboratory coat or disposable gownA lab coat or gown should be worn to protect skin and personal clothing from contamination[1][5]. For tasks with a higher risk of splashes, an impervious apron is recommended.
Respiratory Protection NIOSH/MSHA approved respiratorIf handling the compound as a powder outside of a certified chemical fume hood, or if there is a risk of aerosolization, a respirator is necessary to prevent inhalation[7].

Operational Workflow for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risks. The following workflow outlines the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Post-Handling Cleanup cluster_disposal Waste Disposal prep_area Work Area Preparation: - Clean and unclutter a certified chemical fume hood. - Ensure easy access to an eyewash station and safety shower. prep_ppe Don PPE: - Put on all required personal protective equipment as outlined in the table above. prep_area->prep_ppe handling_transfer Compound Transfer: - Use tools like a spatula or scoop to transfer the powder; avoid creating dust. - Keep the container tightly closed when not in use. prep_ppe->handling_transfer handling_solution Solution Preparation (if applicable): - Slowly add the solid to the solvent to avoid splashing. handling_transfer->handling_solution cleanup_spill Spill Management: - For small spills, use an inert absorbent material. - For large spills, evacuate the area and follow institutional emergency procedures. handling_solution->cleanup_spill cleanup_decon Decontamination: - Decontaminate all surfaces and equipment after handling. cleanup_spill->cleanup_decon disposal_waste Waste Collection: - Collect all waste in a labeled, sealed hazardous waste container. - Do NOT mix with bleach or acidic waste. cleanup_decon->disposal_waste disposal_procedure Final Disposal: - Dispose of waste in accordance with federal, state, and local regulations. disposal_waste->disposal_procedure

Caption: Safe Handling Workflow for this compound.

Detailed Step-by-Step Procedures

Preparation
  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1].

  • Emergency Equipment: Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible and in good working order[1].

  • PPE Donning: Put on all required personal protective equipment as detailed in the PPE table above. This includes safety goggles, a face shield, chemical-resistant gloves, and a lab coat[1][5].

Handling
  • Transferring Powder: When transferring the solid compound, use tools such as a spatula or scoop to avoid generating dust[1]. Avoid pouring the powder directly.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent accidental spills and contamination[1][8].

  • Personal Hygiene: Avoid all personal contact with the compound, including inhalation[8]. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn[5][8].

Spill Cleanup
  • Minor Spills: For small spills, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust during cleanup[8].

  • Major Spills: In the event of a large spill, evacuate the immediate area and alert the appropriate emergency response personnel at your institution.

  • Ventilation: Ensure proper ventilation during any cleanup procedure[8].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a labeled, sealed hazardous waste container[1].

  • CRITICAL - Avoid Reactive Mixtures: Do NOT dispose of guanidine-containing waste in the same container as bleach or acidic solutions. The combination can lead to the formation of highly toxic hydrogen cyanide (HCN) gas[2][3].

  • Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local regulations[1][8]. Do not allow the compound or its solutions to enter drains or waterways[1]. Consult your institution's environmental health and safety department for specific guidance.

References

  • Battelle Memorial Institute. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Retrieved from [Link]

  • Loba Chemie. (2019). BENZOXAZOLE EXTRA PURE MSDS. Retrieved from [Link]

  • American Chemical Society. (2020). Guanidine. Retrieved from [Link]

  • Google Patents. (2007). Method for removal of guanidine compound from aqueous media.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material?. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.